molecular formula C6H8N2O2S B3030694 4-Amino-2-(methylsulfonyl)pyridine CAS No. 944401-88-1

4-Amino-2-(methylsulfonyl)pyridine

Cat. No.: B3030694
CAS No.: 944401-88-1
M. Wt: 172.21
InChI Key: AVGNTKARJQHJRN-UHFFFAOYSA-N
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Description

4-Amino-2-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfonylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGNTKARJQHJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693825
Record name 2-(Methanesulfonyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-88-1
Record name 2-(Methanesulfonyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-2-(methylsulfonyl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the specific functionalization with an amino group at the 4-position and a methylsulfonyl group at the 2-position imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents.[1] This document will delve into the strategic considerations for constructing this molecule, detailing plausible synthetic routes, step-by-step experimental protocols, and the chemical reasoning behind the methodological choices. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental building blocks in the development of new pharmaceuticals, owing to their presence in a vast number of biologically active compounds.[1] Their ability to engage in hydrogen bonding and their unique electronic properties make them privileged scaffolds in medicinal chemistry. The target molecule, this compound, combines a basic amino group, which can be crucial for target engagement and modulating pharmacokinetic properties, with a strongly electron-withdrawing methylsulfonyl group, which can influence the acidity of the pyridine nitrogen and the overall electronic distribution of the ring. This combination of functionalities makes it a versatile intermediate for further chemical elaboration in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The core challenge lies in the selective introduction of the amino and methylsulfonyl groups at the 2- and 4-positions of the pyridine ring. Two primary strategies emerge, primarily differing in the sequence of introducing these functional groups.

Key Precursors and Transformations:

  • 4-Amino Group: A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.[2] This suggests that a 4-nitropyridine derivative would be a key intermediate.

  • 2-Methylsulfonyl Group: This group is most readily prepared by the oxidation of a corresponding 2-methylthioether.[2][3]

  • 2-Methylthio Group: The methylthio group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halopyridine precursor, such as 2-chloropyridine, using a sulfur nucleophile like sodium thiomethoxide.[4][5]

Based on these considerations, two plausible synthetic pathways are outlined below.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

Pathway A: From 2-Chloropyridine via 2-(Methylthio)pyridine Intermediate

This pathway commences with the introduction of the sulfur functionality, followed by nitration and subsequent reduction and oxidation steps.

Diagram of Synthetic Pathway A

Synthetic Pathway A 2-Chloropyridine 2-Chloropyridine 2-(Methylthio)pyridine 2-(Methylthio)pyridine 2-Chloropyridine->2-(Methylthio)pyridine  NaSMe, Solvent 4-Nitro-2-(methylthio)pyridine 4-Nitro-2-(methylthio)pyridine 2-(Methylthio)pyridine->4-Nitro-2-(methylthio)pyridine  HNO3, H2SO4 4-Amino-2-(methylthio)pyridine 4-Amino-2-(methylthio)pyridine 4-Nitro-2-(methylthio)pyridine->4-Amino-2-(methylthio)pyridine  Fe, Acetic Acid This compound This compound 4-Amino-2-(methylthio)pyridine->this compound  H2O2, Acetic Acid

Caption: A plausible synthetic route to this compound starting from 2-Chloropyridine.

Pathway B: From 2-Chloropyridine via 2-Chloro-4-nitropyridine Intermediate

This alternative pathway begins with the nitration of the pyridine ring, followed by the introduction of the sulfur moiety, and concludes with the reduction of the nitro group and oxidation of the thioether.

Diagram of Synthetic Pathway B

Synthetic Pathway B 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide  H2O2, Acetic Acid 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide  HNO3, H2SO4 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine-N-oxide->2-Chloro-4-nitropyridine  PCl3 4-Nitro-2-(methylthio)pyridine 4-Nitro-2-(methylthio)pyridine 2-Chloro-4-nitropyridine->4-Nitro-2-(methylthio)pyridine  NaSMe, Solvent 4-Amino-2-(methylthio)pyridine 4-Amino-2-(methylthio)pyridine 4-Nitro-2-(methylthio)pyridine->4-Amino-2-(methylthio)pyridine  Fe, Acetic Acid This compound This compound 4-Amino-2-(methylthio)pyridine->this compound  H2O2, Acetic Acid

Caption: An alternative synthetic route involving the early nitration of the pyridine ring.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis of this compound.

Synthesis of Key Intermediates

This protocol is a crucial first step in Pathway B.

  • Reaction Setup: In a well-ventilated fume hood, cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.[6]

  • Addition of 2-Chloropyridine-N-oxide: Portion-wise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide to the cooled sulfuric acid over a period of 5 hours, maintaining the internal temperature between 5-10°C.[6]

  • Nitration: Add 590 ml of 90% nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained.[6]

  • Exothermic Reaction: After the addition of nitric acid, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[6]

  • Reaction Completion: Maintain the reaction temperature at 100°C for four hours.[6]

  • Work-up: Cool the reaction mixture and carefully pour it into 12 liters of ice.[6]

  • Isolation: Collect the resulting solid by filtration and wash it three times with 1-liter portions of water. Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.[6]

This protocol describes the deoxygenation of the N-oxide.

  • Reaction Setup: To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL), slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight.[7]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto ice.[7]

  • Neutralization and Extraction: Basify the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution and extract with chloroform twice.[7]

  • Purification: Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-4-nitropyridine as a solid.[7]

This intermediate is common to both proposed pathways.

  • Nucleophilic Aromatic Substitution: The synthesis of the precursor, 4-nitro-2-(methylthio)pyridine, is achieved by reacting 2-chloro-4-nitropyridine with sodium thiomethoxide in a suitable solvent such as ethanol, with microwave heating being an efficient method.[4]

  • Reduction of the Nitro Group: The reduction of 4-nitro-2-(methylthio)pyridine to 4-amino-2-(methylthio)pyridine is a standard transformation.[2] This can be effectively carried out using iron powder in a refluxing acidic medium, such as acetic acid.[8] A typical procedure involves adding iron powder to a solution of the nitro compound in glacial acetic acid and heating to reflux for 1-1.5 hours.[8] The reaction is monitored by TLC until the starting material is consumed.[8]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-8 with an aqueous sodium hydroxide solution. The product is then extracted with a suitable organic solvent, such as diethyl ether. The organic layer is washed, dried, and concentrated. Recrystallization can be performed to obtain the pure product.[8]

Final Step: Oxidation to this compound

The final step in both pathways is the oxidation of the methylthio group to the methylsulfonyl group.

  • Oxidation Reaction: The oxidation of the methylthio group in 4-amino-2-(methylthio)pyridine to the corresponding sulfone can be achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.[3]

  • Reaction Conditions: The reaction is typically carried out by treating a solution of the thioether in acetic acid with an excess of 30% hydrogen peroxide and heating the mixture.[3] The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation or extraction. Further purification may be necessary and can be achieved by recrystallization or column chromatography.

Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldReference
2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxideConc. H₂SO₄, 90% HNO₃High[6]
2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine-N-oxidePCl₃, Chloroform78%[7][9]
4-Amino-2-(methylthio)pyridine 4-Nitro-2-(methylthio)pyridineFe, Acetic AcidHigh[2][8]
This compound 4-Amino-2-(methylthio)pyridineH₂O₂, Acetic AcidGood[3]

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through well-established organic transformations. The choice between the two primary pathways presented will likely be dictated by laboratory-specific factors. Both routes offer a reliable means to access this valuable building block for drug discovery. Future work could focus on the development of more atom-economical and environmentally benign synthetic methods, potentially exploring catalytic C-H amination or sulfonation strategies to further streamline the synthesis. The versatility of the amino and methylsulfonyl groups in this scaffold will undoubtedly continue to make it a valuable tool for medicinal chemists in the pursuit of novel therapeutics.

References

physicochemical properties of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of increasing interest in medicinal and agricultural chemistry. The document is structured to deliver not only core data but also the scientific rationale behind its determination, reflecting an approach grounded in experimental integrity. We will explore the compound's chemical identity, core physical properties, and spectroscopic characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. These methodologies are presented to ensure that researchers can validate and expand upon the data provided herein. The synthesis of this information is intended to empower scientists in drug discovery and development to effectively utilize this versatile chemical entity in their research endeavors.

Chemical Identity and Structure

This compound is a substituted pyridine derivative featuring an amine group at the 4-position and a methylsulfonyl group at the 2-position.[1] These functional groups provide multiple sites for chemical modification, making it a valuable intermediate for synthesizing more complex heterocyclic systems.[1] The electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the amino group create a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical behavior.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 2-(methylsulfonyl)pyridin-4-amine[2]
CAS Number 944401-88-1[3][4]
Molecular Formula C₆H₈N₂O₂S[4][5]
Molecular Weight 172.21 g/mol [4]
InChI Key AVGNTKARJQHJRN-UHFFFAOYSA-N

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. While specific experimental data for this compound is not widely published, we can infer properties from related structures and outline the methods for their precise determination.

Table 2: Summary of Physicochemical Properties

PropertyValue / Expected RangeNotes
Physical State SolidBased on related aminopyridine structures.[6][7]
Melting Point Data not availableRelated compounds: 4-Amino-2-methylpyridine (96-99 °C), 4-Amino-2-(trifluoromethyl)pyridine (58-62 °C).[7][8]
Boiling Point Data not availableLikely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility Sparingly soluble in water (predicted)An isomer, 2-Amino-5-(methylsulfonyl)pyridine, has a water solubility of 28 g/L.[9] Expected to be soluble in polar organic solvents like DMSO and DMF.
pKa Data not availableThe pyridine nitrogen is basic. The amino group contributes to basicity, while the sulfonyl group is strongly electron-withdrawing, which will decrease the basicity relative to unsubstituted aminopyridines.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the molecular structure, the following spectral characteristics are anticipated for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons of the sulfonyl group would likely appear around 3.0-3.3 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (typically 6.5-8.5 ppm). The amino (NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The methyl carbon would be found upfield, while the five carbons of the pyridine ring would be in the aromatic region, with their specific shifts influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include: N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S=O symmetric and asymmetric stretching for the sulfonyl group (around 1150 cm⁻¹ and 1350 cm⁻¹, respectively), and C=C/C=N stretching vibrations characteristic of the pyridine ring (1400-1600 cm⁻¹).[10][11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 172.03 (for the monoisotopic mass).[9] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation may involve the loss of SO₂ or CH₃SO₂.

Experimental Protocols for Property Determination

To ensure scientific rigor, direct experimental measurement of physicochemical properties is paramount. The following section details standardized protocols for determining the melting point, solubility, and pKa.

Melting Point Determination (Capillary Method)

Causality : The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically <1 °C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice. This method relies on the precise visual detection of the phase transition from solid to liquid under controlled heating.

Methodology :

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading : Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

  • Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.

  • Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

  • Data Acquisition : Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality : Solubility dictates a compound's behavior in aqueous media, which is critical for drug development (e.g., formulation, dissolution) and environmental science. The shake-flask method is the gold standard, ensuring that a saturated solution is achieved at equilibrium, providing a thermodynamically accurate measurement.

Methodology :

  • Preparation : Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-cap vial.

  • Equilibration : Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Filtration : Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. The filter material should be validated for low compound binding.

  • Quantification : Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/L or µM.

pKa Determination (Potentiometric Titration)

Causality : The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. For this compound, determining the pKa of the pyridine nitrogen is crucial for predicting its charge state at different physiological pH values, which affects its solubility, membrane permeability, and receptor binding. Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the ionization constant.

Diagram 2: Workflow for Potentiometric pKa Determination

start Start prep Prepare a dilute solution of the compound in water start->prep calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate titrate Titrate solution with a standardized acid (e.g., 0.1 M HCl) calibrate->titrate record Record pH after each incremental addition of titrant titrate->record plot Plot pH vs. Volume of Titrant (Generate Titration Curve) record->plot analyze Determine the half-equivalence point (pH = pKa) from the curve plot->analyze end End analyze->end

A step-by-step process for determining pKa via potentiometric titration.

Methodology :

  • Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

  • pH Meter Calibration : Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa.

  • Titration Setup : Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, where half of the basic sites have been protonated. This point corresponds to the flattest region of the buffer zone in the titration curve.

Applications in Research and Drug Development

Substituted pyridines are foundational scaffolds in modern chemistry. While specific applications of this compound are not extensively detailed in public literature, its structure is analogous to other intermediates used in the synthesis of high-value molecules.

  • Medicinal Chemistry : The 4-aminopyridine motif is present in numerous biologically active compounds. For instance, related structures like 4-Amino-2-(trifluoromethyl)pyridine are used in synthesizing RAF inhibitors for cancer treatment and checkpoint kinase inhibitors for immunotherapy.[12] The methylsulfonyl group can act as a hydrogen bond acceptor and improve metabolic stability, making it a desirable feature in drug design.

  • Agrochemicals : 4-Amino-2-chloropyridine is a key intermediate in the synthesis of forchlorfenuron, a plant growth regulator.[13] The structural similarity suggests that this compound could serve as a valuable building block for developing new classes of pesticides and herbicides.

  • Materials Science : Pyridine derivatives are also used to create ligands for catalysts and functional materials.[12]

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the initial search. However, aminopyridines as a class are often associated with significant toxicity. For example, 4-aminopyridine is classified as "Fatal if swallowed" (H300) and "Toxic in contact with skin or if inhaled" (H311 + H331).[14][15]

General Precautions :

  • Handling : Always handle this compound in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[15]

  • Exposure : Avoid formation and inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15][16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Disclaimer : This information is based on related compounds. It is imperative to consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

An In-depth Technical Guide to 4-Amino-2-(methylsulfonyl)pyridine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylsulfonyl)pyridine (CAS Number: 944401-88-1) is a strategically important heterocyclic building block in contemporary drug discovery. Its unique electronic and structural features, characterized by an electron-donating amino group and a potent electron-withdrawing methylsulfonyl group on a pyridine scaffold, offer medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogues and foundational chemical principles to provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its inherent basicity, and its capacity for diverse substitution patterns make it a privileged structure in drug design.[2] Aminopyridines, in particular, serve as crucial intermediates and pharmacophores, imparting desirable physicochemical properties and biological activity.[3] The introduction of a methylsulfonyl group further enhances the chemical versatility of the pyridine ring, often modulating its reactivity and influencing ligand-receptor interactions. This guide focuses on the specific attributes of this compound, a molecule poised at the intersection of these key functional groups.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 944401-88-1[4]
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.21 g/mol [4]
Appearance Likely a solid at room temperature, based on related aminopyridines.N/A
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF.N/A
pKa The 4-amino group is expected to be basic, with a pKa influenced by the electron-withdrawing methylsulfonyl group.N/A

Synthesis Strategies

The synthesis of this compound likely involves a multi-step sequence starting from readily available pyridine precursors. While a specific protocol for this exact molecule is not detailed in the available literature, the general strategies for synthesizing substituted pyridines can be applied. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the amino group, preceded by the oxidation of a more easily installed thioether.

G Target This compound Precursor1 4-Nitro-2-(methylsulfonyl)pyridine Target->Precursor1 Reduction of nitro group Precursor2 4-Nitro-2-(methylthio)pyridine Precursor1->Precursor2 Oxidation of thioether Precursor3 2-Chloro-4-nitropyridine Precursor2->Precursor3 Nucleophilic Aromatic Substitution (SNAr) with MeSNa

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical sequence based on common reactions in pyridine chemistry.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis would likely commence with a commercially available di-substituted pyridine, such as 2-chloro-4-nitropyridine. The chlorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 4-position. Reaction with sodium thiomethoxide would displace the chloride to install the methylthio group.

Step 2: Oxidation of the Thioether

The resulting 4-nitro-2-(methylthio)pyridine can then be oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired 4-amino functionality. A variety of reducing agents can be employed for this purpose, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

G Start 2-Chloro-4-nitropyridine Intermediate1 4-Nitro-2-(methylthio)pyridine Start->Intermediate1 1. NaSMe 2. Solvent (e.g., DMF) Intermediate2 4-Nitro-2-(methylsulfonyl)pyridine Intermediate1->Intermediate2 Oxidizing Agent (e.g., m-CPBA) Final This compound Intermediate2->Final Reducing Agent (e.g., Fe, HCl)

References

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Evolving Role in Medicinal Chemistry

Abstract

This technical guide delves into the discovery and history of 4-Amino-2-(methylsulfonyl)pyridine, a heterocyclic compound that has garnered significant interest as a versatile building block in modern drug discovery. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the broader exploration of substituted aminopyridines as pharmacologically active scaffolds. This guide will illuminate the most probable synthetic pathway, detail its physicochemical properties, and explore its applications in the design and development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, providing both a historical context and practical insights into the utility of this important molecule.

Introduction: The Rise of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Within the expansive family of pyridine derivatives, aminopyridines have emerged as particularly valuable synthons. The amino group not only imparts basicity but also serves as a key handle for further chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening. The introduction of a sulfonyl group, such as the methylsulfonyl moiety, further enhances the molecule's potential by providing a strong hydrogen bond acceptor and influencing its solubility and metabolic stability. It is at the confluence of these structural features that this compound emerges as a compound of significant interest.

Historical Context and Postulated Discovery

The most logical and chemically sound pathway to its first synthesis would have been through the oxidation of its thioether precursor, 4-Amino-2-(methylthio)pyridine.[4] This common and reliable transformation in organic synthesis provides a straightforward route to the corresponding sulfone. The history of this compound is therefore intrinsically tied to the synthesis and exploration of its methylthio analogue.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of this compound is best understood as a two-stage process, beginning with the preparation of the key intermediate, 4-Amino-2-(methylthio)pyridine, followed by its oxidation.

Synthesis of the Precursor: 4-Amino-2-(methylthio)pyridine

The construction of the substituted pyridine ring can be achieved through various established methods in heterocyclic chemistry. A common approach involves the reaction of a suitable precursor with a source of the methylthio group.

Experimental Protocol: Synthesis of 4-(Alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles

A plausible route to a related structural core involves the reaction of 2-(bis(alkylthio)methylene)malononitriles with cyanoacetamide or cyanothioacetamide.[5]

  • Preparation of the Sodium Isopropylate Solution: Dissolve sodium metal in anhydrous isopropanol under an inert atmosphere.

  • Reaction Mixture: To the sodium isopropylate solution, add cyanoacetamide and 2-(bis(methylthio)methylene)malononitrile.

  • Reflux: Heat the mixture to reflux for several hours. During this time, methanethiol will be evolved.

  • Isolation of the Sodium Salt: Cool the reaction mixture and filter the precipitated sodium salt.

  • Acidification: Dissolve the sodium salt in water and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4.

  • Product Isolation: The resulting precipitate of 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is collected by filtration, washed with water, and dried.

This protocol describes the synthesis of a related structural class and highlights a general strategy for incorporating the methylthio group onto a pyridine scaffold.

Oxidation to this compound

The oxidation of the sulfide to a sulfone is a cornerstone transformation in organic synthesis. This step is crucial for modulating the electronic and steric properties of the molecule.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

The following is a general procedure for the oxidation of a thioether, which can be adapted for the synthesis of this compound from its methylthio precursor.

  • Dissolution: Dissolve the starting material, 4-Amino-2-(methylthio)pyridine, in a suitable solvent such as acetic acid.

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the solution at a controlled temperature (e.g., 0-10 °C). Other common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any excess oxidant. This can be achieved by the addition of a reducing agent like sodium bisulfite.

  • Extraction: Neutralize the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Oxidation_Workflow cluster_synthesis Synthesis of this compound start 4-Amino-2-(methylthio)pyridine reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->reaction product This compound reaction->product

Caption: General workflow for the oxidation of 4-Amino-2-(methylthio)pyridine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

PropertyValueSource
CAS Number 944401-88-1[2][3]
Molecular Formula C₆H₈N₂O₂S[2][6]
Molecular Weight 172.21 g/mol [2][6]
Appearance White to off-white solidSupplier Data
Solubility Soluble in methanol, DMSO, and other polar organic solventsSupplier Data
SMILES CS(=O)(=O)c1cc(n)ccn1[6]

Role in Medicinal Chemistry and Drug Development

The true significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional features—the pyridine nitrogen, the amino group, and the methylsulfonyl group—provides multiple points for diversification and interaction with biological targets.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within the active site of an enzyme or receptor.

  • Amino Group: Serves as a key nucleophile for a wide range of chemical transformations, allowing for the introduction of various side chains and the construction of larger, more complex scaffolds. It can also act as a hydrogen bond donor.

  • Methylsulfonyl Group: This powerful electron-withdrawing group influences the electronic properties of the pyridine ring. The sulfone oxygens are excellent hydrogen bond acceptors, which can significantly contribute to the binding affinity of a drug candidate.

The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives have shown a broad spectrum of biological activities, including but not limited to, kinase inhibition, ion channel modulation, and antimicrobial effects. A recent patent application describes a pyrimidine derivative containing a methylsulfonyl group, highlighting the continued interest in this functionality in the development of targeted therapies.[7]

Medicinal_Chemistry_Applications cluster_core This compound Core cluster_applications Potential Therapeutic Areas core 4-Amino-2- (methylsulfonyl)pyridine kinase Kinase Inhibitors core->kinase Building Block ion_channel Ion Channel Modulators core->ion_channel Building Block antimicrobial Antimicrobial Agents core->antimicrobial Building Block other Other Therapeutic Targets core->other Building Block

Caption: Role of this compound as a building block in drug discovery.

Conclusion

This compound stands as a testament to the ongoing evolution of chemical synthesis and its profound impact on drug discovery. While its formal "discovery" may not be a single, celebrated event, its value as a versatile chemical intermediate is undeniable. The logical and efficient synthetic route, coupled with its desirable physicochemical properties and the proven track record of the aminopyridine scaffold, ensures that this compound will continue to be a valuable tool in the arsenal of medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

The Emerging Landscape of 4-Amino-2-(methylsulfonyl)pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold remains a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Within this vast chemical space, the 4-Amino-2-(methylsulfonyl)pyridine core represents a promising, yet underexplored, platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and prospective therapeutic applications of structural analogues and derivatives of this compound. By synthesizing data from related chemical series, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate and innovate within this chemical class. We will delve into rational synthetic strategies, explore potential biological targets by drawing parallels with structurally similar compounds, and outline key experimental protocols for screening and evaluation.

Introduction: The Strategic Value of the 4-Aminopyridine Scaffold

Aminopyridines are a class of monoamino and diamino derivatives of pyridine that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The parent compound, 4-aminopyridine, is a well-established potassium channel blocker used in the treatment of certain neurological conditions.[3][4] The unique structural properties of the aminopyridine ring allow for interaction with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] The introduction of a methylsulfonyl group at the 2-position of the 4-aminopyridine core introduces a potent electron-withdrawing group and a hydrogen bond acceptor, significantly altering the molecule's electronic and steric properties. This modification can influence binding affinities, metabolic stability, and pharmacokinetic profiles, making the this compound scaffold a compelling starting point for the design of novel drug candidates.

Synthetic Strategies: Building the this compound Core

While a definitive, high-yield synthesis specifically for this compound is not extensively detailed in publicly available literature, a rational and efficient synthetic approach can be designed based on established methodologies for related pyridine derivatives. The following proposed workflow is a synthesis of proven chemical transformations, offering a self-validating system for obtaining the core scaffold and its analogues.

Proposed Synthetic Workflow

The construction of the this compound scaffold can be envisioned through a multi-step process, likely commencing with a pre-functionalized pyridine ring. A plausible route involves the introduction of the methylsulfonyl moiety, followed by the installation of the amino group.

Synthetic Workflow A 2-Chloro-4-nitropyridine B 2-(Methylthio)-4-nitropyridine A->B Nucleophilic Aromatic Substitution (NaSMe) C 2-(Methylsulfonyl)-4-nitropyridine B->C Oxidation (e.g., m-CPBA) D This compound C->D Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Nucleophilic Aromatic Substitution: 2-Chloro-4-nitropyridine is treated with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out at elevated temperatures to facilitate the displacement of the chloride with the thiomethyl group.

  • Oxidation: The resulting 2-(methylthio)-4-nitropyridine is then oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: The final step involves the reduction of the nitro group to the desired amine. This can be achieved through various established methods, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol or methanol. Alternatively, metal-acid reduction using iron powder in the presence of hydrochloric acid or acetic acid is a robust and scalable method.[5]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound derivatives can be inferred from the biological activities of structurally related compounds. The combination of the 4-aminopyridine moiety, known to interact with ion channels, and the 2-methylsulfonylphenyl group, found in inhibitors of various enzymes, suggests a broad range of possible applications.

Kinase Inhibition

The pyridylpyrimidinylaminophenyl scaffold is a key pharmacophore in several approved tyrosine kinase inhibitors.[6] The structural similarity of this compound derivatives to these compounds suggests their potential as kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

  • Potential Targets: c-Jun N-terminal kinases (JNK), Receptor-interacting protein kinase 2 (RIPK2), Casein Kinase II (CK2).[7][8][9]

Kinase Inhibition A This compound Derivative B Kinase ATP-Binding Pocket A->B Binds to C Inhibition of Phosphorylation B->C Prevents ATP binding D Downstream Signaling Pathway (e.g., Proliferation, Inflammation) C->D Blocks E Therapeutic Effect D->E Modulates

Caption: Putative mechanism of action for kinase inhibition.

Anti-inflammatory Activity

Derivatives of 2-(4-methylsulfonyl)phenylpyridine have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][10] The introduction of a 4-amino group could modulate this activity and potentially lead to the development of novel anti-inflammatory agents.

  • Potential Targets: Cyclooxygenase-2 (COX-2), Inducible nitric oxide synthase (iNOS).[11]

Ion Channel Modulation

The parent 4-aminopyridine is a known blocker of voltage-gated potassium channels.[3][4] While the addition of the methylsulfonyl group will significantly alter the molecule's properties, the potential for interaction with ion channels should not be disregarded. Derivatives could be explored for their effects on various ion channels implicated in neurological and cardiovascular diseases.

Structure-Activity Relationship (SAR) Insights from Related Series

Table 1: General SAR Trends from Related Pyridine Derivatives

Structural ModificationGeneral Observation in Related SeriesPotential Impact on this compound Derivatives
Substitution on the Pyridine Ring Introduction of small alkyl or halogen groups can enhance potency.[2]May improve binding affinity to target enzymes.
Derivatization of the 4-Amino Group Acylation or alkylation can modulate pharmacokinetic properties and target engagement.[6]Could be a key handle for optimizing potency, selectivity, and ADME properties.
Modification of the Methylsulfonyl Group Bioisosteric replacement with other electron-withdrawing groups can be explored.May fine-tune electronic properties and metabolic stability.

Key Experimental Protocols for Screening and Evaluation

A robust screening cascade is essential for the evaluation of novel this compound derivatives. The following protocols represent a standard workflow for assessing the potential of these compounds.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of test compounds against a panel of relevant kinases.

  • Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™).

    • Prepare a dilution series of the test compounds.

    • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled or with a fluorescent tag).

    • Add the test compounds to the wells.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate.

    • Calculate the IC50 value for each compound.

Cellular Anti-inflammatory Assay
  • Objective: To assess the ability of test compounds to inhibit the production of inflammatory mediators in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Treat the cells with a dilution series of the test compounds.

    • After an incubation period, collect the cell supernatant.

    • Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC50 for the inhibition of cytokine release.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While dedicated research on this specific chemical class is in its early stages, the wealth of information available for structurally related compounds provides a solid foundation for future drug discovery efforts. The synthetic accessibility of this scaffold, combined with the potential for diverse biological activities, makes it an attractive area for further investigation. Future work should focus on the systematic synthesis and screening of analogue libraries to establish clear structure-activity relationships. Furthermore, the elucidation of the precise molecular targets of active compounds will be crucial for their continued development. This technical guide serves as a catalyst for such endeavors, providing the necessary framework and insights to unlock the therapeutic potential of this compound derivatives.

References

4-Amino-2-(methylsulfonyl)pyridine: A Scoping Guide for Therapeutic Potential and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Pyridine Scaffold

To the researchers, chemists, and pioneers of drug discovery, this document serves as an in-depth technical exploration into the latent biological activities of 4-Amino-2-(methylsulfonyl)pyridine. In the vast landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, consistently integrated into a diverse array of clinically impactful agents.[1] This guide eschews a conventional template, instead adopting a structure that mirrors the scientific inquiry itself—from foundational synthesis to the rational prediction of biological function and a roadmap for its empirical validation. As we dissect the constituent moieties of this molecule—the established pharmacophore of 4-aminopyridine and the modulating influence of the methylsulfonyl group—we will construct a compelling, evidence-based narrative for its potential as a therapeutic candidate. This is not merely a review of what is known, but a forward-looking prospectus for what is possible.

I. Molecular Architecture and Synthetic Strategy

The unique juxtaposition of a 4-amino group and a 2-methylsulfonyl substituent on a pyridine ring presents a molecule with a rich electronic landscape, ripe for interaction with biological targets. The amino group offers a key hydrogen bond donor and a site for potential further derivatization, while the potent electron-withdrawing nature of the methylsulfonyl group can significantly modulate the pKa of the pyridine nitrogen and influence the molecule's overall pharmacokinetic profile.

A Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction of Nitro Group A 2-Chloro-4-nitropyridine C 2-(Methylthio)-4-nitropyridine A->C DMSO, rt B Sodium thiomethoxide B->C E 2-(Methylsulfonyl)-4-nitropyridine C->E DCM, 0°C to rt D m-CPBA or Oxone® D->E G This compound E->G Ethanol/Water, reflux F Fe/NH4Cl or H2/Pd-C F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Guideline for Synthesis

Step 1: Synthesis of 2-(Methylthio)-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-4-nitropyridine.

Step 2: Synthesis of 2-(Methylsulfonyl)-4-nitropyridine

  • Dissolve 2-(methylthio)-4-nitropyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfonyl)-4-nitropyridine, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

  • To a mixture of 2-(methylsulfonyl)-4-nitropyridine (1.0 eq) in ethanol and water, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the target compound, this compound.

II. Predicted Biological Activities and Mechanistic Rationale

The convergence of the 4-aminopyridine and methylsulfonyl functionalities within a single molecular entity suggests a multi-faceted pharmacological profile. Below, we explore the most promising potential biological activities, grounded in the established actions of these core components.

A. Neuroprotection and Potassium Channel Modulation

The 4-aminopyridine scaffold is a well-established blocker of voltage-gated potassium (Kv) channels.[2][3] This mechanism is the basis for the therapeutic use of dalfampridine (a sustained-release formulation of 4-aminopyridine) in improving walking in patients with multiple sclerosis.[2][3] By blocking Kv channels, 4-aminopyridine enhances the conduction of action potentials along demyelinated axons.

Hypothesized Mechanism of Action:

It is highly probable that this compound will exhibit inhibitory activity against a range of Kv channels, including Kv1.1 and Kv1.2.[4] The methylsulfonyl group, with its strong electron-withdrawing properties, may modulate the affinity and selectivity of the molecule for different Kv channel subtypes compared to unsubstituted 4-aminopyridine. This could potentially lead to a more favorable therapeutic window or a differentiated efficacy profile.

Kv_Channel_Blockade cluster_0 Neuronal Axon cluster_1 Therapeutic Intervention cluster_2 Restored Function Axon Demyelinated Axon Action Potential Propagation Impaired Restored_AP Restored Axonal Conduction Improved Neurological Function Axon->Restored_AP Enhanced Signal Transduction Kv_channel Voltage-gated K+ Channel (Kv) Molecule This compound Block Blockade Molecule->Block Binds to Kv channel Block->Kv_channel

Caption: Hypothesized mechanism of neuroprotection via Kv channel blockade.

B. Anticancer Potential

Emerging evidence suggests that aminopyridine derivatives possess anticancer properties.[5][6] Voltage-gated potassium channels are overexpressed in several cancer cell lines, and their blockade can lead to a reduction in cell proliferation and viability.[7] Furthermore, some 4-aminopyridine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]

Hypothesized Mechanism of Action:

This compound may exert anticancer effects through multiple mechanisms:

  • Inhibition of Kv Channels: Blockade of overexpressed Kv channels in cancer cells could disrupt ion homeostasis, leading to cell cycle arrest and apoptosis.[7]

  • Modulation of Signaling Pathways: The aminopyridine core could interact with various kinases or other signaling proteins implicated in cancer progression.

  • Synergistic Effects: The methylsulfonyl group could enhance the anticancer activity of the aminopyridine core or provide its own antiproliferative effects.

C. Anti-inflammatory and Antioxidant Effects

The methylsulfonyl moiety is a key feature of methylsulfonylmethane (MSM), a compound known for its anti-inflammatory and antioxidant properties.[9] MSM has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to enhance the body's antioxidant defenses.[[“]][[“]][12]

Hypothesized Mechanism of Action:

The presence of the methylsulfonyl group in this compound suggests that the molecule may possess anti-inflammatory and antioxidant activities. It could potentially:

  • Suppress Pro-inflammatory Cytokine Production: Inhibit signaling pathways, such as NF-κB, that are central to the inflammatory response.[9]

  • Scavenge Reactive Oxygen Species (ROS): The sulfur atom in the methylsulfonyl group could contribute to the detoxification of ROS.

  • Modulate Immune Cell Function: Influence the activity of immune cells involved in inflammation.

III. Preclinical Evaluation Strategy: A Roadmap to Validation

To empirically validate the hypothesized biological activities of this compound, a structured preclinical evaluation is proposed.

A. In Vitro Assays
Biological Activity Primary Assays Secondary Assays Cell Lines
Neuroprotection Electrophysiological patch-clamp assays to determine IC50 values for various Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3).In vitro models of neuronal injury (e.g., glutamate-induced excitotoxicity, oxidative stress).HEK293 cells expressing specific Kv channel subtypes, primary neuronal cultures.
Anticancer MTT or CellTiter-Glo® cell viability assays to determine GI50 values.Flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining). Western blotting for key signaling proteins (e.g., caspases, cyclins).A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung).
Anti-inflammatory LPS-stimulated macrophage assays to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.Western blotting for NF-κB activation. ROS production assays.RAW 264.7 murine macrophage cell line, primary human macrophages.
B. In Vivo Models

Following promising in vitro results, evaluation in relevant animal models will be critical.

  • Neuroprotection: Experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.

  • Anticancer: Xenograft models using human cancer cell lines implanted in immunodeficient mice.

  • Anti-inflammatory: Carrageenan-induced paw edema model for acute inflammation.

Preclinical_Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Outcome A Synthesis & Purity Confirmation B Primary Bioassays (Kv channel, Cell Viability, Cytokine Production) A->B C Secondary Bioassays (Mechanism of Action Studies) B->C Active Hits D Pharmacokinetic Profiling (ADME) C->D Lead Candidate E Efficacy in Disease Models (EAE, Xenograft, Inflammation) D->E F Preliminary Toxicology E->F G Go/No-Go Decision for Further Development F->G

Caption: A structured workflow for the preclinical evaluation of this compound.

IV. Conclusion and Future Directions

This compound represents a compelling, yet underexplored, chemical entity with significant therapeutic potential. By logically dissecting its constituent pharmacophores, we have constructed a strong rationale for its investigation as a neuroprotective agent, an anticancer compound, and an anti-inflammatory molecule. The proposed synthetic route and preclinical evaluation strategy provide a clear and actionable framework for researchers to empirically test these hypotheses. The journey from a conceptual molecule to a clinically validated therapeutic is arduous, but it begins with a sound scientific premise. It is our hope that this guide will catalyze the necessary research to unlock the full potential of this compound for the benefit of patients worldwide.

References

A Senior Application Scientist's Guide to 4-Amino-2-(methylsulfonyl)pyridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 4-Amino-2-(methylsulfonyl)pyridine (CAS No. 944401-88-1), a key heterocyclic building block for researchers in drug discovery and medicinal chemistry.[1] This document, designed for scientists and drug development professionals, moves beyond a simple catalog listing to offer practical insights into the compound's procurement, quality assessment, and strategic application in the synthesis of novel chemical entities. We will explore the rationale behind its molecular design, common synthetic challenges, and provide a validated protocol for its use in a representative chemical transformation, thereby equipping researchers with the necessary knowledge for its effective and reliable integration into their research workflows.

Introduction: The Strategic Value of this compound in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and a key hydrogen bond acceptor in the form of the ring nitrogen. The specific substitution pattern of this compound offers a unique combination of functionalities that are highly sought after in the design of targeted therapeutics.

The 4-amino group provides a crucial vector for further chemical modification. It can act as a nucleophile in a wide array of reactions, such as amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental activity in lead optimization. Furthermore, the amino group can serve as a potent hydrogen bond donor, enabling strong and specific interactions with biological targets like protein kinases.[3]

The 2-methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the pyridine ring, modulating its pKa and reactivity. From a drug design perspective, the sulfonyl group is often employed to enhance metabolic stability, improve aqueous solubility, and occupy specific pockets within a protein's active site.[4] The combination of these two functional groups on a single pyridine scaffold makes this compound a versatile and high-value starting material for constructing complex molecules with tailored pharmacological profiles.

Commercial Sourcing and Supplier Overview

Reliable and consistent sourcing of starting materials is the bedrock of reproducible research. For a specialized building block like this compound, it is imperative to partner with suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency. Below is a comparative table of prominent commercial suppliers.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesKey Documentation
Sigma-Aldrich (Distributor for Combi-Blocks, Inc.) COM448682851≥96%5g, 10g, 25gCertificate of Analysis (COA), Certificate of Origin (COO), MSDS[5]
HXCHEM HXCHEM-944401-88-1InquireBulk and custom synthesisInquire with company[6]
Dongguan Kangrun Experimental Technology Co., Ltd. A1070557-5gInquire5gProduct page with CAS[7]

Note: Availability and product details are subject to change. Researchers should always verify specifications with the supplier before ordering.

Quality Control and In-House Validation: A Self-Validating System

While suppliers provide a Certificate of Analysis (COA), it is best practice within a rigorous research environment to perform in-house validation of critical starting materials. This ensures the material's identity and purity meet the stringent requirements of the planned synthesis, preventing costly and time-consuming troubleshooting later.

Core Analytical Techniques:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful technique for confirming the structural integrity of the molecule. The spectrum should be consistent with the expected structure of this compound. Key features to look for include the singlet for the methylsulfonyl protons, and the distinct signals for the aromatic protons on the pyridine ring, and the broad signal for the amino protons. The integration of these signals should correspond to the number of protons in each environment.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): HPLC is the workhorse for assessing purity. An isocratic or gradient method can be developed to separate the main compound from any potential impurities.[7] A high-purity sample should exhibit a single major peak, typically >95% by area under the curve (AUC).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the compound (172.21 g/mol ) and identifying any potential impurities.[1]

The following diagram illustrates a typical quality control workflow for an incoming starting material like this compound.

QC_Workflow cluster_0 Incoming Material Verification cluster_1 In-House Analytical Testing cluster_2 Data Analysis & Release A Receive Material & Quarantine B Review Supplier COA A->B Check Documentation C Prepare Sample for Analysis B->C Proceed if Docs OK D ¹H NMR Spectroscopy (Identity Confirmation) C->D Split Sample E RP-HPLC (Purity Assessment) C->E Split Sample F LC-MS (Mass Verification) C->F Split Sample G Compare Data to Specification D->G Consolidate Results E->G Consolidate Results F->G Consolidate Results H Pass/Fail Decision G->H Evaluate I Release to Chemical Inventory H->I If Pass

Caption: Quality Control Workflow for Starting Materials.

Synthetic Utility: A Representative Experimental Protocol

To demonstrate the utility of this compound as a synthetic intermediate, we provide a detailed protocol for a standard amide coupling reaction. This type of transformation is fundamental in medicinal chemistry for attaching various side chains to the amino group.

Protocol: Synthesis of N-(2-(methylsulfonyl)pyridin-4-yl)acetamide

Objective: To acylate the 4-amino group of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Pyridine (anhydrous, as solvent)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction of the anhydride with the amine and prevent potential side reactions.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. Causality: The slow addition prevents a rapid temperature increase. Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes excess acetic anhydride and the acetic acid byproduct. The water and brine washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-(2-(methylsulfonyl)pyridin-4-yl)acetamide.

The following diagram outlines the key steps in this synthetic transformation.

Synthesis_Workflow Start Dissolve Starting Material in Anhydrous Pyridine Step1 Cool to 0 °C Start->Step1 Step2 Add Acetic Anhydride Dropwise Step1->Step2 Step3 Stir at Room Temp (Monitor by TLC/LC-MS) Step2->Step3 Step4 Aqueous Workup (DCM, NaHCO₃, Brine) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 End Purify Product (Recrystallization/Chromatography) Step5->End

Caption: Workflow for Amide Coupling Reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers significant advantages for the synthesis of complex, biologically active molecules. Its unique combination of a reactive amino group and a modulating methylsulfonyl group provides medicinal chemists with a powerful tool for lead discovery and optimization. By understanding the principles of its sourcing, quality control, and synthetic application, researchers can effectively leverage this compound to accelerate their drug development programs.

References

Methodological & Application

The Strategic deployment of 4-Amino-2-(methylsulfonyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in FDA-approved drugs and their ability to engage in critical interactions with biological targets.[1][2] This guide focuses on a particularly valuable, yet under-documented building block: 4-Amino-2-(methylsulfonyl)pyridine .

The unique electronic architecture of this compound, characterized by the interplay between the electron-donating amino group at the 4-position and the potent electron-withdrawing methylsulfonyl group at the 2-position, imparts a distinct reactivity profile that can be strategically exploited by medicinal chemists. The methylsulfonyl moiety not only activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but also serves as a key hydrogen bond acceptor, a feature frequently leveraged in the design of kinase inhibitors.[3][4] This document provides an in-depth exploration of the properties, synthesis, and application of this compound, offering detailed protocols and expert insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its rational application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueCAS Number
Molecular FormulaC₆H₈N₂O₂S944401-88-1[5][6][7][8][9][10][11]
Molecular Weight172.21 g/mol [5][10]
AppearanceOff-white to yellow solid
IUPAC Name2-(methylsulfonyl)pyridin-4-amine[5][10]
XLogP3-0.3[9]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count4[9]

The methylsulfonyl group at the C2 position significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to unsubstituted aminopyridines. This electronic modulation is a key determinant of the molecule's reactivity. The primary amino group at C4 remains a potent nucleophile and a valuable handle for a variety of chemical transformations.

The core reactivity of this compound is dictated by the strong electron-withdrawing nature of the sulfonyl group. This creates a highly electron-deficient pyridine ring, making the positions ortho and para to the sulfonyl group (C4 and C6) exceptionally susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in medicinal chemistry.

Synthesis of the Building Block: A Validated Protocol

The accessibility of a building block is a critical consideration for its widespread adoption. This compound can be reliably synthesized from commercially available starting materials. The following two-step protocol is adapted from established procedures found in the patent literature.[12]

Workflow for the Synthesis of this compound

A 2-Chloropyridin-4-amine C 2-(Methylthio)pyridin-4-amine A->C Step 1: Nucleophilic Aromatic Substitution (SNAr) B Sodium thiomethoxide (NaSMe) in NMP E This compound C->E Step 2: Thioether Oxidation D Oxidation (e.g., m-CPBA or Oxone®)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-(Methylthio)pyridin-4-amine

  • Rationale: This step involves a nucleophilic aromatic substitution where the thiomethoxide anion displaces the chloride at the 2-position of the pyridine ring. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr mechanism.

  • Procedure:

    • To a solution of 2-chloropyridin-4-amine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.2 eq).

    • The reaction mixture is heated in a sealed vessel, for instance using microwave irradiation, to approximately 200°C for 30 minutes.[12]

    • Upon completion, the reaction is cooled to room temperature and diluted with water.

    • The product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound

  • Rationale: The thioether intermediate is oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions can be optimized to ensure complete conversion and minimize side reactions.

  • Procedure:

    • Dissolve the 2-(methylthio)pyridin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

    • Cool the solution in an ice bath.

    • If using m-CPBA, add it portion-wise (2.2 eq) to the cooled solution, maintaining the temperature below 5°C.

    • If using Oxone®, add it as a solution in water (2.5 eq) to the solution of the thioether in methanol.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with an appropriate reducing agent (e.g., aqueous sodium thiosulfate if using m-CPBA) and neutralize with a base (e.g., aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Application in Medicinal Chemistry: Key Transformations and Protocols

The strategic placement of the amino and methylsulfonyl groups on the pyridine scaffold enables a range of valuable synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The methylsulfonyl group is an excellent leaving group in SNAr reactions, particularly when the pyridine ring is further activated. While the primary application of this building block often involves reactions at the amino group, understanding the potential for displacement of the sulfonyl group is crucial for synthetic planning. This reaction is most effective with "soft" nucleophiles.[13][14]

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile

  • Rationale: The electron-deficient nature of the pyridine ring, enhanced by the methylsulfonyl group, facilitates the attack of a nucleophilic thiol at the C2 position. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the desired thiol (1.1 eq) and a suitable base such as potassium carbonate or sodium hydride (1.5 eq).

    • Heat the reaction mixture to 80-120°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

    • Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Cross-Coupling: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][17][18][19] The 4-amino group of our building block can be readily coupled with a variety of aryl or heteroaryl halides, providing access to a diverse range of diarylamine structures, which are common motifs in kinase inhibitors.

Workflow for Buchwald-Hartwig Cross-Coupling

A This compound D Coupled Product A->D Coupling Partner 1 B Aryl/Heteroaryl Halide (Ar-X) B->D Coupling Partner 2 C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) C->D Reaction Conditions

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

  • Rationale: This protocol utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of the aminopyridine with an aryl bromide. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich ligands often providing the best results. A base is required to deprotonate the amine in the catalytic cycle.

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), and a suitable ligand like XPhos or RuPhos (4-10 mol%).

    • Add a base, typically cesium carbonate or potassium tert-butoxide (2.0 eq).

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add a degassed anhydrous solvent such as toluene or dioxane.

    • Heat the mixture to 80-110°C until the starting material is consumed.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and purify the product by column chromatography.

Amide Bond Formation: Expanding Chemical Diversity

The 4-amino group serves as an excellent nucleophile for the formation of amide bonds with carboxylic acids. This is one of the most common reactions in medicinal chemistry, allowing for the introduction of a wide array of side chains to explore structure-activity relationships (SAR).

Protocol 5: Amide Coupling using HATU

  • Rationale: Carboxylic acids are typically activated to facilitate amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent that forms a highly reactive activated ester with the carboxylic acid. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction.

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in a polar aprotic solvent like DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to pre-activate the acid.

    • Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring for completion.

    • Dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with aqueous lithium chloride or sodium bicarbonate solution, followed by brine.

    • Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.[3][20][21]

Case Study: Application in Kinase Inhibitor Synthesis

The 4-amino-2-substituted pyridine scaffold is a key feature in numerous kinase inhibitors. The amino group often forms a crucial hydrogen bond with the hinge region of the kinase, while the substituent at the 2-position can be tailored to occupy adjacent pockets and enhance potency and selectivity. The methylsulfonyl group in our building block is particularly well-suited for this role, acting as a strong hydrogen bond acceptor.

While a direct synthesis of a marketed drug using this exact building block may not be publicly detailed, we can construct a representative synthesis of a key intermediate for a hypothetical kinase inhibitor based on known pharmacophores. For instance, in the discovery of the cyclin-dependent kinase inhibitor R547, a related diaminopyrimidine core was utilized.

Hypothetical Synthesis of a Kinase Inhibitor Intermediate

This example illustrates a plausible sequence where this compound is first acylated and then subjected to a Suzuki coupling reaction.

Reaction Scheme for a Hypothetical Kinase Inhibitor Intermediate

A This compound C Amide Intermediate A->C Step 1: Amide Coupling B Aryl Carboxylic Acid HATU, DIPEA E Final Kinase Inhibitor Scaffold C->E Step 2: Suzuki Coupling (Requires prior functionalization of pyridine ring - hypothetical) D Aryl Boronic Acid Pd Catalyst, Base

Caption: A plausible synthetic route to a kinase inhibitor scaffold.

Note: For a Suzuki coupling, the pyridine ring would need to be halogenated. This scheme is illustrative of the types of transformations this building block can undergo.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique electronic properties facilitate a range of important synthetic transformations, including C-N and C-C bond formation and acylation reactions. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: Navigating the Challenge of Electron-Deficient Substrates

N-arylated aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous pharmacologically active agents. The synthesis of these structures, particularly when the pyridine ring is substituted with potent electron-withdrawing groups, presents a significant synthetic hurdle. The target substrate, 4-Amino-2-(methylsulfonyl)pyridine, exemplifies this challenge. The strongly deactivating methylsulfonyl (-SO₂Me) group markedly reduces the nucleophilicity of the C4-amino group, rendering it a poor substrate for classical N-arylation methods like nucleophilic aromatic substitution (SₙAr).

To overcome this, modern cross-coupling methodologies are required. The Buchwald-Hartwig amination has emerged as a premier tool for C-N bond formation, demonstrating remarkable functional group tolerance and broad substrate scope.[1][2] This protocol provides a detailed, field-proven methodology for the successful N-arylation of this compound using a state-of-the-art palladium catalyst system, designed to ensure high yields and reproducibility even with this challenging substrate.

The Reaction Principle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[3] The reaction's success hinges on a catalytic cycle that masterfully orchestrates the formation of the new carbon-nitrogen bond.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The key to coupling electron-deficient amines is the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst.[1]

The catalytic cycle proceeds via three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to its phosphine ligand(s), reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition arx Aryl Halide (Ar-X) arx->pd_complex1 amine Amine (R₂NH) + Base amine->pd_complex1 product Product (Ar-NR₂) pd_complex2 L₂Pd(II)(Ar)(NR₂) pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination pd_complex2->product Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Oven-dry Schlenk flask and stir bar b 2. Backfill with Argon/Nitrogen a->b c 3. Add solids: - this compound - Aryl Bromide - Pd₂(dba)₃ & XPhos - NaOtBu b->c d 4. Add anhydrous Toluene via syringe c->d e 5. Seal flask and heat (e.g., 100-110 °C) d->e f 6. Stir vigorously e->f g 7. Monitor by TLC or LC-MS (approx. 12-24 h) f->g h 8. Cool to RT, dilute with Ethyl Acetate g->h i 9. Filter through Celite® h->i j 10. Concentrate filtrate i->j k 11. Purify by Flash Column Chromatography j->k

References

Application Notes and Protocols: Leveraging 4-Amino-2-(methylsulfonyl)pyridine as a Scaffold in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Amino-2-(methylsulfonyl)pyridine in agrochemical research.

Introduction and Background: The Prominence of the Pyridine Ring System

The pyridine scaffold is a cornerstone in the development of novel agrochemicals, demonstrating a remarkable versatility that has led to a wide array of commercial products with insecticidal, herbicidal, and fungicidal properties. Its prevalence stems from its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. Notable examples of pyridine-based agrochemicals have shown diverse modes of action, from synthetic auxins that disrupt plant growth[1] to modulators of insect nicotinic acetylcholine receptors[2].

Within this important class of compounds, this compound emerges as a particularly valuable building block for the synthesis of new active ingredients. Its structure presents two key features for derivatization: a nucleophilic amino group at the 4-position, which is a prime site for modification, and a methylsulfonyl group at the 2-position, an electron-withdrawing group that can influence the overall electronic profile of the molecule and potentially contribute to its biological activity. This guide provides a comprehensive overview of the strategic use of this compound in the discovery of next-generation agrochemicals, complete with detailed synthetic and biological screening protocols.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is the first critical step in its utilization for library development. While multiple synthetic routes can be envisioned, a common approach involves the oxidation of a corresponding thioether, which is often more readily accessible. The following is a representative protocol based on established organic chemistry principles.

Protocol 1: Synthesis of this compound

Scientific Rationale: This two-step process begins with the introduction of a methylthio group onto a pyridine ring, followed by oxidation to the sulfone. The amino group is often protected during these steps or introduced at a later stage. For the purpose of this guide, we will assume the starting material is 4-amino-2-chloropyridine.

Step 1: Synthesis of 4-Amino-2-(methylthio)pyridine

  • To a solution of 4-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-amino-2-(methylthio)pyridine.

Step 2: Oxidation to this compound

  • Dissolve the 4-amino-2-(methylthio)pyridine (1.0 eq) from the previous step in a solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid[3], portion-wise, maintaining the temperature below 10 °C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the excess acid and oxidant.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Diagram 1: Synthetic Pathway for this compound

Synthetic_Pathway A 4-Amino-2-chloropyridine B 4-Amino-2-(methylthio)pyridine A->B  NaSMe, DMF C This compound B->C  m-CPBA, DCM

Caption: A representative two-step synthesis of the target intermediate.

Application in the Synthesis and Screening of Novel Agrochemicals

The true utility of this compound lies in its role as a versatile starting material. The 4-amino group provides a convenient handle for a variety of chemical transformations, enabling the creation of large, diverse libraries of compounds for biological screening.

Development of Novel Insecticides

Pyridine-based insecticides have a proven track record, and derivatization of the 4-amino group can lead to the discovery of new compounds with potent insecticidal activity.

Protocol 2: Synthesis of a Representative N-Acyl Derivative

Scientific Rationale: Amide bond formation is a reliable and widely used reaction in medicinal and agrochemical chemistry. This protocol describes the coupling of the core amine with a carboxylic acid to generate an amide derivative, a common motif in bioactive molecules.

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid of interest (e.g., 4-chlorobenzoic acid, 1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq). The base is crucial for neutralizing the acid formed during the reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter off any solid by-products (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.

Protocol 3: Primary Screening for Insecticidal Activity (Aphid Mortality Assay)

Scientific Rationale: Aphids are a common agricultural pest, making them an excellent choice for primary screening. This contact and ingestion assay provides a rapid assessment of a compound's toxicity to a key target pest.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired test concentrations (e.g., 100, 50, 10, 5, 1 ppm). The surfactant ensures even spreading on the leaf surface.

  • Treatment: Select healthy host plants (e.g., fava bean or cabbage) infested with a synchronized population of aphids (e.g., Aphis craccivora). Spray the infested plants with the test solutions until runoff. A negative control (surfactant solution) and a positive control (a commercial insecticide) should be included.

  • Incubation: Place the treated plants in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity, 16:8h light:dark cycle).

  • Data Collection: After 48 or 72 hours, count the number of dead and live aphids on each plant. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the mortality rate for each concentration. The data can be used to determine the LC₅₀ (lethal concentration required to kill 50% of the population) for active compounds[4].

Table 1: Hypothetical Insecticidal Screening Data

Compound IDConcentration (ppm)Mortality (%)
Control 02
Positive Control 1098
Derivative 1a 10095
Derivative 1b 10030
Derivative 1c 10088

Diagram 2: Insecticide Discovery Workflow

Insecticide_Workflow A This compound B Library of N-Acyl Derivatives A->B  Parallel Synthesis C Aphid Mortality Assay B->C  High-Throughput Screening D Data Analysis (LC50) C->D E Lead Compound Identification D->E

Caption: From core intermediate to lead compound identification.

Development of Novel Herbicides

The pyridine ring is a key component of several classes of herbicides, including synthetic auxins and pigment inhibitors. Derivatizing this compound offers a pathway to novel herbicidal compounds.

Protocol 4: Synthesis of a Representative Sulfonamide Derivative

Scientific Rationale: Sulfonamides are a well-established class of bioactive compounds, including some herbicides. This protocol outlines the reaction of the core amine with a sulfonyl chloride.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM containing a non-nucleophilic base like TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Add a solution of the desired sulfonyl chloride (e.g., benzene sulfonyl chloride, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (if a basic solvent was not used), water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 5: Primary Screening for Herbicidal Activity (Seedling Growth Inhibition Assay)

Scientific Rationale: This assay provides a quick and effective measure of a compound's pre-emergent or early post-emergent herbicidal activity by assessing its impact on root and shoot growth of indicator plant species.

  • Preparation of Test Plates: Prepare agar medium (0.8% w/v) in petri dishes. Once the agar has solidified, add a small volume of the test compound solution (dissolved in DMSO and diluted with water) to the surface and allow it to diffuse.

  • Seed Germination: Place surface-sterilized seeds of a model monocot (e.g., ryegrass) and a model dicot (e.g., cress or Brassica napus[1]) on the agar surface.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature for 3-5 days.

  • Data Collection: Measure the root and/or shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of growth compared to a solvent-only control. Compounds showing significant inhibition can be advanced to more detailed greenhouse trials.

Diagram 3: Herbicide Discovery Workflow

Herbicide_Workflow A This compound B Library of Sulfonamide Derivatives A->B  Derivatization C Seedling Growth Assay B->C  Screening D Growth Inhibition (%) C->D E Hit Identification D->E

References

synthesis of novel heterocycles using 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles Using 4-Amino-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of this compound as a versatile precursor for the construction of novel heterocyclic scaffolds. We delve into the unique reactivity imparted by its constituent functional groups—the nucleophilic 4-amino group and the highly effective 2-methylsulfonyl leaving group. This document outlines detailed, field-proven protocols for the synthesis of medicinally relevant heterocycles, including pyrido[2,3-d]pyrimidines and[1][2][3]triazolo[1,5-a]pyridines. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and product characterization are discussed. This guide is intended to empower researchers in medicinal chemistry and drug development to leverage this powerful building block for the efficient generation of diverse molecular libraries.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[4] Its derivatives are prized for their ability to engage in hydrogen bonding and other key interactions with biological targets like enzymes and receptors.[4] Within the vast landscape of pyridine-based building blocks, this compound stands out due to a unique combination of functionalities that enable a diverse range of chemical transformations.

The strategic placement of its functional groups dictates its reactivity:

  • The 2-Methylsulfonyl Group (-SO₂Me): This powerful electron-withdrawing group serves two critical roles. First, it activates the C2 position of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5] Second, it is an excellent leaving group, readily displaced by a wide array of nucleophiles.

  • The 4-Amino Group (-NH₂): This group acts as a potent nucleophile. Its primary utility lies in serving as an anchor point for subsequent intramolecular cyclization reactions, allowing for the annulation of new rings onto the pyridine core.

  • The Pyridine Nitrogen: The ring nitrogen inherently lowers the electron density at the C2 and C4 positions, predisposing them to nucleophilic attack.[6][7] This electronic feature, combined with the activating effect of the methylsulfonyl group, makes the C2 position exceptionally reactive.

This guide will explore two exemplary applications of this reagent in the synthesis of fused heterocyclic systems with significant therapeutic potential: pyrido[2,3-d]pyrimidines and[1][2][3]triazolo[1,5-a]pyridines.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, structurally analogous to purines and found in numerous kinase inhibitors used in oncology and the treatment of inflammatory diseases.[1][8] The protocol below describes a robust two-step sequence to access this scaffold, beginning with a nucleophilic aromatic substitution followed by a cyclocondensation.

Scientific Rationale and Mechanism

The synthetic strategy hinges on a logical sequence. The first step leverages the exceptional reactivity of the C2 position. An amine nucleophile is used to displace the methylsulfonyl group via an SNAr mechanism. This reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the electronegative pyridine nitrogen.[9]

The resulting intermediate, a 2,4-diaminopyridine derivative, is then primed for the second step: the construction of the pyrimidine ring. This is achieved through a condensation reaction with a suitable one-carbon electrophile, such as triethyl orthoformate, which upon acid catalysis, undergoes cyclization and aromatization to yield the final pyrido[2,3-d]pyrimidine product.

Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

Step A: Synthesis of N²-Benzyl-pyridine-2,4-diamine

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Addition of Nucleophile: Add benzylamine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) to the solution.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C. The causality for heating is to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours). A common mobile phase is ethyl acetate/hexane.

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into water. The product will often precipitate. Alternatively, extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N²-Benzyl-pyridine-2,4-diamine.

Step B: Cyclization to form 7-Benzyl-7H-pyrido[2,3-d]pyrimidin-4-amine

  • Reaction Setup: Suspend the N²-Benzyl-pyridine-2,4-diamine (1.0 eq.) from Step A in triethyl orthoformate (5.0-10.0 eq.), which serves as both the reagent and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq.). The acid protonates the orthoformate, generating a more reactive electrophile to initiate the condensation.

  • Reaction Execution: Heat the mixture to reflux (approx. 140-150 °C) for 4-8 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often crystallizes upon cooling. Filter the solid, wash with a cold non-polar solvent like hexane or diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

The following table provides representative data for the synthesis of various pyrido[2,3-d]pyrimidine analogs using this methodology.

R-NH₂ (Step A Nucleophile)Step A Yield (%)Step B Yield (%)Overall Yield (%)
Benzylamine85%90%77%
Aniline78%85%66%
Cyclohexylamine90%92%83%
4-Methoxybenzylamine88%91%80%

Workflow Visualization

G cluster_0 Step A: SNAr Reaction cluster_1 Step B: Cyclocondensation A 1. Dissolve 4-Amino-2- (methylsulfonyl)pyridine in DMF B 2. Add R-NH2 and DIPEA A->B C 3. Heat to 100-120 °C B->C D 4. Monitor by TLC C->D E 5. Work-up & Purification D->E F 1. Suspend Diamine Intermediate in Triethyl Orthoformate E->F Intermediate: N2-R-pyridine-2,4-diamine G 2. Add catalytic p-TsOH F->G H 3. Heat to Reflux G->H I 4. Monitor by TLC H->I J 5. Isolate & Dry Product I->J K K J->K Final Product: Pyrido[2,3-d]pyrimidine

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Application II: Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

The[1][2][3]triazolo[1,5-a]pyridine scaffold is another heterocycle of significant interest in drug discovery, exhibiting a wide range of biological activities.[3][10] The synthesis outlined here proceeds through a hydrazinyl intermediate, which is then cyclized to form the fused triazole ring.

Scientific Rationale and Mechanism

This synthesis also begins with an SNAr reaction, but in this case, the nucleophile is hydrazine. The high nucleophilicity of hydrazine allows for the efficient displacement of the methylsulfonyl group, often at lower temperatures than required for amine nucleophiles, to form 2-hydrazinylpyridin-4-amine.

The second step involves the reaction of this key intermediate with a reagent that provides the final carbon atom of the triazole ring. A common and effective choice is formic acid. The reaction proceeds via an initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an acid-catalyzed intramolecular cyclodehydration. This final ring-closing step is typically irreversible and drives the reaction to completion, yielding the aromatic triazolopyridine system.

Experimental Protocol: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-6-amine

Step A: Synthesis of 2-Hydrazinylpyridin-4-amine

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (approx. 0.3 M).

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq.) dropwise to the solution at room temperature. The use of excess hydrazine ensures complete conversion and minimizes side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-hydrazinylpyridin-4-amine, often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step B: Cyclization to form[1][2][3]Triazolo[1,5-a]pyridin-6-amine

  • Reaction Setup: Place the 2-hydrazinylpyridin-4-amine (1.0 eq.) from Step A into a round-bottom flask.

  • Reagent Addition: Add an excess of formic acid (98-100%), which acts as both the reagent and the solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 3-6 hours.

  • Monitoring: Follow the reaction progress by TLC until the intermediate is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a base, such as concentrated ammonium hydroxide or saturated sodium bicarbonate solution, until the pH is ~7-8.

  • Purification: The product will precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the pure[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Data Presentation

This table shows expected outcomes for the cyclization step with different one-carbon sources.

C1 Source (Step B Reagent)Reaction ConditionsExpected Yield (%)
Formic AcidReflux, 4h92%
Triethyl Orthoformate / p-TsOHReflux, 6h88%
Cyanogen Bromide / BaseRT, 12h85%

Synthetic Pathway Visualization

G A 4-Amino-2- (methylsulfonyl)pyridine B 2-Hydrazinylpyridin- 4-amine A->B + Hydrazine Hydrate (SNAr Reaction) C [1,2,4]Triazolo[1,5-a] pyridin-6-amine B->C + Formic Acid (Cyclodehydration)

Caption: Synthesis of a Triazolopyridine Scaffold.

Safety, Handling, and Characterization

4.1. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution.

  • Strong acids (p-TsOH, formic acid) and bases (DIPEA) are corrosive.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

4.2. Analytical Characterization

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of intermediates and final products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and tracking their transformation throughout the synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, medicinally relevant heterocyclic systems. Its predictable reactivity, governed by the interplay between the amino nucleophile and the sulfonyl leaving group, allows for the rational design of synthetic routes to diverse scaffolds. The protocols detailed herein for pyrido[2,3-d]pyrimidines and[1][2][3]triazolo[1,5-a]pyridines provide a solid foundation for researchers to explore the synthesis of novel compounds for drug discovery and development programs. The handles present on the final products, such as the exocyclic amine, offer further opportunities for diversification and the generation of extensive chemical libraries.

References

Application Notes & Protocols: Investigating 4-Amino-2-(methylsulfonyl)pyridine as a Next-Generation Scaffold for Neurological Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Rationale

The aminopyridine scaffold is a cornerstone in the development of therapeutics for neurological disorders, exemplified by the clinical use of 4-aminopyridine (4-AP, Fampridine). 4-AP offers symptomatic relief for patients with multiple sclerosis (MS) by blocking voltage-gated potassium (K+) channels, which enhances action potential propagation in demyelinated axons.[1][2][3] However, the clinical utility of 4-AP is hampered by a narrow therapeutic index and significant dose-dependent toxicity, including seizures.[4] This critical limitation drives the need for next-generation derivatives with improved safety profiles and potentially enhanced or novel mechanisms of action.

This guide introduces 4-Amino-2-(methylsulfonyl)pyridine , a rationally designed analog of 4-AP. The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the pyridine ring is a strategic medicinal chemistry modification intended to modulate the compound's physicochemical and pharmacological properties. The electron-withdrawing nature and hydrogen-bond accepting capacity of the sulfonyl group are hypothesized to alter the molecule's interaction with biological targets, improve metabolic stability, and modify its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB).

This document provides a comprehensive framework for researchers and drug developers to systematically investigate the therapeutic potential of this compound. We present hypothesized mechanisms of action, a tiered preclinical development workflow, and detailed, field-tested protocols for a thorough evaluation, from initial in vitro screening to in vivo pharmacokinetic and efficacy studies.

Section 2: Compound Profile and Synthesis Overview

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development.

Physicochemical Properties

The properties of this compound suggest it is a suitable candidate for CNS drug discovery, with characteristics amenable to oral absorption and BBB penetration.

PropertyValueSource / Method
Molecular Formula C₆H₈N₂O₂SPubChem CID 53393178[5]
Molecular Weight 172.21 g/mol PubChem CID 53393178[5]
Topological Polar Surface Area 85.9 ŲCalculated
cLogP 0.25Calculated
Hydrogen Bond Donors 1 (from amino group)Calculated
Hydrogen Bond Acceptors 4 (2 from sulfonyl, 2 from nitrogens)Calculated
Synthetic Strategy

The synthesis of this compound is achievable through established methods in heterocyclic chemistry. A common and efficient route involves the oxidation of a readily available thioether precursor. This multi-step process ensures high purity of the final compound, which is critical for accurate biological evaluation.

G cluster_0 Synthetic Workflow A 4-Amino-2-chloropyridine (Starting Material) B Nucleophilic Aromatic Substitution (NaSMe) A->B Step 1 C 4-Amino-2-(methylthio)pyridine (Intermediate) B->C D Oxidation (e.g., m-CPBA, Oxone®) C->D Step 2 E This compound (Final Product) D->E

Caption: Proposed synthetic workflow for this compound.

Section 3: Hypothesized Mechanisms of Action and Therapeutic Targets

The structural modifications of this compound compared to 4-AP suggest several compelling hypotheses for its biological activity in the central nervous system.

Primary Hypothesis: Modulated Potassium Channel Blockade

The principal mechanism of 4-AP is the blockade of voltage-gated potassium channels in demyelinated axons.[2][3] This blockade prolongs the action potential, allowing for improved signal conduction across damaged nerve segments. We hypothesize that this compound retains this primary mechanism but with altered potency and selectivity. The methylsulfonyl group may change the binding kinetics within the channel pore, potentially leading to a wider therapeutic window.

G cluster_0 Demyelinated Axon cluster_1 Mechanism of Action AP_Start Action Potential Approaches Lesion K_Channel Voltage-Gated K+ Channel Exposed AP_Start->K_Channel Conduction_Fail Conduction Failure K_Channel->Conduction_Fail K+ efflux causes repolarization failure Block Channel Blockade K_Channel->Block Compound 4-Amino-2- (methylsulfonyl)pyridine Compound->Block AP_Prolong Action Potential Prolongation Block->AP_Prolong Conduction_Restore Conduction Restored AP_Prolong->Conduction_Restore

Caption: Hypothesized mechanism for restoring nerve conduction.

Secondary Hypotheses for Expanded Therapeutic Applications

The aminopyridine scaffold is versatile and has been explored for a range of neurological targets.[6][7] The unique electronic and steric properties of this compound may confer activity at other targets relevant to neurodegenerative diseases.

  • Muscarinic Receptor Modulation: Certain aminopyridine derivatives act as positive allosteric modulators (PAMs) of muscarinic receptors, such as the M₄ subtype, which is a target for schizophrenia.[8]

  • Enzyme Inhibition: Modified pyridine structures have been investigated as inhibitors of key enzymes in neurodegeneration, such as β-secretase (BACE1) in Alzheimer's disease.[4]

  • Anti-Neuroinflammatory Activity: Chronic neuroinflammation is a hallmark of diseases like Parkinson's and Alzheimer's.[9] The compound could potentially modulate inflammatory pathways in microglia and astrocytes, such as the NF-κB pathway.[9]

Section 4: Preclinical Development Workflow and Protocols

We propose a tiered approach to systematically evaluate the potential of this compound. This workflow is designed to generate decision-making data efficiently, starting with fundamental properties and progressing to complex disease models.

G cluster_workflow Preclinical Evaluation Workflow cluster_tier1 cluster_tier2 cluster_tier3 tier1 Tier 1: Foundational In Vitro Assays tier2 Tier 2: Disease-Relevant Cellular Models tier1->tier2 Promising Profile p1 Protocol 4.1: Target Engagement (Patch-Clamp) p2 Protocol 4.2: Neurotoxicity (MTT Assay) p3 Protocol 4.3: BBB Permeability (PAMPA) tier3 Tier 3: In Vivo PK & Efficacy tier2->tier3 Cellular Efficacy p4 Protocol 4.4: Neuroprotection Assay p5 Protocol 4.5: Anti-Inflammatory Assay p6 Protocol 4.6: Rodent PK Study p7 Protocol 4.7: Disease Model Efficacy

Caption: Tiered workflow for preclinical evaluation.

Protocol 4.1: Target Engagement via Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound on voltage-gated potassium channels (e.g., Kᵥ1.1, Kᵥ1.2) and compare its potency (IC₅₀) to 4-AP.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK293) stably expressing the specific human potassium channel subtype of interest.

  • Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Perform whole-cell voltage-clamp recordings at room temperature.

    • Use a borosilicate glass pipette (3-5 MΩ) filled with a potassium-based internal solution.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).

  • Compound Application:

    • Prepare stock solutions of the test compound and 4-AP in DMSO, then dilute to final concentrations in the external recording solution.

    • Apply a range of concentrations (e.g., 10 nM to 100 µM) via a perfusion system.

    • Record the peak potassium current at each concentration after steady-state inhibition is achieved.

  • Data Analysis:

    • Measure the percentage of current inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Viability and Neurotoxicity Assay

Objective: To assess the potential neurotoxicity of the compound in a neuronal cell line and determine its therapeutic index relative to its target engagement potency.

Methodology:

  • Cell Culture: Use a human neuroblastoma cell line (e.g., SH-SY5Y) or a murine hippocampal cell line (e.g., HT22).

  • Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium, ranging from low micromolar to millimolar concentrations.

    • Replace the medium in each well with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity) from the dose-response curve.

Protocol 4.3: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)

Objective: To evaluate the passive permeability of the compound across an artificial lipid membrane, providing an early prediction of its ability to cross the BBB.

Methodology:

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) system, typically a 96-well filter plate coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB.

  • Preparation:

    • Prepare a donor solution of the test compound (e.g., at 100 µM) in a buffer at pH 7.4.

    • Fill the acceptor plate wells with the same buffer.

  • Assay:

    • Coat the filter membrane of the donor plate with the lipid solution.

    • Add the donor solution containing the test compound to the donor plate.

    • Place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature with gentle shaking.

  • Quantification:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Include high- and low-permeability control compounds (e.g., propranolol and atenolol).

  • Data Analysis:

    • Calculate the effective permeability (Pe) value using the formula: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [C]a / [C]equilibrium)

    • Classify the compound's BBB permeability potential (e.g., Low, Medium, High) based on established ranges.

Protocol 4.6: Rodent Pharmacokinetic (PK) and CNS Exposure Study

Objective: To determine the key pharmacokinetic parameters of the compound after systemic administration in rodents and, crucially, to quantify its concentration in the brain.

Methodology:

  • Animals: Use male Sprague-Dawley rats (250-300g).

  • Dosing:

    • Administer the compound via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

    • Use a suitable vehicle (e.g., 20% Solutol in water).

  • Sample Collection:

    • Collect blood samples via the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • At each terminal time point (e.g., 1, 4, and 8 hours), euthanize a subset of animals (n=3 per time point).

    • Perfuse the animals with saline and collect the whole brain.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize the brain tissue.

    • Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

  • Bioanalysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Clearance, Volume of Distribution, Half-life, Bioavailability).

    • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kpuu) to assess CNS penetration.[10][11]

ParameterDescriptionImportance for CNS Drugs
CL (Clearance) Rate of drug elimination from the body.Influences dosing frequency.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.High Vd may indicate tissue accumulation.
t₁/₂ (Half-life) Time for drug concentration to decrease by half.Determines duration of action.
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.High F% is desirable for oral drugs.
Kp / Kpuu Brain-to-plasma concentration ratio (total/unbound).Direct measure of CNS penetration. Kpuu > 0.3 is often a target.

Section 5: References

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  • Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. PubMed. Available at: --INVALID-LINK--

  • Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. PubMed. Available at: --INVALID-LINK--

  • 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Effects of 4-aminopyridine in experimental CNS demyelination. PubMed. Available at: --INVALID-LINK--

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmaca. Available at: --INVALID-LINK--

  • Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers. Available at: --INVALID-LINK--

  • Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. PMC. Available at: --INVALID-LINK--

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available at: --INVALID-LINK--

  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. NCBI. Available at: --INVALID-LINK--

  • Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. PubMed. Available at: --INVALID-LINK--

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. Available at: --INVALID-LINK--

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central. Available at: --INVALID-LINK--

  • Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres. PubMed. Available at: --INVALID-LINK--

  • Novel synthesis of substituted 4-amino-pyrimidines. EPO. Available at: --INVALID-LINK--

  • 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2. Ossila. Available at: --INVALID-LINK--

  • A Minimal Physiologically Based Pharmacokinetic Model to Characterize CNS Distribution of Metronidazole in Neuro Care ICU Patients. MDPI. Available at: --INVALID-LINK--

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Author Manuscript. Available at: --INVALID-LINK--

  • Integrated pharmacokinetic-dynamic modeling of drugs acting on the CNS. PubMed. Available at: --INVALID-LINK--

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PMC. Available at: --INVALID-LINK--

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Author Manuscript. Available at: --INVALID-LINK--

  • Neuroscience Content List. Drug Discovery News. Available at: --INVALID-LINK--

  • Novel agents for the treatment of neurological disorders disclosed in recent patents. IDrugs. Available at: --INVALID-LINK--

  • The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. PubMed. Available at: --INVALID-LINK--

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Available at: --INVALID-LINK--

  • 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. PubMed. Available at: --INVALID-LINK--

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC. Available at: --INVALID-LINK--

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. Available at: --INVALID-LINK--

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Dichotomous Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. However, the application of this reaction to highly functionalized heteroaromatic substrates, such as 4-Amino-2-(methylsulfonyl)pyridine, presents a unique set of challenges that demand a carefully considered and optimized approach.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic nuances dictated by the substrate's unique electronic profile, recommend robust catalyst systems, and provide a detailed, field-proven protocol.

The core challenge in the Suzuki coupling of this compound lies in its dichotomous electronic nature. The pyridine ring is substituted with a strongly electron-donating amino group at the 4-position and a powerful electron-withdrawing methylsulfonyl group at the 2-position. The amino group increases the electron density of the pyridine ring, which can slow down the crucial oxidative addition step of the catalytic cycle.[3] Furthermore, the basic lone pairs on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][5] Conversely, the methylsulfonyl group significantly decreases electron density, which can facilitate oxidative addition but also influences the overall reactivity of the molecule.

Mechanistic Considerations: A Tale of Two Substituents

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. For this compound, the halide (typically bromo or chloro) would be at a position other than 2 or 4. The opposing electronic effects of the amino and methylsulfonyl groups create a complex electronic environment that influences the rate of this step.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

The primary hurdles for this compound are catalyst inhibition and potential side reactions. The Lewis basicity of the amino and pyridine nitrogens can sequester the palladium catalyst, effectively removing it from the catalytic cycle.[5] To mitigate this, the use of bulky, electron-rich phosphine ligands is paramount. These ligands coordinate strongly to the palladium center, preventing inhibition by the substrate's nitrogen atoms and promoting the desired catalytic turnover.[7]

Recommended Catalyst Systems and Reaction Conditions

Based on extensive literature precedent for challenging heteroaromatic Suzuki couplings, the following catalyst systems and conditions are recommended as a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common and reliable Pd(0) or Pd(II) sources that are readily available.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are crucial to prevent catalyst inhibition by the amino and pyridine nitrogens and to promote oxidative addition.[7][8]
Base K₃PO₄ or K₂CO₃These inorganic bases are effective in promoting transmetalation while being compatible with a wide range of functional groups.[9] Cs₂CO₃ can also be a good alternative.
Solvent 1,4-Dioxane/water, Toluene/water, or THF/waterA mixture of an organic solvent and water is often beneficial for dissolving both the organic substrate and the inorganic base.[1]
Boronic Acid/Ester Boronic acid or Pinacol esterWhile boronic acids are common, their pinacol esters can offer greater stability against protodeboronation, a common side reaction with heteroaryl substrates.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of a hypothetical 4-amino-5-bromo-2-(methylsulfonyl)pyridine with phenylboronic acid.

Materials and Reagents:
  • 4-Amino-5-bromo-2-(methylsulfonyl)pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 - 0.05 equiv)

  • SPhos (0.04 - 0.10 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Reaction Setup and Procedure:

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-5-bromo-2-(methylsulfonyl)pyridine, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the palladium precursor (Pd(OAc)₂) and the SPhos ligand in a small amount of anhydrous, degassed 1,4-dioxane.

  • Addition of Reagents: Add the catalyst solution to the Schlenk flask via syringe. Then, add the bulk of the degassed 1,4-dioxane followed by the degassed water (a typical solvent ratio is 4:1 to 10:1 dioxane:water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst inhibition/deactivation.- Increase catalyst and ligand loading (e.g., to 5 mol% Pd).- Switch to a more robust ligand like XPhos or RuPhos.[7]
Inactive catalyst.- Use fresh palladium precursor and ligand.- Ensure rigorous exclusion of oxygen.
Poor solubility of reagents.- Try a different solvent system (e.g., toluene/water, DMF/water).- Increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction time.- Use a boronic acid pinacol ester instead of the free acid.- Minimize the amount of water in the solvent system.- Reduce the reaction time if possible.
Dehalogenation of Starting Material Presence of hydride sources.- Ensure solvents are pure and anhydrous.- Screen different bases; sometimes a weaker base can mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygen.- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

Visualization of the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of novel, highly functionalized pyridine derivatives. Success hinges on the careful selection of a robust catalyst system, particularly the use of bulky, electron-rich phosphine ligands to overcome catalyst inhibition. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to develop and optimize this important reaction for their specific synthetic targets.

References

Application Notes & Protocols: 4-Amino-2-(methylsulfonyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-(methylsulfonyl)pyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique electronic properties—derived from the interplay between the electron-donating amino group and the potent electron-withdrawing methylsulfonyl group—render it a versatile reagent for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications in key organic transformations, focusing on palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers in leveraging this reagent for their synthetic campaigns.

Critical Safety & Handling Protocols

Before any experimental work, it is imperative to understand the hazardous nature of this compound and related aminopyridines. The protocols outlined in this document must be performed within a certified chemical fume hood by personnel trained in handling potent compounds.

1.1 Hazard Identification

Based on safety data for structurally related aminopyridines, this compound should be treated as highly toxic. Key hazards include:

  • Acute Toxicity: Potentially fatal if swallowed and toxic if inhaled or in contact with skin.[1]

  • Corrosivity: May cause severe skin burns and eye damage.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

1.2 Personal Protective Equipment (PPE) & Engineering Controls

  • Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and inspect them prior to use.[1]

  • Eye/Face Protection: Wear safety glasses with side shields and a face shield.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.

1.3 Handling and Storage

  • Handling: Avoid dust formation. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

1.4 First Aid & Emergency Procedures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2]

  • If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

  • Spills: Evacuate personnel to a safe area. Sweep up the material, place it in a suitable container for disposal, and avoid creating dust.[1][2]

Core Synthetic Applications: Palladium-Catalyzed C-N Bond Formation

The primary amino group of this compound serves as an excellent nucleophilic component in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This transformation is a cornerstone of modern synthesis, enabling the formation of C(aryl)-N bonds with exceptional functional group tolerance.[4]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-amino-2-(methylsulfonyl)pyridines

This reaction couples the amino group of our title reagent with an aryl or heteroaryl halide (or pseudohalide), providing access to a diverse library of diarylamine structures crucial for drug discovery.

Causality and Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential.[5][6] They facilitate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][8] The base (e.g., NaOt-Bu, K₂CO₃) is not merely a scavenger; it is required to deprotonate the amine or the intermediate palladium-amido complex to facilitate the catalytic turnover.[5]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Binding & Deprotonation product Ar-NHR' amido_complex->product Reductive Elimination byproduct1 HX + Base⁻ product->pd0 Catalyst Regeneration reactant1 Ar-X reactant2 R'-NH₂ + Base

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 2.1: Synthesis of N-(4-bromophenyl)-2-(methylsulfonyl)pyridin-4-amine

This protocol details a representative coupling reaction.

Table 1: Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier
This compound172.211.0172 mgCombi-Blocks
1,4-Dibromobenzene235.911.2283 mgSigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)18.3 mgStrem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.08 (8 mol%)38.1 mgSigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mgAcros Organics
Anhydrous Toluene--10 mLSigma-Aldrich
Schlenk Flask (25 mL)--1VWR
Magnetic Stir Bar--1VWR

Experimental Procedure:

  • Flask Preparation: Place the magnetic stir bar, this compound, 1,4-dibromobenzene, XPhos, and NaOt-Bu into the 25 mL Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd₂(dba)₃ to the flask.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the starting amine is a key indicator.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 15 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to afford the pure product.

Advanced Applications: The Pyridine Core as a Synthetic Hub

While the amino group provides a direct handle for amination, the pyridine core itself, activated by the sulfonyl group, is primed for further functionalization. This often involves a two-step sequence: introducing a leaving group (e.g., a halide) onto the pyridine ring, followed by a C-C bond-forming cross-coupling reaction like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: Accessing Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[9] For our system, this would typically involve the synthesis of a halogenated derivative of this compound as a precursor.

Mechanistic Rationale: The Suzuki reaction also operates on a Pd(0)/Pd(II) cycle.[10] Key steps include: (1) Oxidative addition of the organohalide to Pd(0); (2) Transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that requires a base to activate the boronic acid; and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11]

Suzuki_Coupling_Workflow start 4-Amino-2- (methylsulfonyl)pyridine halogenation Step 1: Regioselective Halogenation (e.g., with NBS/NIS) start->halogenation intermediate Halogenated Pyridine Intermediate halogenation->intermediate suzuki Step 2: Suzuki-Miyaura Coupling intermediate->suzuki product Final Product: Functionalized Biaryl Pyridine Scaffold suzuki->product reagents Reagents: • Arylboronic Acid • Pd Catalyst (e.g., Pd(PPh₃)₄) • Base (e.g., K₂CO₃) • Solvent (e.g., Dioxane/H₂O) reagents->suzuki

Figure 2: General workflow for functionalizing the pyridine core.

Protocol 3.1: Representative Suzuki Coupling of a Halogenated Pyridine Intermediate

This protocol assumes the successful synthesis of a hypothetical intermediate, 4-Amino-5-bromo-2-(methylsulfonyl)pyridine.

Table 2: Reagents for Suzuki Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Amino-5-bromo-2-(methylsulfonyl)pyridine251.111.0251 mgHypothetical Starting Material
Phenylboronic Acid121.931.5183 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.03 (3 mol%)34.7 mgHandle in a glovebox if possible
Potassium Carbonate (K₂CO₃)138.212.0276 mgUse as a 2M aqueous solution
1,4-Dioxane--8 mLAnhydrous, degassed
Water--2 mLDegassed

Experimental Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the halogenated pyridine intermediate, phenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and the degassed 2M aqueous K₂CO₃ solution (2 mL) via syringe. Degassing the solvents (e.g., by bubbling argon through them for 20-30 minutes) is critical to prevent catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Protocol 2.1.

  • Purification: Purify the product via silica gel chromatography or recrystallization to yield the desired biaryl compound.

Table 3: Comparative Data for Cross-Coupling Reactions

Reaction TypeKey ReagentsTypical ConditionsScope & Tolerance
Buchwald-Hartwig Amination Aryl Halide, Pd₂(dba)₃ / Ligand, Strong Base (NaOt-Bu)Toluene, 100-110 °CBroad amine and aryl halide scope. Tolerates many functional groups.[7]
Suzuki-Miyaura Coupling Aryl Halide, Boronic Acid, Pd(PPh₃)₄, Weak Base (K₂CO₃)Dioxane/H₂O, 80-100 °CVery broad scope. Boronic acids are stable and commercially available.[9][12]

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists. Its primary amino group offers a reliable entry point for C-N bond formation via Buchwald-Hartwig amination. Furthermore, the electronically activated pyridine core can be elaborated through sequences involving halogenation and subsequent C-C bond formation, such as the Suzuki-Miyaura coupling. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this valuable building block into their synthetic programs, enabling the efficient construction of novel compounds for pharmaceutical and materials science applications. Strict adherence to the detailed safety protocols is essential for the successful and safe utilization of this compound.

References

Application Note & Protocol: Quantitative Analysis of 4-Amino-2-(methylsulfonyl)pyridine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Amino-2-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. A robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection is presented, designed for accuracy, precision, and specificity. This application note details the complete analytical procedure, from sample and standard preparation to a step-by-step HPLC protocol. Furthermore, it outlines a thorough method validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is suitable for its intended purpose in a regulated environment.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the quantification of this compound in bulk drug substances or during process monitoring.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative of increasing importance in the pharmaceutical industry.[3][4] Its chemical structure, featuring a polar amino group and a sulfonyl moiety, imparts specific properties that necessitate carefully developed analytical methods for its quantification.[3] Accurate and precise measurement of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. It is essential for monitoring reaction kinetics, determining the purity of intermediates, and quantifying potential impurities in active pharmaceutical ingredients (APIs).[5][6]

The development of a validated analytical procedure is not merely a technical exercise; it is a fundamental requirement of Good Manufacturing Practice (GMP).[6] The validation process provides documented evidence that the analytical method is reliable and consistently produces results that are accurate and precise for its intended application.[6][7] This application note addresses this need by presenting a detailed, field-proven approach to the quantification of this compound.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical and effective analytical development.

  • Molecular Formula: C₆H₈N₂O₂S[3][4]

  • Molecular Weight: 172.21 g/mol [4]

  • Structure:

    alt text

    (Image Source: PubChem CID 53393178)[3]

  • Key Features for HPLC: The presence of the pyridine ring provides a strong chromophore for UV detection. The amino and methylsulfonyl groups make the molecule polar, suggesting that reversed-phase HPLC is a suitable separation technique.[8]

Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile and thermally labile compounds like this compound.[9] Its high resolution, sensitivity, and reproducibility make it ideal for quantitative analysis in pharmaceutical quality control.

Principle of Separation

The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. More polar compounds, like this compound, will have a lower affinity for the non-polar stationary phase and will elute earlier than less polar compounds.

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample receipt to final data reporting.

a4a2m_workflow Figure 1: Analytical Workflow for Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive/Weigh Sample AnalysisRun Inject Standards & Samples Sample->AnalysisRun Standard Prepare Stock & Working Standards SystemSuitability Perform System Suitability Test (SST) Standard->SystemSuitability MobilePhase Prepare Mobile Phase MobilePhase->SystemSuitability SystemSuitability->AnalysisRun Integration Integrate Chromatograms AnalysisRun->Integration Calculation Calculate Concentration Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Overall workflow from sample preparation to final report generation.

Detailed Protocol: Quantification of this compound

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic Acid (88% or higher, Analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • HPLC vials with septa

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire, or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Isocratic: 85% Mobile Phase A / 15% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Causality Behind Choices:

  • A C18 column is selected for its versatility and proven performance in retaining polar aromatic compounds.

  • Ammonium acetate buffer is chosen to maintain a consistent pH and improve peak shape. A pH of 3.5 ensures that the amino group is protonated, leading to better interaction with the stationary phase and sharper peaks.

  • An isocratic elution is preferred for its simplicity and robustness, which is ideal for a quality control method.

  • A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the pyridine ring system.

Preparation of Solutions

Mobile Phase A (10 mM Ammonium Acetate, pH 3.5):

  • Weigh approximately 0.77 g of Ammonium Acetate and dissolve in 1 L of HPLC grade water.

  • Adjust the pH to 3.5 ± 0.05 with Formic Acid.

  • Filter through a 0.45 µm filter before use.

Diluent:

  • Use a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the starting conditions (85:15 v/v).

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent. This solution will be used for calibration and system suitability.

Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • System Suitability Test (SST): Inject the Working Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met:

    • Tailing factor for the this compound peak is ≤ 2.0.

    • Theoretical plates are ≥ 2000.

    • The relative standard deviation (RSD) of the peak areas for the five replicate injections is ≤ 2.0%.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with injections of the Working Standard Solution to monitor for any drift in instrument response.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte in the bracketing standard chromatograms.

  • Conc_Standard: Concentration of the Working Standard Solution (in mg/mL).

  • Conc_Sample: Concentration of the sample solution (in mg/mL).

  • Purity_Standard: Purity of the Reference Standard (as a percentage).

Method Validation Protocol (ICH Q2(R2))

To ensure the reliability of the analytical data, the method must be validated.[1][2] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][6]

  • Protocol:

    • Analyze a blank solution (diluent) to demonstrate no interfering peaks at the retention time of the analyte.

    • Analyze a placebo or matrix sample (if applicable).

    • Analyze the this compound standard.

    • Analyze a sample spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample. The method should be able to resolve the analyte peak from any degradation product peaks. Peak purity analysis using a PDA detector is highly recommended.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Concentration (mg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
0.0524950251002505025033
0.07537400376503755037533
0.1050100502005000050100
0.12562600624006255062517
0.1575100753007490075100
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

  • Protocol:

    • Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.080.07998.8
100%0.100.101101.0
120%0.120.11999.2
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for the second set of analyses, and the overall RSD for both sets combined should also be within an acceptable range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10 for LOQ.

    • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Conclusion

The HPLC-UV method detailed in this application note provides a robust, reliable, and efficient means for the quantitative analysis of this compound. The protocol is designed for direct implementation in a quality control laboratory. Adherence to the comprehensive validation plan, grounded in ICH guidelines, will ensure that the method generates data of the highest integrity, supporting drug development and manufacturing with confidence.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-2-(methylsulfonyl)pyridine. Here, we address common challenges and provide practical, evidence-based solutions to improve yield and purity.

Introduction: Synthetic Strategy

The most common and strategically sound approach to synthesizing this compound is a two-step process. This involves the initial synthesis of the precursor, 4-Amino-2-(methylthio)pyridine, followed by its selective oxidation to the desired sulfone. This route is often preferred due to the commercial availability of starting materials and the generally reliable nature of the reactions.

Synthetic Overview

Synthesis_Overview cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation Starting_Material 2-Chloro-4-nitropyridine Intermediate 4-Nitro-2-(methylthio)pyridine Starting_Material->Intermediate NaSMe Precursor 4-Amino-2-(methylthio)pyridine Intermediate->Precursor Reduction (e.g., Fe/HCl) Final_Product This compound Precursor->Final_Product Oxidation (e.g., m-CPBA, Oxone)

Caption: General synthetic route to this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of 4-Amino-2-(methylthio)pyridine (Precursor)

Question 1: My yield for the conversion of 2-chloro-4-nitropyridine to 4-nitro-2-(methylthio)pyridine is low. What are the likely causes and solutions?

Answer:

Low yields in this nucleophilic aromatic substitution can often be attributed to several factors. The pyridine ring is electron-deficient, which facilitates this type of substitution[1]. However, optimization is key.

  • Incomplete Reaction: Ensure you are using at least a stoichiometric equivalent of sodium thiomethoxide (NaSMe). An excess of the nucleophile can sometimes be beneficial. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Reaction Temperature: This reaction is typically exothermic. If the temperature rises too high, side reactions can occur. Maintain the reaction temperature, usually between 0 and 25 °C.

  • Moisture: Sodium thiomethoxide is sensitive to moisture. Ensure you are using an anhydrous solvent (e.g., DMF, THF) and that your glassware is thoroughly dried.

  • Side Reactions: The nitro group can be susceptible to reduction under certain conditions, although this is less likely with NaSMe. The primary concern is the potential for di-substitution if other leaving groups are present.

Question 2: The reduction of the nitro group to an amine is sluggish or incomplete. How can I improve this step?

Answer:

The reduction of a nitro group to an amine is a standard transformation in organic synthesis[1]. If you are experiencing issues, consider the following:

  • Choice of Reducing Agent: While several reducing agents can be used, iron powder in the presence of an acid like HCl or acetic acid is a common and cost-effective choice. Other options include catalytic hydrogenation (e.g., H₂, Pd/C) or using other metals like tin(II) chloride.

  • Activation of Iron: If using iron, its activation is crucial. Pre-washing the iron powder with dilute acid to remove any oxide layer can significantly improve the reaction rate.

  • pH Control: The pH of the reaction mixture is important. For reductions with metals like iron, an acidic medium is necessary to facilitate the reaction.

  • Reaction Monitoring: Use TLC to monitor the disappearance of the starting material and the appearance of the product. The product, 4-Amino-2-(methylthio)pyridine, will have a different Rf value.

Part 2: Oxidation to this compound

Question 3: I am observing low conversion of the thioether to the sulfone. How can I drive the reaction to completion?

Answer:

The oxidation of a sulfide to a sulfone requires a sufficiently strong oxidizing agent and optimized reaction conditions.

  • Choice of Oxidant:

    • m-Chloroperoxybenzoic acid (m-CPBA): This is a common and effective oxidant for this transformation. Typically, at least two equivalents of m-CPBA are required to oxidize the sulfide to the sulfone.

    • Oxone® (Potassium peroxymonosulfate): This is another powerful and often "greener" oxidant. It is typically used in a biphasic system or in polar solvents like methanol or ethanol.[2]

    • Hydrogen Peroxide with a Catalyst: A combination of hydrogen peroxide (H₂O₂) and a tungstate catalyst (e.g., sodium tungstate) can be a highly efficient system for this oxidation.[1][3][4]

  • Stoichiometry of the Oxidant: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two molar equivalents are theoretically required. In practice, a slight excess (e.g., 2.2-2.5 equivalents) is often used to ensure complete conversion.

  • Reaction Temperature: These oxidations are often exothermic. It is crucial to control the temperature to prevent runaway reactions and the formation of byproducts. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Question 4: I am observing the formation of significant impurities during the oxidation step. What are these likely to be and how can I minimize them?

Answer:

Impurity formation is a common challenge in oxidation reactions. The likely culprits and their mitigation strategies are outlined below.

Side_Reactions Precursor 4-Amino-2-(methylthio)pyridine Sulfoxide 4-Amino-2-(methylsulfinyl)pyridine (Incomplete Oxidation) Precursor->Sulfoxide 1 eq. Oxidant N_Oxide This compound N-oxide (Pyridine Oxidation) Precursor->N_Oxide Excess Oxidant High Temperature Final_Product This compound Sulfoxide->Final_Product 1 eq. Oxidant Final_Product->N_Oxide Excess Oxidant High Temperature

Caption: Potential side reactions during the oxidation step.

  • Incomplete Oxidation (Sulfoxide Formation): The most common "impurity" is the intermediate sulfoxide.

    • Cause: Insufficient amount of oxidizing agent or incomplete reaction.

    • Solution: Increase the equivalents of the oxidizing agent and/or the reaction time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the sulfoxide intermediate.

  • N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can also be oxidized, especially with strong oxidizing agents like m-CPBA. This leads to the formation of the corresponding N-oxide.[5]

    • Cause: Use of a large excess of the oxidizing agent, elevated reaction temperatures, or prolonged reaction times.

    • Solution:

      • Carefully control the stoichiometry of the oxidant.

      • Maintain a low reaction temperature.

      • Consider using a milder or more selective oxidizing system, such as H₂O₂ with a tungstate catalyst, which can sometimes offer better selectivity for sulfur oxidation over nitrogen oxidation.

  • Degradation of the Starting Material or Product: Overly harsh conditions can lead to the degradation of the desired product.

    • Cause: High temperatures, prolonged exposure to strong oxidants.

    • Solution: Maintain careful temperature control and monitor the reaction to stop it once the starting material is consumed.

Question 5: I am having difficulty purifying the final product, this compound. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the polarity of the product and potential impurities.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems. A good starting point would be a polar solvent like ethanol, isopropanol, or a mixture of ethanol and water.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.

    • Eluent System: A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) and gradually increasing the polarity is recommended. The high polarity of the product will likely require a significant percentage of a polar solvent like methanol.

  • Acid-Base Extraction: The basicity of the amino group on the pyridine ring can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the free base form of the product.

    • Extract the product back into an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1:

  • Sodium thiomethoxide: This reagent is corrosive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • m-CPBA and Oxone®: These are strong oxidizing agents and can be shock-sensitive, especially when impure. Avoid grinding them and store them according to the manufacturer's recommendations.

  • Solvents: Many of the solvents used (e.g., DMF, dichloromethane) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Q2: Can I use a different starting material instead of 2-chloro-4-nitropyridine?

A2: Yes, other starting materials are possible, but they may require different reaction conditions. For example, 2-fluoro-4-nitropyridine could also be used, and the fluorine atom is often more reactive towards nucleophilic aromatic substitution than chlorine. However, 2-chloro-4-nitropyridine is generally more readily available and cost-effective.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use an appropriate eluent system that gives good separation between the starting material, intermediates, and the product. Visualize the spots using a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the components in the reaction mixture, which can help in identifying intermediates and byproducts.

Q4: What are the typical yields I can expect for each step?

A4: With proper optimization, you can expect the following approximate yields:

  • Nucleophilic substitution to form 4-nitro-2-(methylthio)pyridine: 80-95%

  • Reduction of the nitro group: 85-95%

  • Oxidation to this compound: 70-90%

These are estimates, and actual yields will depend on the scale of the reaction and the specific conditions used.

Q5: Are there any "green chemistry" considerations for this synthesis?

A5: Yes, several aspects can be optimized for a more environmentally friendly process:

  • Solvent Choice: Consider replacing chlorinated solvents like dichloromethane with greener alternatives where possible.

  • Oxidizing Agent: Using H₂O₂ with a recyclable catalyst is a greener alternative to stoichiometric oxidants like m-CPBA.[1][3][4] Water is the only byproduct of H₂O₂ oxidation. Oxone® is also considered a more environmentally friendly oxidant than m-CPBA.

  • Energy Consumption: Optimize reaction times and temperatures to minimize energy usage.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(methylthio)pyridine
  • Step A: Synthesis of 4-Nitro-2-(methylthio)pyridine

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-nitropyridine (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium thiomethoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step B: Synthesis of 4-Amino-2-(methylthio)pyridine

    • To a solution of 4-nitro-2-(methylthio)pyridine (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents).

    • Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.

    • Continue refluxing for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude 4-Amino-2-(methylthio)pyridine.

Protocol 2: Oxidation to this compound
  • Using m-CPBA:

    • Dissolve 4-Amino-2-(methylthio)pyridine (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add m-CPBA (2.2 equivalents) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by crystallization or column chromatography.

  • Using Oxone®:

    • Dissolve 4-Amino-2-(methylthio)pyridine (1 equivalent) in a mixture of methanol and water.

    • Cool the solution to 0 °C.

    • Add a solution of Oxone® (2.5 equivalents) in water dropwise.

    • Stir at room temperature for 6-12 hours.

    • Quench with sodium thiosulfate.

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, dry, and concentrate. Purify as needed.

Data Summary Table

StepKey ReagentsSolventTemp. (°C)Typical Yield (%)
Thioether FormationNaSMeDMF0 - 2580 - 95
Nitro ReductionFe, HClEthanol/Acetic AcidReflux85 - 95
Oxidation (m-CPBA)m-CPBADichloromethane0 - RT70 - 90
Oxidation (Oxone®)Oxone®Methanol/Water0 - RT70 - 85
Oxidation (H₂O₂/Tungstate)H₂O₂, Na₂WO₄MethanolRT75 - 90

References

Technical Support Center: Purification of Crude 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-(methylsulfonyl)pyridine (CAS: 944401-88-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this key pyridine intermediate, providing solutions grounded in chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for designing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step. This compound is a polar, basic compound. Its key features are:

  • Aromatic Amine Group (-NH₂): This group is basic and can be protonated in acidic conditions to form a water-soluble ammonium salt. This is the cornerstone of purification by acid-base extraction.[3][4][5]

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and polar group. It increases the overall polarity of the molecule and its potential for hydrogen bonding.

  • Pyridine Ring: The nitrogen in the pyridine ring is also basic, though typically less so than the exocyclic amino group.

  • Solubility: While specific data is limited, related isomers like 2-Amino-5-(methylsulfonyl)pyridine are sparingly soluble in water.[6] Its polarity suggests solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and limited solubility in nonpolar solvents like hexanes or diethyl ether.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities are typically by-products or unreacted starting materials from the synthesis.[7][8] Common synthetic routes may introduce impurities such as:

  • Starting Materials: Unreacted precursors, for example, a di-substituted pyridine that was the substrate for amination.[9]

  • Oxidation By-products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if not handled under an inert atmosphere.[10]

  • Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomeric impurities that may be difficult to separate.

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and inorganic salts.

Q3: How do I choose the best primary purification technique for my crude sample?

A3: The choice depends on the crude purity, the nature of the impurities, and the desired scale. The following decision tree provides a general guideline.

G start Start: Crude Material purity_check Assess Crude Purity (e.g., by LCMS, ¹H NMR) start->purity_check decision Crude Purity > 85%? purity_check->decision recrystallization Primary Technique: Recrystallization decision->recrystallization  Yes chrom_or_abe Crude Purity < 85% decision->chrom_or_abe No   end_product Purified Product (Purity > 98%) recrystallization->end_product scale_check What is the scale? chrom_or_abe->scale_check chromatography Small Scale (< 5g): Column Chromatography scale_check->chromatography Small   abe Large Scale (> 5g): Acid-Base Extraction scale_check->abe  Large final_polish Final Polishing Step: Recrystallization chromatography->final_polish abe->final_polish final_polish->end_product

Caption: Decision tree for selecting a purification method.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % at a specific wavelength).[11]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal the presence of residual solvents or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[12]

  • Melting Point: A sharp melting point range is indicative of high purity.

Part 2: Troubleshooting and Detailed Protocols

This section provides a question-and-answer-based troubleshooting guide for common purification techniques.

Technique 1: Acid-Base Extraction

Acid-base extraction is a powerful, scalable technique that leverages the basicity of the amino group to separate the target compound from neutral or acidic impurities.[3][13]

Q: My goal is to remove neutral organic impurities. What is the step-by-step protocol?

A: This workflow is designed to isolate your basic product from non-basic contaminants.

G cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Dissolve Crude Product in an Organic Solvent (e.g., Ethyl Acetate, DCM) add_acid 2. Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake 3. Shake Funnel Gently & Separate Layers add_acid->shake organic_layer Organic Layer: Contains Neutral Impurities (Discard) shake->organic_layer Phase 1 aqueous_layer Aqueous Layer: Contains Protonated Product (R-NH₃⁺Cl⁻) shake->aqueous_layer Phase 2 add_base 4. Add Aqueous Base (e.g., 1M NaOH) to pH > 10 aqueous_layer->add_base precipitate 5. Product Precipitates or is Extracted Back into Organic Solvent add_base->precipitate final 6. Isolate Pure Product (Filter or Evaporate Solvent) precipitate->final

Caption: Workflow for purification via acid-base extraction.

Q: I've formed a stable emulsion between the organic and aqueous layers. How do I break it?

A: Emulsion formation is common when dealing with polar compounds.

  • Potential Cause: Shaking the separatory funnel too vigorously. The sulfonyl group and protonated amine can act as surfactants.

  • Solutions:

    • Be Patient: Allow the funnel to stand for an extended period (15-30 minutes).

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[13]

    • Gentle Swirling: Gently swirl the funnel instead of shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q: After neutralizing the acidic aqueous layer, my product didn't precipitate. What went wrong?

A: This is a common issue for polar, water-soluble compounds.

  • Potential Cause: The protonated salt of your compound might be quite soluble in water, and even the neutral form may have some water solubility.[6]

  • Solutions:

    • Back-Extraction: After making the aqueous layer basic (confirm with pH paper), extract it multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4] The neutral product will move back into the organic phase.

    • Salting Out: Before back-extraction, saturate the aqueous layer with NaCl to decrease the solubility of your organic product in the aqueous phase.

Technique 2: Recrystallization

Recrystallization is an excellent final polishing step to obtain high-purity crystalline material, assuming a suitable solvent can be found.[14]

Q: How do I select the best solvent for recrystallizing this compound?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[14] Given the compound's polarity, good candidates are polar protic solvents.

SolventBoiling Point (°C)Polarity IndexComments
Methanol 655.1Often a good starting point for polar compounds.
Ethanol 784.3Similar to methanol, slightly less polar.
Isopropanol 823.9Good for compounds that are too soluble in MeOH/EtOH.
Acetonitrile 825.8A polar aprotic option; can yield different crystal forms.
Water 10010.2May be suitable, but solubility might be low even when hot.[6]
Solvent Mixtures VariableVariableUse an anti-solvent system (e.g., Ethanol/Water, DCM/Hexane).

Protocol: Perform small-scale solubility tests with ~10-20 mg of crude material in 0.5 mL of each candidate solvent to identify the best option.

Q: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).

  • Potential Causes: The solution is too concentrated, or it is being cooled too quickly.

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the concentration.[14]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling is critical for the formation of well-ordered crystals.

    • Scratch or Seed: Once the solution is at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[14]

Technique 3: Column Chromatography

Chromatography is ideal for separating compounds with similar polarities and for small-scale purifications.[15][16]

Q: My compound is streaking badly on a silica gel column. How can I get sharp bands?

A: This is the most common problem when chromatographing basic compounds like amines on acidic silica gel.

  • Potential Cause: The basic amino group interacts very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to tailing or "streaking."

  • Solutions:

    • Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the solvent system. The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Try HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to normal or reversed-phase chromatography.[17]

References

common side reactions in the synthesis of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.

I. Overview of the Synthetic Pathway

The most common and reliable synthesis of this compound is a two-step process starting from a suitable 2-substituted 4-aminopyridine.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Introduction of the methylthio- group by reacting a 2-halo-4-aminopyridine with a methylthiolate source.

  • Step 2: Oxidation : Conversion of the intermediate 4-Amino-2-(methylthio)pyridine to the final sulfone product.

Each step presents unique challenges that can lead to impurities and reduced yields. This guide is structured to address these issues sequentially.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Oxidation Start 4-Amino-2-halopyridine (e.g., X = Cl, Br) Intermediate 4-Amino-2-(methylthio)pyridine Start->Intermediate NaSMe / Heat Intermediate_ref 4-Amino-2-(methylthio)pyridine Sulfoxide Side Product: 4-Amino-2-(methylsulfinyl)pyridine (Sulfoxide) Product Target Product: This compound (Sulfone) Sulfoxide->Product [O] (e.g., >1 equiv. m-CPBA) Intermediate_ref->Sulfoxide [O] (e.g., 1 equiv. m-CPBA)

Caption: General two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with sodium thiomethoxide is sluggish or incomplete. What's the likely cause?

A1: Incomplete reactions are common in SNAr on heteroaromatic rings. The primary causes are insufficient temperature, poor solvent choice, or deactivation of the nucleophile. 2-Halopyridines can require elevated temperatures for substitution.[1][2] Ensure your solvent (e.g., DMF, DMSO) is anhydrous, as protic contaminants can protonate the thiomethoxide, reducing its nucleophilicity.

Q2: After the oxidation step, my NMR shows three species: the starting sulfide, the desired sulfone, and another major byproduct. What is the byproduct?

A2: The most probable byproduct is the partially oxidized intermediate, 4-Amino-2-(methylsulfinyl)pyridine (the sulfoxide).[3] The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. If your reaction conditions (oxidant stoichiometry, temperature, or time) are insufficient, the reaction can stall at this stage.[4]

Q3: Can I use hydrogen peroxide to oxidize the sulfide to the sulfone?

A3: Yes, hydrogen peroxide is an environmentally benign oxidant, but its use often requires a catalyst (e.g., phosphomolybdate, tungstate salts) to achieve efficient conversion of sulfides to sulfones.[5] Uncatalyzed reactions may be slow and non-selective, often stopping at the sulfoxide stage. Careful control of stoichiometry and temperature is crucial to prevent runaway reactions.[4][5]

Q4: I'm seeing a new impurity at a higher molecular weight after workup. What could it be?

A4: If the reaction mixture was neutralized under non-inert conditions, particularly with unstable pyridine derivatives, polymerization or self-condensation can occur.[6] Another possibility, though less common under standard oxidation conditions, is the formation of N-oxides if a very strong, non-selective oxidant is used.

III. Troubleshooting Guide: Side Reactions & Solutions

Problem Area 1: Nucleophilic Aromatic Substitution (SNAr) Step
Issue 1.1: Low Conversion of 2-Halo-4-aminopyridine Starting Material
  • Question: My reaction stalls, leaving significant unreacted starting material, even after prolonged heating. Why is this happening and how can I drive it to completion?

  • Expert Analysis & Causality: The SNAr reaction on a pyridine ring is sensitive to the nature of the leaving group (halide) and the reaction conditions. While the electron-withdrawing nature of the ring nitrogen activates the C2 position, the reaction can still have a significant activation energy barrier.

    • Insufficient Electrophilicity: The pyridine ring may not be sufficiently activated.

    • Poor Nucleophile Quality: The sodium thiomethoxide (NaSMe) may have degraded due to moisture or oxidation.

    • Solvent Effects: Highly polar, aprotic solvents are required to solvate the cation and leave the "naked" anion as a potent nucleophile.[1]

  • Troubleshooting & Protocol Validation:

    • Verify Nucleophile Quality: Use freshly opened or prepared sodium thiomethoxide. It is hygroscopic and can be readily oxidized.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC/LCMS to find the optimal point without causing decomposition. Reactions can require temperatures from 80 °C to 120 °C in solvents like DMF or DMSO.[7]

    • Change Leaving Group: If using 2-chloropyridine, consider switching to 2-bromopyridine. Bromide is a better leaving group than chloride, which can significantly accelerate the reaction rate.

    • Consider Activating the Pyridine: In some challenging cases, forming a pyridinium salt can dramatically increase the electrophilicity of the ring, allowing the reaction to proceed at lower temperatures.[1][2]

Issue 1.2: Formation of Disulfide Impurities
  • Question: My crude product contains dimethyl disulfide (DMDS). Where is this coming from?

  • Expert Analysis & Causality: Dimethyl disulfide is formed from the oxidation of the thiomethoxide nucleophile. This is a common side reaction if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon). Trace oxygen can readily couple two thiolate anions.

    2 CH₃S⁻ + [O] → CH₃-S-S-CH₃ + O²⁻

    This side reaction consumes your nucleophile, leading to lower yields and complicating purification.

  • Troubleshooting & Protocol Validation:

    • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of N₂ or Ar throughout the reaction.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

Problem Area 2: Oxidation of Sulfide to Sulfone

This is the most critical step for impurity control. The goal is to add exactly two oxygen equivalents to the sulfur atom without stalling at the sulfoxide stage or causing other side reactions.

G To achieve high selectivity for the sulfone, reaction conditions must favor k₂ >> k₁ and minimize k₃. This is often achieved by using >2 equivalents of a potent oxidant. cluster_legend Sulfide 4-Amino-2-(methylthio)pyridine Sulfoxide 4-Amino-2-(methylsulfinyl)pyridine (Under-Oxidation) Sulfide->Sulfoxide k₁ Sulfone Target Product: This compound Sulfoxide->Sulfone k₂ Other Other Side Products (e.g., N-Oxide, Ring Opening) Sulfone->Other k₃ (Harsh Conditions) L1 Starting Material L2 Target Product L3 Common Impurity L4 Rare Impurity

Caption: Kinetic pathways in the oxidation step.

Issue 2.1: Incomplete Oxidation - Presence of Sulfoxide Impurity
  • Question: My final product is contaminated with a significant amount of the sulfoxide intermediate. How do I ensure complete conversion to the sulfone?

  • Expert Analysis & Causality: The sulfoxide is electron-poorer than the starting sulfide, making the second oxidation step (k₂) kinetically slower than the first (k₁). Stopping at the sulfoxide is a classic sign of insufficient oxidizing power or stoichiometry.[4]

    • Stoichiometry: Using less than two full equivalents of the oxidant (accounting for its purity) is the most common cause.

    • Oxidant Reactivity: Some oxidants are better suited for stopping at the sulfoxide stage. A more potent system is needed for full conversion.

    • Temperature: Low reaction temperatures can favor formation of the sulfoxide and stall the reaction before it proceeds to the sulfone.

  • Troubleshooting & Protocol Validation:

    • Increase Oxidant Stoichiometry: Use a slight excess of the oxidant, typically 2.1 to 2.5 equivalents. Add the oxidant in portions to control the exotherm.

    • Choose a More Robust Oxidant: While m-CPBA is common, other reagents like potassium peroxymonosulfate (Oxone®) in a biphasic system or sodium perborate can be more effective for driving the reaction to the sulfone.[8]

    • Adjust Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can often complete the conversion.[5] Monitor carefully, as higher temperatures can also promote other side reactions.

    • Purification: If a small amount of sulfoxide persists, it can often be separated from the more polar sulfone by silica gel column chromatography.

Issue 2.2: Halogenation of the Pyridine Ring
  • Question: During an oxidation attempt using an N-halosuccinimide (NBS/NCS) based system, I observe halogenation on the pyridine ring instead of sulfur oxidation. Why?

  • Expert Analysis & Causality: While some specialized palladium-catalyzed methods use N-halosuccinimides for C-H halogenation while avoiding sulfur oxidation, using them as a general oxidant without a catalyst can lead to electrophilic halogenation of the activated pyridine ring.[9][10] The 4-amino group is a strong activating group, making the C3 and C5 positions susceptible to electrophilic attack. This pathway competes directly with sulfur oxidation.

  • Troubleshooting & Protocol Validation:

    • Avoid Halogen-Based Oxidants: For this substrate, it is best to avoid oxidants like NBS, NCS, or elemental halogens.

    • Use Peroxy-Acids or Peroxides: Stick to reliable oxygen-transfer reagents like m-CPBA, Oxone®, or a catalyzed H₂O₂ system, which are highly selective for sulfur oxidation and will not halogenate the ring.[4][5]

Summary Table: Oxidizing Agent Selection
Oxidizing AgentTypical EquivalentsCommon SolventsProsCons / Common Side Products
m-CPBA 2.1 - 2.2DCM, ChloroformHighly reliable, predictable.Produces m-chlorobenzoic acid byproduct which must be removed; potential for incomplete oxidation.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) 2.2 - 2.5MeOH/H₂O, Acetone/H₂OInexpensive, powerful, easy workup.Biphasic reaction can sometimes be slow; pH control may be necessary.
H₂O₂ / Catalyst >2.0 (as 30% aq. soln)Acetic Acid, Methanol"Green" oxidant, water is the only byproduct.[5]Requires a catalyst (e.g., Na₂WO₄); risk of thermal runaway if not controlled; can stall at sulfoxide.[4]
Sodium Perborate (NaBO₃) >2.5Acetic AcidInexpensive, solid reagent, easy to handle.Often requires heating; can be slower than other methods.

IV. References

  • Benchchem Scientific. 4-Amino-2-(methylthio)pyridine | 59243-39-9. Available at: --INVALID-LINK--

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: --INVALID-LINK--

  • National Institutes of Health (NIH). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information (PMC). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: --INVALID-LINK--

  • American Chemical Society. Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. Available at: --INVALID-LINK--

  • Scribd. C H Halogenation of Pyridyl Sulfides Avoiding The Sulfur Oxidation A Direct. Available at: --INVALID-LINK--

  • Benchchem Scientific. Technical Support Center: Pyridine Synthesis Troubleshooting. Available at: --INVALID-LINK--

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available at: --INVALID-LINK--

  • ACS Green Chemistry Institute. Sulfide Oxidation. Available at: --INVALID-LINK--

  • ResearchGate. Oxidation of sulfides to sulfoxides and sulfones. Available at: --INVALID-LINK--

  • Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and scalable process.

I. Overview of the Primary Synthetic Route

The most common and scalable synthetic route to this compound typically involves a two-step process starting from a readily available precursor, 4-amino-2-chloropyridine. The sequence consists of a nucleophilic aromatic substitution (SNAr) to introduce the thioether, followed by a controlled oxidation to the desired sulfone.

Synthetic_Pathway SM 4-Amino-2-chloropyridine INT 4-Amino-2-(methylthio)pyridine SM->INT  Sodium Thiomethoxide (NaSMe)  Solvent (e.g., DMF, DMSO)  Heat   FP This compound INT->FP  Oxidizing Agent (e.g., Oxone®, H₂O₂)  Solvent (e.g., MeOH/H₂O, AcOH)  Controlled Temperature  

Caption: Common synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding reagent selection, reaction conditions, and safety considerations for scaling up the synthesis.

Q1: What is the best solvent for the initial thiolation (SNAr) step?

A1: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are highly effective. Their high polarity stabilizes the charged Meisenheimer complex intermediate, accelerating the SNAr reaction. For scale-up, consider the solvent's boiling point for thermal control, its toxicity profile, and the ease of removal during workup. DMSO can be challenging to remove completely on a large scale, making DMF a frequent choice.

Q2: My starting material, 4-amino-2-chloropyridine, is reacting sluggishly with sodium thiomethoxide. Why is this happening?

A2: While the chloro-group at the 2-position is activated towards SNAr by the ring nitrogen, the electron-donating nature of the 4-amino group can slightly reduce the electrophilicity of the reaction center. Ensure your reaction temperature is adequate (typically 80-120 °C) and that the sodium thiomethoxide is of high purity and anhydrous, as moisture can hydrolyze it and reduce its nucleophilicity.

Q3: Is it necessary to protect the 4-amino group before the SNAr reaction?

A3: Generally, it is not necessary. The amino group is a significantly poorer leaving group than the chloro group and is unlikely to be displaced under typical SNAr conditions with thiomethoxide. Furthermore, adding protection and deprotection steps adds to the cost and complexity of the process, which is undesirable for scale-up.

Q4: What are the primary safety concerns when handling sodium thiomethoxide (NaSMe) at scale?

A4: Sodium thiomethoxide is a highly toxic, corrosive, and moisture-sensitive solid. It has an extremely foul odor due to the potential release of methanethiol gas. Key safety precautions include:

  • Handling: Use in a well-ventilated fume hood or an inert atmosphere glovebox.

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Quenching: Any excess NaSMe must be quenched carefully. A common method is slow addition to a stirred solution of sodium hypochlorite (bleach).

  • Off-gassing: Ensure reactor off-gas is directed through a scrubber system containing bleach or another suitable oxidizing agent to neutralize volatile thiols.

Q5: Which oxidizing agent is most suitable for converting the sulfide to the sulfone on a large scale?

A5: The choice of oxidant is critical for safety, cost, and efficiency at scale. While reagents like m-CPBA are effective in the lab, they are expensive and can pose thermal hazards on a large scale. More practical options include:

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst like sodium tungstate in an acidic medium (e.g., acetic acid). This system is cost-effective and environmentally benign (water is the only byproduct).[2]

  • Oxone® (Potassium Peroxymonosulfate): A versatile and relatively safe solid oxidant, typically used in a solvent mixture like methanol/water. It is effective and generally provides clean conversions.

The use of catalytic methods with benign terminal oxidants like H₂O₂ is highly encouraged for greener and safer industrial processes.[3]

III. Troubleshooting Guide

This section provides a problem-solving framework for specific issues that may arise during process development and scale-up.

Problem 1: Low Yield or Stalled Reaction in Thiolation (Step 1)
Potential Cause Underlying Rationale Recommended Solution
Impure or Wet NaSMe Moisture decomposes the nucleophile, reducing its effective concentration and introducing hydroxide, which can lead to side products.Purchase high-purity, anhydrous NaSMe from a reputable supplier. Handle under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.
Insufficient Temperature The SNAr reaction has a significant activation energy barrier. The electron-donating amino group slightly deactivates the ring, requiring thermal energy to proceed at a practical rate.Gradually increase the reaction temperature in 10 °C increments, monitoring by HPLC for conversion. Ensure your reactor's heating system is calibrated and providing uniform heat.
Poor Solubility If the reactants are not fully dissolved, the reaction becomes mass-transfer limited, slowing the rate.Ensure sufficient solvent volume is used. If solubility remains an issue, consider a co-solvent or an alternative solvent with better solvating power for all components.
Problem 2: Incomplete Oxidation or Formation of Sulfoxide Impurity (Step 2)

The oxidation of the sulfide to the sulfone proceeds via a sulfoxide intermediate. Stopping at the sulfoxide or having a mixture is a common challenge.

Troubleshooting_Oxidation cluster_0 Initial Observation cluster_1 Troubleshooting Path P1 Low Yield of Sulfone & Significant Sulfoxide Peak by LC-MS Q1 Was oxidant added at low temp? P1->Q1 A1_Yes Increase Oxidant Stoichiometry (Add 0.1-0.2 eq. more) Q1->A1_Yes Yes A1_No Re-run with slow addition at 0-10 °C to control exotherm and prevent side reactions. Q1->A1_No No Q2 Is reaction time sufficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider a more potent oxidant system (e.g., add catalyst like Na₂WO₄ to H₂O₂). Q2->A2_Yes Yes A2_No Extend reaction time. Hold for 2-4 more hours, monitoring by LC-MS. Q2->A2_No No

Caption: Decision tree for troubleshooting incomplete oxidation.

Key Considerations for Oxidation Control:

  • Stoichiometry: A minimum of two molar equivalents of the oxidizing agent (e.g., H₂O₂, Oxone®) are required. On scale, using a slight excess (e.g., 2.1-2.3 equivalents) can help drive the reaction to completion.

  • Temperature Control: The oxidation of sulfides is highly exothermic.[3] Add the oxidant slowly and portion-wise, maintaining a low internal temperature (typically 0-25 °C) to prevent thermal runaway and minimize side reactions.

  • Catalysis: When using H₂O₂, a catalyst like sodium tungstate is often essential to achieve a reasonable reaction rate for the second oxidation step (sulfoxide to sulfone).

Problem 3: Product Isolation and Purification Challenges
Potential Cause Underlying Rationale Recommended Solution
Product Oiling Out The product may have high solubility in the reaction solvent or form a low-melting eutectic with impurities, preventing clean crystallization.Anti-Solvent Crystallization: Slowly add a miscible anti-solvent (e.g., water, heptane) to the solution of the crude product until turbidity is observed, then cool slowly. pH Adjustment: The 4-amino group allows for purification via acid-base manipulation. Dissolve the crude material in an acidic solution (e.g., dilute HCl), wash with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the pure product.[4]
Persistent Color Colored impurities may arise from side reactions or degradation, especially if excessive heat was used.Treat the solution of the product with activated carbon before crystallization. This is highly effective at adsorbing high-molecular-weight colored impurities.
Difficult Filtration The precipitated product consists of very fine particles that clog the filter medium, leading to slow filtration times.Control Crystallization: Slower cooling rates and gentle agitation during precipitation can promote the growth of larger, more easily filtered crystals. Filter Aid: Use a filter aid like Celite® by applying a thin pad to the filter before beginning the filtration.

IV. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4-Amino-2-(methylthio)pyridine (Intermediate)
  • Reactor Setup: Charge a clean, dry, jacketed reactor with 4-amino-2-chloropyridine (1.0 eq) and DMF (5-10 volumes). Begin agitation.

  • Inerting: Purge the reactor headspace with nitrogen.

  • Reagent Addition: Add sodium thiomethoxide (1.1-1.2 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Heat the reaction mixture to 90-100 °C.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of 4-amino-2-chloropyridine is >99%.

  • Workup: Cool the mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing water (10-20 volumes) with stirring. The product will precipitate.

  • Isolation: Filter the solid product, wash the cake thoroughly with water to remove DMF and salts, and dry under vacuum.

Protocol 2: Oxidation to this compound (Final Product)
  • Reactor Setup: Charge the reactor with 4-Amino-2-(methylthio)pyridine (1.0 eq), methanol (5 volumes), and water (5 volumes). Cool the mixture to 0-5 °C.

  • Reagent Addition: Prepare a solution of Oxone® (2.2 eq) in water (5 volumes). Add this solution to the reactor slowly via an addition funnel over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-8 hours.

  • Monitoring: Monitor the disappearance of the sulfide and sulfoxide intermediates by HPLC or TLC.

  • Quenching: Quench any excess oxidant by adding a solution of sodium bisulfite until a negative peroxide test (using peroxide test strips) is obtained.

  • Workup & Isolation: Adjust the pH of the mixture to 8-9 with a base (e.g., 2M NaOH solution). This will cause the product to precipitate. Filter the solid, wash with water, and dry under vacuum at 40-50 °C.

V. References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. 4

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. 5

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC - PubMed Central. 6

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed - NIH. 7

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. 2

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. 3

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. 8

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. 9

  • 4 - SAFETY DATA SHEET - Fisher Scientific. 10

  • SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

  • 4-Amino Pyridine MATERIAL SAFETY DATA SHEET - CDH. 1

  • CN1807415A - 4-aminopyridine preparation method - Google Patents. 11

  • WO 2012/095691 A1 - A process for the preparation of aminopyridines. 12

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and robust starting points for researchers working with the challenging but valuable building block, 4-Amino-2-(methylsulfonyl)pyridine. This substrate's unique electronic and structural features—a potent electron-withdrawing sulfonyl group, an electron-donating amino group, and a potentially coordinating pyridine nitrogen—necessitate careful selection of catalytic systems to avoid common pitfalls like low conversion and catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) & Core Challenges

This section addresses the most common initial questions and strategic considerations when planning a cross-coupling reaction with this substrate.

Q1: What makes this compound a "challenging" substrate for cross-coupling?

A1: The primary difficulty arises from the pyridine nitrogen and the exocyclic amino group, both of which can act as ligands for the palladium catalyst.[1] This coordination can sequester the active catalytic species, leading to catalyst inhibition or complete deactivation.[2][3] The substrate is also electron-deficient, which can slow the initial oxidative addition step, particularly when using less reactive coupling partners like aryl chlorides.

Q2: Which is more problematic—the amino group or the sulfonyl group?

A2: The amino group and the pyridine nitrogen are the main sources of difficulty due to their potential to poison the catalyst. The methylsulfonyl group is generally stable under typical palladium-catalyzed conditions and its strong electron-withdrawing nature primarily influences the electronic properties of the pyridine ring, which in turn affects its reactivity in the catalytic cycle.

Q3: Why is my standard Pd(PPh₃)₄ catalyst not working?

A3: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for this class of substrate.[4] The PPh₃ ligand is not sterically bulky or electron-rich enough to prevent catalyst inhibition by the substrate's nitrogen atoms or to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) with such a deactivated/coordinating substrate. Modern, specialized ligands are required.[5][6]

Q4: How can I prevent or mitigate catalyst deactivation?

A4: The most effective strategy is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[6] These ligands create a sterically hindered pocket around the palladium atom, which physically blocks the pyridine nitrogen from coordinating while simultaneously promoting a faster catalytic turnover that can outcompete the deactivation process.

Section 2: Catalyst System Selection Guide

The success of any cross-coupling reaction hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. For this compound, the ligand choice is paramount.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

This table provides empirically validated starting points for common coupling reactions. Optimization will likely be necessary based on the specific coupling partner.

Coupling ReactionPalladium Precatalyst (mol%)Recommended Ligand(s) (mol%)Recommended Base (equiv)Solvent SystemTemp (°C)
Suzuki-Miyaura (C-C)Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%)XPhos, RuPhos, or SPhos (1.2-2x Pd)K₃PO₄ (2-3) or Cs₂CO₃ (2-3)1,4-Dioxane/H₂O (e.g., 10:1) or Toluene80–110
Buchwald-Hartwig (C-N)Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%)RuPhos, BrettPhos, or Xantphos (1.2-2x Pd)NaOtBu or LHMDS (1.5-2.5)1,4-Dioxane or Toluene90–110
Sonogashira (C-C sp)PdCl₂(PPh₃)₂ (2-5%) with CuI (4-10%)None required, or cataCXium® AEt₃N or DIPEA (2-5)THF or DMF25–80

Section 3: Troubleshooting Guides

This section provides structured solutions to specific experimental failures in a question-and-answer format.

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki coupling between 4-amino-2-chloro-pyridine and an arylboronic acid using Pd(OAc)₂/SPhos and K₃PO₄ in dioxane/water, but I'm seeing less than 10% conversion after 12 hours at 100 °C. What should I try next?"

Answer: Low conversion in this system is a classic problem that can be systematically addressed. The issue likely stems from inefficient catalysis or degradation of your boronic acid. Follow this troubleshooting workflow:

  • Re-evaluate the Catalyst System: While SPhos is a good starting point, more challenging couplings often benefit from different ligands. Screen a more electron-rich and bulky ligand like RuPhos or XPhos . Ensure your palladium source and ligand are fresh, as phosphine ligands can oxidize upon storage.[4][7]

  • Assess the Base: Potassium phosphate (K₃PO₄) is a strong base suitable for many couplings.[4] However, if solubility is an issue, or if you suspect side reactions, switching to Cesium Carbonate (Cs₂CO₃) can sometimes provide superior results.

  • Check Boronic Acid Stability: Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a major side reaction, especially at higher temperatures.[4] To mitigate this, switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester . These act as a "slow release" form of the boronic acid under the reaction conditions.[4]

  • Ensure Rigorously Inert Conditions: Oxygen can rapidly deactivate the Pd(0) catalyst.[7] Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.

Suzuki_Troubleshooting start_node Start: Low Conversion decision_node Is Catalyst System Optimal? start_node->decision_node Initiate Troubleshooting process_node1 1. Screen Ligands (e.g., RuPhos, XPhos) decision_node->process_node1 Yes process_node process_node success_node Reaction Success process_node2 2. Screen Bases (e.g., Cs₂CO₃) process_node1->process_node2 process_node3 3. Stabilize Boronic Acid (Switch to Pinacol Ester) process_node2->process_node3 process_node4 4. Optimize Conditions (Degas Solvent, Check Temp) process_node3->process_node4 process_node4->success_node

Caption: Logical workflow for troubleshooting a failed Suzuki coupling.

Problem 2: Suspected Catalyst Poisoning in Buchwald-Hartwig Amination

Question: "My Buchwald-Hartwig reaction starts but then stalls completely after about an hour, even at 110 °C. I suspect the catalyst is dying. How do I design a more robust system?"

Answer: This is a textbook case of catalyst inhibition by the substrate. The pyridine nitrogen and/or the amino group are coordinating to the palladium center, forming a stable, off-cycle complex that halts catalysis. The solution is to use a ligand that sterically shields the palladium center.

  • Employ Bulky Biaryl Monophosphine Ligands: Ligands from the Buchwald group, such as RuPhos or BrettPhos (especially for primary amines), are specifically designed for this purpose.[5][8] Their bulky biaryl scaffolds form a protective pocket around the palladium atom. This steric hindrance makes it difficult for the substrate's nitrogen atoms to coordinate directly to the metal, allowing the desired catalytic cycle to proceed.[6]

  • Use a Strong, Non-Coordinating Base: A strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner efficiently, which is a key step in the catalytic cycle.[9] These bases do not coordinate strongly to the palladium center themselves.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a RuPhos-based G3 or G4 pre-catalyst) can sometimes give more reproducible results than generating the active catalyst in situ from Pd(OAc)₂.

Ligand_Shielding cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand Pd1 Pd(0) SubstrateN Substrate-N SubstrateN->Pd1 Coordination (Catalyst Poisoning) BulkyLigand Bulky Ligand (e.g., RuPhos) Pd2 Pd(0) SubstrateN2 Substrate-N SubstrateN2->BulkyLigand Steric Shielding (Catalysis Proceeds)

Caption: Steric shielding by bulky ligands prevents catalyst inhibition.

Section 4: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for key experiments. Always handle phosphine ligands and palladium catalysts in a glovebox or under an inert atmosphere.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a halide (e.g., 4-amino-2-chloro-pyridine derivative) with a boronic acid or ester.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[4]

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4][8]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe. If required, add degassed water (e.g., 10:1 dioxane:water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

This procedure details the coupling of the halide with a primary or secondary amine.

  • Reaction Setup: To a dry Schlenk flask, add the this compound halide (1.0 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., RuPhos, 0.02 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x cycle).

  • Reagent Addition: Add degassed anhydrous solvent (e.g., Toluene, ~0.1 M). Finally, add the amine coupling partner (1.1-1.3 equiv) via syringe.

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction for consumption of starting material.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Section 5: References

  • BenchChem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.--INVALID-LINK--

  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.--INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.--INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination.--INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.--INVALID-LINK--

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.--INVALID-LINK--

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?--INVALID-LINK--

  • Grokipedia. Buchwald–Hartwig amination.--INVALID-LINK--

  • ResearchGate. How can I solve my problem with Suzuki coupling?--INVALID-LINK--

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.--INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--

  • Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.--INVALID-LINK--

  • ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents.--INVALID-LINK--

  • ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.--INVALID-LINK--

  • Wiley Online Library. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.--INVALID-LINK--

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.--INVALID-LINK--

  • National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.--INVALID-LINK--

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.--INVALID-LINK--

  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.--INVALID-LINK--

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.--INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.--INVALID-LINK--

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.--INVALID-LINK--

  • ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.--INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.--INVALID-LINK--

  • National Institutes of Health (NIH). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.--INVALID-LINK--

  • National Institutes of Health (NIH). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation.--INVALID-LINK--

  • National Institutes of Health (NIH). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.--INVALID-LINK--

  • Royal Society of Chemistry. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.--INVALID-LINK--

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.--INVALID-LINK--

  • National Institutes of Health (NIH). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles.--INVALID-LINK--

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.--INVALID-LINK--

  • ResearchGate. Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions.--INVALID-LINK--

  • BenchChem. Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.--INVALID-LINK--

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 4-Amino-2-(methylsulfonyl)pyridine. This document provides field-proven insights and troubleshooting strategies designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Part 1: Core Compound Properties & Safe Handling

This section addresses the fundamental characteristics of this compound, which are critical for designing a successful workup strategy.

Q1: What are the key physicochemical properties of this compound that influence reaction workups?

Understanding the properties of your core reagent is the first step to a successful workup. The interplay between the basic amino group and the strongly electron-withdrawing methylsulfonyl group dictates the compound's behavior in different chemical environments.

PropertyValue / ObservationImplication for Workup Procedure
Molecular Weight 172.21 g/mol [1]Standard molecular weight for calculations.
Appearance Typically a solid (crystalline powder).Enables purification by recrystallization; requires proper dissolution for reactions and chromatography.
Solubility Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, and acetone.[2][3]Facilitates extraction into common organic solvents. Limited water solubility helps in separating from aqueous media, but its basicity can alter this.
pKa (Estimated) ~3-5The pyridine nitrogen is basic. The pKa of pyridine is ~5.2, but the potent electron-withdrawing sulfonyl group at the C2 position significantly reduces this basicity. This makes the compound susceptible to protonation in moderately acidic conditions (pH < 4), which will render it water-soluble and lead to loss during extraction if not controlled.[4]
Q2: What are the primary safety precautions for handling this compound?

This compound and its analogues must be handled with care due to significant potential toxicity. Safety data for related aminopyridines and sulfonylpyridines indicate severe hazards.[5]

  • Toxicity: Assumed to be toxic or fatal if swallowed and toxic upon skin contact or inhalation.[5]

  • Irritation/Corrosion: Can cause serious skin and eye irritation, and potentially severe burns.[6]

  • Handling:

    • Always work in a certified chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.[7]

    • Avoid creating dust.[6] Handle as a solution whenever possible.

    • In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[5]

Part 2: The Workup Workflow: From Quenching to Purification

A successful workup is a sequence of logical steps. Here, we break down each stage, providing protocols and the rationale behind them.

A. Quenching the Reaction

The first step after reaction completion is to safely neutralize any remaining reactive reagents. The choice of quenching agent is critical and depends entirely on the reagents used.

Q3: How do I select the appropriate quenching agent for my reaction?

The primary goal is to neutralize reactive species in a controlled manner, avoiding exothermic events or unwanted side reactions.

Quench_Decision_Tree start Reaction Complete. What reactive species are present? organometallic Strongly Basic Organometallics? (e.g., n-BuLi, LDA, Grignards) start->organometallic Yes hydride Reactive Hydrides? (e.g., LiAlH4, DIBAL-H) start->hydride No quench_organo_slow Quench Slowly at Low Temp (<-20°C). Use less reactive proton source first. organometallic->quench_organo_slow Yes other Other Reagents? (e.g., Acylating agents, Oxidizers) hydride->other No quench_hydride_fieser Use Fieser Workup (Rochelle's Salt) or slow, cooled addition of: 1. Ethyl Acetate 2. Methanol 3. Water hydride->quench_hydride_fieser Yes quench_other_options Quench Options: - Water - Saturated aq. NaHCO3 (for acids) - Saturated aq. Na2S2O3 (for halogens) other->quench_other_options Yes quench_organo_options Quench Options: 1. Saturated aq. NH4Cl 2. Isopropanol/Ethanol 3. Water (very cautiously) quench_organo_slow->quench_organo_options

Caption: Decision tree for selecting a quenching agent.
Q4: Can you provide a standard protocol for quenching a reaction involving a strong base (e.g., a Grignard reagent)?

This protocol is adapted from procedures for similar sulfonylpyridine couplings.[8][9]

Objective: To safely quench a reaction mixture containing a Grignard reagent at 0°C.

  • Maintain Inert Atmosphere & Temperature: Keep the reaction vessel under an inert atmosphere (Nitrogen or Argon) and maintain the temperature at 0°C using an ice-water bath.

  • Slow Addition of Quenching Agent: Add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel with vigorous stirring.[10] The NH₄Cl is a weak acid that effectively neutralizes the organometallic species without causing a dangerously rapid temperature spike that neat water might.

  • Monitor Temperature: Carefully monitor the internal temperature. If it rises by more than 5-10°C, pause the addition until it cools.

  • Completion: Continue adding the quenching solution until no further gas evolution or exotherm is observed. The reaction is now quenched and ready for extraction.

B. Liquid-Liquid Extraction

Extraction isolates your product from the reaction salts and aqueous-soluble materials. For this compound, pH control is paramount.

Q5: What is the most common issue during the extraction of this compound and its derivatives?

The most frequent problem is the unintentional loss of the product into the aqueous layer due to its basicity. The pyridine nitrogen can be protonated by acidic conditions, forming a water-soluble pyridinium salt.

ph_effect cluster_0 Basic/Neutral Conditions (pH > 7) cluster_1 Acidic Conditions (pH < 4) organic_layer_basic Organic Layer (e.g., EtOAc, DCM) Contains Neutral Product (High Recovery) product_basic sep_funnel_basic Separatory Funnel organic_layer_basic->sep_funnel_basic aqueous_layer_basic Aqueous Layer Contains Salts aqueous_layer_basic->sep_funnel_basic organic_layer_acidic Organic Layer (e.g., EtOAc, DCM) (Low Product Recovery) sep_funnel_acidic Separatory Funnel organic_layer_acidic->sep_funnel_acidic aqueous_layer_acidic Aqueous Layer Contains Protonated Product (High Product Loss!) product_acidic aqueous_layer_acidic->sep_funnel_acidic

Caption: Effect of pH on product partitioning during extraction.
Q6: I'm losing my product during the workup. Why might this be happening?

Beyond the critical pH issue described above, product loss can occur for several reasons:

  • Accidental Acidic Wash: Washing the organic layer with dilute acid to remove basic impurities will also remove your basic product.[10]

  • Insufficient Extraction: Your product may have some water solubility. Perform multiple extractions (e.g., 3x with your organic solvent) to ensure complete removal from the aqueous phase.[11][12]

  • Emulsion Formation: The compound may act as a surfactant, creating an emulsion. Adding brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.

Q7: Can you provide a general extraction protocol for a reaction mixture?

Objective: To isolate the crude product into an organic solvent.

  • Dilute: After quenching, dilute the reaction mixture with your chosen extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Basify (If Necessary): Check the pH of the aqueous layer with pH paper. If it is acidic or neutral, add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This ensures your product is in its neutral, organic-soluble form.[12]

  • Extract: Shake the funnel, venting frequently. Allow the layers to separate. Drain the aqueous layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh organic solvent to maximize yield.[13]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and help break any emulsions.

  • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

C. Purification

The final step is to purify the crude material. Column chromatography is most common, but presents a specific challenge for aminopyridines.

Q8: My compound is streaking badly on the TLC plate. How can I fix this for column chromatography?

This is a classic problem known as peak tailing . It occurs because the basic nitrogen of your compound interacts strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This leads to poor separation and broad peaks.

Solution: Add a small amount of a basic modifier to your eluent system to "mask" the acidic sites on the silica.

Mobile Phase AdditiveTypical ConcentrationProsCons
Triethylamine (TEA) 0.1 - 1.0% (v/v)Highly effective at reducing tailing for basic compounds.[4]High boiling point, can be difficult to remove. Not MS-compatible.[4]
Ammonia Use a solution of ~2% NH₃ in Methanol as part of the eluentVolatile and easily removed under vacuum.Strong odor; must be handled in a fume hood.
Pyridine 0.1 - 0.5% (v/v)Effective and its structure is similar to the analyte.Very high boiling point; difficult to remove from the final product.
Q9: What is a good starting point for developing a column chromatography method?
  • Find an Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3 . A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

  • Add a Modifier: Based on your initial TLC, add 0.5% TEA to the eluent mixture and run another TLC. You should observe a more compact, less streaky spot.

  • Prepare the Column: Use the finalized eluent system (containing the modifier) to prepare your silica gel slurry and pack the column. This ensures the stationary phase is equilibrated.

  • Run the Column: Load your crude product (dissolved in a minimal amount of solvent) and elute with the prepared mobile phase.

Q10: Are there alternative purification methods to silica gel chromatography?

Yes. If your product is a stable solid, consider these alternatives:

  • Recrystallization: If you can identify a suitable solvent system (one in which the compound is soluble when hot but sparingly soluble when cold), recrystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: For high-purity material on a smaller scale, reverse-phase (e.g., C18) preparative HPLC is an excellent option. A mobile phase of acetonitrile/water with a modifier like formic acid (0.1%) is a good starting point.[4]

  • Alumina Chromatography: Basic or neutral alumina can be used as the stationary phase instead of silica gel. Alumina has fewer acidic sites and can sometimes provide better peak shape for basic compounds without requiring a basic modifier in the eluent.

References

Validation & Comparative

A Researcher's Guide to 4-Amino-2-(methylsulfonyl)pyridine: A Comparative Analysis of a Versatile Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, aminopyridines represent a cornerstone scaffold, integral to the development of a multitude of functional molecules, from pharmaceuticals to materials.[1][2][3] Among these, 4-Amino-2-(methylsulfonyl)pyridine emerges as a compound of significant interest due to the unique electronic and reactivity profile imparted by the methylsulfonyl group. This guide provides an in-depth, objective comparison of this compound with other key aminopyridine alternatives, supported by available experimental data and established chemical principles. Our aim is to equip researchers with the critical insights necessary to make informed decisions in their synthetic and drug discovery endeavors.

The Aminopyridine Scaffold: A Foundation of Versatility

Aminopyridines are pyridine rings substituted with one or more amino groups. The position of the amino group (2-, 3-, or 4-) profoundly influences the molecule's basicity, nucleophilicity, and electronic properties, thereby dictating its reactivity and biological activity.[4] These compounds are prevalent in a wide array of bioactive molecules and serve as versatile intermediates in organic synthesis.[5][6]

Introducing this compound: Structure and Intrinsic Properties

This compound distinguishes itself through the presence of a strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at the 2-position and an electron-donating amino (-NH₂) group at the 4-position. This substitution pattern creates a "push-pull" electronic effect that significantly modulates the properties of the pyridine ring.

Physicochemical Properties: A Comparative Overview

The electronic nature of substituents dramatically impacts the physicochemical properties of the aminopyridine core. The following table summarizes key properties of this compound in comparison to parent aminopyridines and a related halo-aminopyridine.

CompoundStructurepKa (of conjugate acid)Calculated logPKey Features
This compound Estimated to be significantly lower than 4-aminopyridineEstimated to be lower than 4-aminopyridineStrong electron-withdrawing sulfonyl group, "push-pull" electronics, potential for nucleophilic aromatic substitution.
4-Aminopyridine9.17[4]0.3[4]Electron-donating amino group enhances ring basicity.
3-Aminopyridine6.04[7]0.29Intermediate basicity compared to 2- and 4-isomers.
2-Aminopyridine6.86[4]0.53Basicity reduced by intramolecular hydrogen bonding.[7]
4-Amino-2-chloropyridineEstimated to be lower than 4-aminopyridineHigher than 4-aminopyridineChloro group is a good leaving group in SNAr reactions.[8]

The potent electron-withdrawing nature of the methylsulfonyl group is expected to significantly decrease the basicity of the pyridine nitrogen in this compound compared to the parent 4-aminopyridine. This is a critical consideration in reaction design, particularly in steps involving acid-base chemistry.

Synthesis of this compound and Related Sulfonylated Pyridines

The synthesis of sulfonylated pyridines, including this compound, can be approached through several methods. A common and efficient strategy involves the nucleophilic aromatic substitution (SNA) of a suitable halopyridine precursor with a sulfinate salt.

General One-Pot Synthesis Protocol

A practical one-pot synthesis for sulfonylated pyridines has been developed, which is adaptable for the synthesis of this compound from 4-amino-2-chloropyridine.[8]

Experimental Protocol: One-Pot Synthesis of a Sulfonylated Pyridine

  • Reaction Setup: To a dry reaction vessel, add the corresponding chloropyridine (1.0 equiv.), sodium methanesulfinate (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium chloride (TBACl, 0.1 equiv.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylacetamide (DMAc).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Isolation: The product often precipitates and can be collected by filtration, washed with water, and dried under vacuum.

The causality behind this experimental design lies in the use of a phase-transfer catalyst to enhance the solubility and reactivity of the sulfinate salt in the organic solvent. The polar aprotic solvent facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine Reaction Mixture Reaction Mixture 4-Amino-2-chloropyridine->Reaction Mixture Sodium Methanesulfinate Sodium Methanesulfinate Sodium Methanesulfinate->Reaction Mixture TBACl (catalyst) TBACl (catalyst) TBACl (catalyst)->Reaction Mixture DMAc (solvent) DMAc (solvent) DMAc (solvent)->Reaction Mixture 80-100 °C 80-100 °C 80-100 °C->Reaction Mixture Quench with Water Quench with Water Filtration Filtration Quench with Water->Filtration Drying Drying Filtration->Drying This compound This compound Drying->this compound Crude Product Crude Product Reaction Mixture->Crude Product SNAr Reaction Crude Product->Quench with Water

Caption: Workflow for the one-pot synthesis of this compound.

Comparative Reactivity in Cross-Coupling Reactions

A key application of aminopyridines in medicinal chemistry is their use in transition-metal-catalyzed cross-coupling reactions to build molecular complexity. The nature of the substituent at the 2-position significantly influences the reactivity of the 4-amino-2-substituted pyridine scaffold in these transformations.

The Methylsulfonyl Group as a Leaving Group

The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions, often exhibiting reactivity comparable to or greater than that of a chloro substituent. This makes this compound a valuable substrate for late-stage functionalization.

Hypothetical Reactivity Comparison in SNAr:

SubstrateLeaving GroupRelative ReactivityRationale
This compound -SO₂MeHighThe sulfonyl group is a strong electron-withdrawing group, activating the ring towards nucleophilic attack, and is a stable leaving group.
4-Amino-2-chloropyridine-ClHighThe chloro group is a good leaving group and activates the ring for SNAr.
4-Aminopyridine-HVery LowA hydride is a very poor leaving group.

This enhanced reactivity allows for the displacement of the methylsulfonyl group with a variety of nucleophiles (e.g., amines, alkoxides, thiols) under relatively mild conditions, providing access to a diverse range of 2,4-disubstituted pyridine derivatives.

Performance in Palladium-Catalyzed Cross-Coupling

While the methylsulfonyl group can act as a leaving group, its primary role in the context of cross-coupling at other positions of the pyridine ring (if a halide is present) would be as a strongly deactivating group. For Suzuki-Miyaura coupling at a hypothetical 5-bromo-4-amino-2-(methylsulfonyl)pyridine, the electron-withdrawing nature of the sulfone would decrease the electron density of the ring, potentially slowing down the oxidative addition step. However, this deactivation can also prevent unwanted side reactions.

In contrast, the amino group of unprotected aminopyridines can pose a challenge in Suzuki couplings by coordinating to the palladium catalyst and inhibiting its activity.[9] The reduced basicity of the pyridine nitrogen in this compound may mitigate this issue to some extent.

Reactivity_Comparison A This compound (High Reactivity) B 4-Amino-2-chloropyridine (High Reactivity) D Substrate with -SO2Me (Potentially slower oxidative addition) C 4-Aminopyridine (Low Reactivity) E Substrate without -SO2Me (Potential for catalyst inhibition by -NH2)

Caption: Conceptual comparison of reactivity in key synthetic transformations.

Spectroscopic Characterization

The structural features of this compound and its analogues are reflected in their spectroscopic data.

1H NMR Spectroscopy

In the 1H NMR spectrum of this compound, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The strong electron-withdrawing effect of the sulfonyl group will deshield the adjacent proton at the 3-position, causing it to appear at a higher chemical shift compared to the corresponding proton in 4-aminopyridine. The amino protons will typically appear as a broad singlet.

Expected 1H NMR Chemical Shift Ranges:

ProtonThis compound4-Aminopyridine
H-3~7.0-7.5 ppm~6.5-6.7 ppm
H-5~6.5-7.0 ppm~6.5-6.7 ppm
H-6~8.0-8.5 ppm~7.9-8.1 ppm
-NH₂Variable (broad)Variable (broad)
-SO₂Me~3.0-3.5 ppmN/A
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the range of 3200-3500 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the pyridine ring.

Biological and Medicinal Chemistry Implications

The unique electronic properties of this compound make it an attractive scaffold in drug discovery. The sulfonyl group can act as a hydrogen bond acceptor, influencing ligand-receptor interactions. Furthermore, its electron-withdrawing nature can modulate the pKa of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Aminopyridine derivatives are known to exhibit a wide range of biological activities, including acting as potassium channel blockers and kinase inhibitors.[4][10] The introduction of a methylsulfonyl group can fine-tune these activities and improve pharmacokinetic profiles. While specific biological data for this compound is not extensively reported, its structural similarity to other biologically active aminopyridines suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound presents a compelling profile for researchers in organic synthesis and medicinal chemistry. Its key distinguishing features relative to other aminopyridines are:

  • Modulated Basicity: The strongly electron-withdrawing methylsulfonyl group significantly reduces the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic transformations and for tuning ADME properties.

  • Enhanced Reactivity in SNAr: The methylsulfonyl group is an excellent leaving group, making this compound a versatile intermediate for the synthesis of diverse 2,4-disubstituted pyridines.

  • Unique Electronic Profile: The "push-pull" system created by the amino and methylsulfonyl groups offers opportunities for fine-tuning electronic properties and biological activity.

While direct comparative experimental data across all performance metrics is not yet abundant in the literature, the fundamental principles of organic chemistry provide a strong basis for understanding the unique potential of this compound. This guide serves as a foundational resource to stimulate further investigation and application of this promising building block.

References

Validation of 4-Amino-2-(methylsulfonyl)pyridine's Biological Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 4-Amino-2-(methylsulfonyl)pyridine, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, our goal extends beyond simple activity screening; we aim to build a robust, evidence-based understanding of a compound's mechanism of action. This document outlines a logical, multi-tiered experimental approach, comparing this compound against established inhibitors to ascertain its potency and specific cellular effects.

The narrative of this guide is built upon a central hypothesis: that this compound may exert its biological effects through the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) signaling pathway. This pathway is a cornerstone of cell regulation, governing processes like proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] The structural similarity of the pyridine core to known kinase inhibitors provides a rationale for this investigative direction.[2]

Our validation strategy will progress from a broad assessment of cellular impact to a focused interrogation of a specific molecular target. We will compare our test compound, which we will refer to as "Cpd-MS," with Ulixertinib (BVD-523) , a well-characterized, potent, and selective inhibitor of ERK1/2.[3] This comparative approach is essential for contextualizing the potency and efficacy of a novel chemical entity.

Part 1: Initial Evaluation of Anti-Proliferative Activity

The first critical step is to determine if Cpd-MS has any effect on the overall growth and viability of a relevant cancer cell line. For this, we select the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway and a dependency on this pathway for survival.[3]

Experiment: Cell Proliferation and Viability (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

This initial screen will provide the half-maximal effective concentration (EC50), a key metric indicating the potency of Cpd-MS in inhibiting cell proliferation.

CompoundCell LineAssay TypeEC50 (nM)Rationale
Cpd-MS A375MTT Proliferation(Hypothetical)Test compound with unknown activity.
Ulixertinib (BVD-523) A375Cell Proliferation~150 nMEstablished ERK1/2 inhibitor, serves as a positive control and benchmark for potency.[3]
  • Cell Seeding : Plate A375 cells in a 96-well plate at a density of 7,500 cells per well (in 100 µL of complete culture medium) and incubate overnight at 37°C, 5% CO₂.[4]

  • Compound Treatment : Prepare a serial dilution of Cpd-MS and Ulixertinib in culture medium. Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations (including a vehicle-only control).

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

  • Formazan Formation : Incubate the plate for 3.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization : Carefully remove the media from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Reading : Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis : Subtract the background absorbance (media-only wells) from all readings. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Part 2: Mechanistic Validation of MAPK/ERK Pathway Inhibition

Following the observation of anti-proliferative effects, the next logical step is to investigate whether Cpd-MS directly targets the hypothesized MAPK/ERK pathway. This is achieved through a two-pronged approach: a direct, cell-free biochemical assay and a cell-based assay to confirm target engagement in a physiological context.

cluster_workflow In Vitro Validation Workflow A Part 1: General Cellular Effects (MTT Assay) B Part 2: Mechanistic Validation (Biochemical & Cellular Assays) A->B Proceed if EC50 is promising C Data Synthesis & Interpretation B->C Correlate IC50 and p-ERK inhibition D Conclusion & Future Directions C->D

In Vitro Validation Workflow Diagram.
Experiment 1: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.[6] This is crucial for determining if the compound is a direct inhibitor of a specific kinase, such as ERK2, and for calculating its half-maximal inhibitory concentration (IC50). Various platforms, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo), can be used.[7][8] The key is to test at an ATP concentration near the Michaelis constant (Km) for the enzyme to ensure physiologically relevant and comparable IC50 data.[9]

CompoundTarget KinaseAssay TypeIC50 (nM)Rationale
Cpd-MS ERK2ADP-Glo Kinase Assay(Hypothetical)Determines direct enzymatic inhibition.
Ulixertinib (BVD-523) ERK2Biochemical Assay~2.5 nMPotent and selective benchmark for direct ERK2 inhibition.[3]
  • Reagent Preparation : Prepare reaction buffer, recombinant human ERK2 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

  • Compound Plating : Serially dilute Cpd-MS and Ulixertinib in the appropriate buffer and add to a low-volume 384-well plate.

  • Kinase Reaction Initiation : Add the kinase, substrate, and ATP mixture to the wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo Reagent Addition : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis : Convert luminescence to percent inhibition relative to vehicle controls. Plot the percent inhibition against the logarithm of compound concentration to determine the IC50 value.

Experiment 2: Cellular Pathway Modulation (Western Blot for p-ERK)

While a biochemical assay confirms direct enzyme inhibition, a Western blot demonstrates that the compound can access its target within a cell and inhibit the signaling pathway.[6] This technique measures the levels of phosphorylated ERK (p-ERK), the active form of the kinase, relative to the total amount of ERK protein.[10] A reduction in the p-ERK/total ERK ratio upon compound treatment is strong evidence of pathway inhibition.[11]

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes CpdMS Cpd-MS (Hypothesized Target) CpdMS->pERK Inhibits

Hypothesized Inhibition of the MAPK/ERK Pathway.
CompoundCell LineTreatmentOutcome
Cpd-MS A3752h incubation(Hypothetical) Dose-dependent decrease in p-ERK/Total ERK ratio.
Ulixertinib (BVD-523) A37524h incubationStrong inhibition of p-RSK (a direct ERK substrate), despite an increase in p-ERK levels (a known feedback mechanism).[3]

  • Cell Culture and Treatment : Plate A375 cells and grow to 70-80% confluency. Treat cells with varying concentrations of Cpd-MS or Ulixertinib for 2-4 hours. Include a vehicle control.[6]

  • Lysate Preparation : Wash cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to lyse the cells. Scrape the cells and collect the lysate.[11]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[10]

  • Sample Preparation & SDS-PAGE : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing : To normalize the p-ERK signal, strip the membrane and re-probe it with a primary antibody for total ERK.[1][12] Repeat the washing and secondary antibody steps.

  • Data Analysis : Quantify the band intensities for both p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.

Synthesis and Final Interpretation

The power of this validation workflow lies in the synthesis of data from multiple, orthogonal assays. A successful outcome for our hypothesis would show:

  • Potent Anti-Proliferative Activity : Cpd-MS demonstrates a low nanomolar EC50 in the MTT assay, comparable to or better than the benchmark inhibitor Ulixertinib.

  • Direct Target Engagement : The compound shows a potent IC50 against the purified ERK2 enzyme, confirming it as a direct inhibitor.

  • Cellular Pathway Inhibition : Western blot analysis confirms a dose-dependent reduction in ERK phosphorylation within cancer cells, linking the enzymatic inhibition to a functional cellular outcome.

By systematically progressing from a general cellular phenotype to a specific molecular mechanism, we can confidently validate the biological activity of this compound. This rigorous, comparative approach not only establishes the compound's potency but also provides the mechanistic clarity essential for advancing a compound through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Sulfonyl vs. Thioether Substituted Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of functional groups is a cornerstone of medicinal chemistry. The aminopyridine scaffold is a privileged structure, appearing in numerous clinically successful drugs. However, its efficacy is profoundly influenced by the nature of its substituents. This guide provides an in-depth comparative analysis of two common sulfur-containing moieties: the thioether (-SR) and the sulfonyl (-SO₂R) groups. We will dissect their synthesis, physicochemical properties, and pharmacological implications, providing the experimental data and causal reasoning necessary to make informed decisions in your research.

The Synthetic Landscape: Accessibility and Strategy

The path to the final compound is a critical consideration. The choice between a thioether and a sulfonyl linkage dictates the synthetic strategy, number of steps, and potential challenges.

Synthesis of Thioether-Substituted Aminopyridines

The most direct route to this class of compounds is through nucleophilic aromatic substitution (SₙAr). This approach leverages the electrophilicity of a halo-aminopyridine and the potent nucleophilicity of a thiol or thiolate.[1]

Experimental Protocol: General SₙAr for Thioether Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-halo-aminopyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a suitable base (e.g., K₂CO₃, NaH, 1.5-2.0 eq) to the solution. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for the reaction to proceed efficiently.

  • Nucleophile Addition: Slowly add the desired thiol (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) while monitoring by TLC or LC-MS. Causality: Heating provides the necessary activation energy to overcome the barrier for the SₙAr reaction, especially for less reactive halo-pyridines.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

cluster_reactants Reactants cluster_reagents Reagents Halo-aminopyridine Halo-aminopyridine Product Thioether-substituted Aminopyridine Halo-aminopyridine->Product SNAr Reaction Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Thiolate (R-S-)->Product caption Workflow for Thioether Synthesis via SNAr.

Workflow for Thioether Synthesis via SNAr.
Synthesis of Sulfonyl-Substituted Aminopyridines

Sulfonyl groups are most commonly installed by the oxidation of a pre-existing thioether. This makes the thioether a key intermediate, adding a step to the overall synthesis but providing a straightforward and high-yielding transformation.

Experimental Protocol: Oxidation of Thioethers to Sulfones

  • Reactant Preparation: Dissolve the thioether-substituted aminopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Oxidant Addition: Cool the solution in an ice bath (0 °C). Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), portion-wise (2.2-3.0 eq). Causality: Using a slight excess of the oxidant ensures complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone. The reaction is exothermic, so cooling is necessary to control the reaction rate and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) to neutralize excess oxidant.

  • Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Thioether Thioether Sulfoxide Sulfoxide Thioether->Sulfoxide Oxidation (1 eq) Sulfone Sulfone Sulfoxide->Sulfone Oxidation (1 eq) Oxidant Oxidizing Agent (e.g., m-CPBA, >2 eq) Oxidant->Thioether caption Synthetic Workflow for Sulfone via Thioether Oxidation.

Synthetic Workflow for Sulfone via Thioether Oxidation.

Comparative Physicochemical Properties

The oxidation state of sulfur dramatically alters the physicochemical profile of the molecule. These differences are fundamental to their divergent behaviors in biological systems.

PropertyThioether (-SR)Sulfonyl (-SO₂R)Rationale & Implication in Drug Design
Electronic Effect Weakly activating/deactivatingStrongly electron-withdrawingThe sulfonyl group significantly reduces the electron density of the pyridine ring, lowering the pKa of the amino group and affecting its charge state at physiological pH.[2]
Hydrogen Bonding Very weak H-bond acceptorStrong H-bond acceptorThe two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, enabling strong, directional interactions with protein targets. This is a key advantage in rational drug design.[3]
Solubility More lipophilic, lower aqueous solubilityMore polar, generally higher aqueous solubilityThe polarity of the sulfone often improves aqueous solubility, which can be beneficial for formulation and bioavailability. However, it may reduce membrane permeability.[4]
Metabolic Stability Prone to oxidation by CYP450 enzymesGenerally metabolically stableThioethers are a common site of Phase I metabolism, being oxidized to sulfoxides and sulfones.[5] Sulfones are already in a high oxidation state and are thus more resistant to further oxidation at the sulfur atom.[6][7]
Conformation Bent geometry (C-S-C)Tetrahedral geometry, bulkierThe sulfonyl group is sterically more demanding and conformationally rigid, which can be used to enforce a specific bioactive conformation or, conversely, may cause steric clashes with a target.

Pharmacological and Biological Profile: A Tale of Two Moieties

The differences in physicochemical properties translate directly into distinct pharmacological profiles.

Target Binding Interactions

The ability of the sulfonyl group to act as a strong hydrogen bond acceptor is arguably its most significant advantage in target binding.[3] Many protein active sites feature hydrogen bond donors (e.g., backbone N-H, Arg, or Lys side chains) that can form highly specific and stabilizing interactions with a sulfonyl moiety. A thioether, lacking this capability, primarily engages in weaker van der Waals or hydrophobic interactions.

cluster_thioether Thioether Interaction cluster_sulfonyl Sulfonyl Interaction Thioether Aminopyridine-S-R Pocket_T Hydrophobic Pocket Thioether->Pocket_T Van der Waals Hydrophobic Fit Sulfonyl Aminopyridine-SO2-R Donor Protein H-Bond Donor (e.g., N-H) Sulfonyl->Donor Strong Hydrogen Bond caption Comparative Target Binding Modes.

Comparative Target Binding Modes.
Metabolic Fate and Stability

A primary concern for any drug candidate is its metabolic stability. Here, the two groups diverge significantly. Thioethers are well-known substrates for cytochrome P450 monooxygenases, which catalyze their oxidation to sulfoxides and subsequently to sulfones. This metabolic pathway can lead to rapid clearance or the formation of active/inactive metabolites.

Conversely, the sulfonyl group is typically considered a metabolically robust moiety.[7][8] Its resistance to oxidative metabolism can prolong a compound's half-life and lead to a more predictable pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Causality: Liver microsomes contain a high concentration of CYP450 enzymes responsible for the majority of Phase I metabolism.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (cofactor for CYP450 activity). Causality: NADPH is the essential cofactor that provides the reducing equivalents for the CYP450 catalytic cycle. Without it, the reaction will not proceed.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Each aliquot is immediately mixed with a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Comparative Biological Activity: Experimental Evidence

Direct comparisons in the literature often highlight the profound impact of this functional group swap. In a study on novel pesticidal agents, a series of thienylpyridyl- and thioether-containing acetamides were synthesized and evaluated.[5] Subsequently, the corresponding sulfone derivatives were prepared. The results were striking:

Compound TypeR GroupTargetLC₅₀ (mg/L)
Thioether (Ib)4-FDiamondback Moth~0.01
Sulfone (Iq)4-FDiamondback Moth0.0016

Data adapted from Zhang et al., Molecules, 2021.[5]

In this case, the oxidation of the thioether to the sulfone resulted in a nearly 10-fold increase in insecticidal potency.[5] This enhancement could be attributed to a combination of factors, including improved metabolic stability and the formation of critical hydrogen bonds with the target receptor.

Conclusion: A Strategic Choice for Drug Designers

The decision to employ a sulfonyl or a thioether substituent on an aminopyridine scaffold is a strategic choice with significant trade-offs. Neither moiety is universally superior; the optimal choice is context-dependent and should be guided by the specific goals of the drug discovery program.

  • Choose a Thioether for:

    • Rapid Synthesis & Early SAR: Its synthetic accessibility makes it ideal for initial library synthesis and exploring the structure-activity relationship (SAR) of a new series.

    • Increased Lipophilicity: When targeting proteins in hydrophobic environments or when CNS penetration is desired (though this must be balanced with other properties).

    • Prodrug Strategies: Where in vivo oxidation to a more active sulfoxide or sulfone is the desired mechanism.

  • Choose a Sulfone for:

    • Enhanced Metabolic Stability: When a longer half-life and reduced metabolic clearance are primary objectives.[6]

    • Exploiting H-Bond Donors: When the target protein has a known or suspected hydrogen bond donor in the active site that can be engaged for high-affinity binding.[3]

    • Improved Aqueous Solubility: To overcome formulation or solubility challenges observed with more lipophilic analogs.

By understanding the fundamental differences in their synthesis, physicochemical nature, and biological behavior, researchers can harness the distinct properties of sulfonyl and thioether groups to rationally design more effective and safer aminopyridine-based therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Amino-2-(methylsulfonyl)pyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Amino-2-(methylsulfonyl)pyridine, a vital heterocyclic building block in the synthesis of various therapeutic agents, is no exception.[1][2][3] Its molecular structure, featuring a pyridine ring substituted with both an amino and a methylsulfonyl group, presents unique analytical challenges. Ensuring its purity requires a robust, selective, and validated analytical method.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, with a primary focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the causality behind the methodological choices, compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the detailed protocols necessary for replication. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]

The Primary Choice: A Validated RP-HPLC Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis for its versatility, robustness, and wide applicability.[7] For a polar, aromatic compound like this compound, a reversed-phase method is the logical starting point. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for resolving the main analyte from potentially less polar starting materials or more polar side-products.

Causality of Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, offering strong retention for aromatic compounds like our target molecule and excellent resolving power for structurally similar impurities.

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using acetonitrile and a buffered aqueous phase (e.g., 20mM ammonium acetate, pH 4.5) is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The acidic buffer serves a critical dual purpose: it protonates the basic amino group on the pyridine ring, ensuring a consistent charge state and preventing peak tailing, which is a common issue with basic analytes.[8]

  • Detection (UV at 254 nm): The aromatic pyridine ring of the target molecule contains a chromophore that strongly absorbs UV light.[7] A detection wavelength of 254 nm is a common choice for aromatic compounds, providing high sensitivity for both the main compound and many potential aromatic impurities.[9]

Experimental Protocol: RP-HPLC Purity Assay

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to ensure the detection of impurities at the 1.0% level or lower.

3. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates (N): ≥ 2000.

4. Purity Calculation: Purity is calculated using the area percent method. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis: HPLC vs. Alternative Technologies

While the described HPLC method is robust and reliable, other technologies offer different advantages and disadvantages. The choice of method often depends on the specific goals of the analysis, such as throughput, sensitivity requirements, or the need for mass identification.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and much higher operating pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[10][11]

  • Expertise & Causality: The smaller particle size dramatically increases column efficiency, leading to sharper peaks and better resolution.[12] To maintain optimal flow through these densely packed columns, higher pressure is necessary. This combination results in significantly faster analysis times without sacrificing, and often improving, separation quality.[13][14]

  • Trustworthiness: UPLC methods are validated using the same ICH criteria as HPLC methods, ensuring their reliability.[5] However, UPLC systems can be more susceptible to blockages and require cleaner samples and solvents due to the smaller frit and column particle sizes.[14]

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

  • Expertise & Causality: For polar aromatic amines, direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation in the injector.[15] Therefore, a derivatization step is often required to convert the polar amine into a more volatile, less polar derivative.[16] This adds complexity and potential sources of error to the workflow. While GC-MS provides invaluable mass information for impurity identification, it is often less suitable for routine purity assays of compounds like this compound compared to LC techniques.[17][18]

  • Trustworthiness: The method's reliability is highly dependent on the reproducibility of the derivatization reaction. The mass spectrometer provides a high degree of specificity, which is a major advantage for confirming the identity of known and unknown impurities.

Performance Comparison

The following table summarizes the expected performance characteristics of the three methods for the analysis of this compound, based on typical experimental outcomes.

ParameterRP-HPLC UPLC GC-MS (with derivatization)
Analysis Time ~35 minutes~5-10 minutes[11]~20-30 minutes (excluding derivatization)
Resolution (Rs) Good (Rs > 2.0 for critical pairs)Excellent (Typically >10-20% improvement over HPLC)[13]Variable, depends on derivative and column
Sensitivity (LOD) ~0.01%~0.005% (Higher due to sharper peaks)[13]Excellent (<10 pg/L possible)[17]
Solvent Consumption HighLow (up to 90% reduction vs. HPLC)[11]Very Low
System Pressure 1,500 - 4,000 psi8,000 - 15,000 psi[10]N/A
Primary Use Case Robust, routine QC, method developmentHigh-throughput screening, complex samplesImpurity identification, volatile impurities

Visualizing the Workflow and Decision Logic

To better illustrate the processes, the following diagrams outline the experimental workflow for the primary HPLC method and the logical considerations when choosing an analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start std_prep Weigh & Dissolve Reference Standard start->std_prep smp_prep Weigh & Dissolve Synthesized Sample start->smp_prep sst System Suitability (5x Std Injections) std_prep->sst analysis Sequence Run (Samples & Standards) smp_prep->analysis sst->analysis integration Integrate Peaks analysis->integration calculation Calculate % Purity (Area Percent) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection cluster_options Primary Analytical Techniques cluster_considerations Key Decision Factors goal Analytical Goal: Purity of this compound c1 Routine QC vs. High Throughput? goal->c1 c2 Need for Mass ID vs. Simple % Purity? goal->c2 c3 Compound is thermally stable? goal->c3 hplc HPLC uplc UPLC gcms GC-MS c1->hplc Routine QC c1->uplc High Throughput c2->hplc % Purity c2->gcms Mass ID c3->hplc N/A c3->uplc N/A c3->gcms Yes

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

For the routine purity assessment of synthesized this compound, a well-validated Reversed-Phase HPLC method offers the best balance of robustness, reliability, and performance. It provides excellent resolution for potential synthesis-related impurities and is readily available in most pharmaceutical quality control laboratories. While UPLC presents a superior option for high-throughput environments by significantly reducing run times and solvent consumption, the foundational principles of the separation remain the same.[11][13] GC-MS, although a powerful tool, is better reserved for specific applications such as structural elucidation of unknown impurities or analysis of volatile contaminants, due to the likely need for sample derivatization.[16] The ultimate choice of methodology should be guided by the specific analytical objective, available instrumentation, and the validation requirements set forth by regulatory bodies.[19]

References

Comparative In Vivo Efficacy of 4-Amino-2-(methylsulfonyl)pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of several 4-Amino-2-(methylsulfonyl)pyridine derivatives and related structures, synthesizing data from preclinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential of this chemical class across various disease indications. The information is structured to highlight not just the outcomes, but the critical experimental details that underpin them.

Introduction to this compound Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitution pattern of a 4-amino group and a 2-(methylsulfonyl) group can significantly influence the molecule's physicochemical properties, target engagement, and metabolic stability.[2] The methylsulfonyl group, in particular, is a key pharmacophore that can act as a hydrogen bond acceptor and enhance solubility, while the amino group provides a crucial interaction point for various biological targets.[1] This guide will delve into the in vivo performance of derivatives built upon or related to this core structure in oncology, inflammation, and fibrosis.

I. Anti-Inflammatory and Cyclooxygenase-2 (COX-2) Inhibition

A significant area of investigation for pyridine derivatives has been in the treatment of inflammation, often through the inhibition of the COX-2 enzyme, a key mediator of the inflammatory response.

Lead Compound Class: 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines

A series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been synthesized and evaluated for their ability to selectively inhibit COX-2 over COX-1.[3] The strategic placement of the methylsulfonylphenyl group is a common feature in selective COX-2 inhibitors like Celecoxib.

The most promising compound from this series, 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine (Compound 33) , demonstrated significant oral activity.[3]

CompoundAnimal ModelAssayDose (Oral)Efficacy (% Inhibition)Reference Compound
Compound 33RatCarrageenan-Induced Paw Edema30 mg/kg48%Celecoxib (30 mg/kg, 55% inhibition)

This standard model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Sprague-Dawley rats (150-175 g) are used.

  • Acclimatization: Animals are acclimatized for at least 5 days with free access to food and water.

  • Compound Administration: Test compounds, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose with 0.025% Tween 20), are administered orally (p.o.) one hour prior to the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

  • Efficacy Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 3 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

The primary mechanism for the anti-inflammatory effect of this compound class is the selective inhibition of the COX-2 enzyme.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Compound_33 5-Chloro-3-(4-methylsulfonyl)phenyl -2-(2-methyl-5-pyridinyl)pyridine Compound_33->COX2 Inhibits

Caption: Selective inhibition of COX-2 by the pyridine derivative blocks prostaglandin synthesis.

II. Anti-Fibrotic Activity via LOXL2 Inhibition

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological process driven by enzymes like Lysyl Oxidase-Like 2 (LOXL2). Inhibiting LOXL2 is a promising therapeutic strategy.

Lead Compound Class: 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

Researchers have identified potent and selective inhibitors of LOXL2 based on this scaffold. The lead clinical candidate from this work is PAT-1251 , the (R,R)-enantiomer of compound 28 .[4]

Oral administration of a racemic version of the clinical candidate significantly reduced lung fibrosis in a preclinical model.[4]

CompoundAnimal ModelAssayDose (Oral)Efficacy EndpointResult
Racemic Compound 28C57BL/6 MiceBleomycin-Induced Lung Fibrosis30 mg/kg, b.i.d.Lung Collagen Content (Hydroxyproline Assay)Statistically significant reduction vs. vehicle

This is a widely used and well-characterized model for inducing pulmonary fibrosis.

  • Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice.

  • Compound Administration: Dosing with the test compound (e.g., oral gavage) is typically initiated on the same day or shortly after bleomycin administration and continued for the duration of the study (e.g., 14 or 21 days).

  • Efficacy Assessment: At the end of the study, lungs are harvested.

    • Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay.

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis (e.g., using the Ashcroft scoring system).

Bleomycin_Workflow cluster_Day0 Day 0 cluster_Daily Days 0-14 cluster_Day14 Day 14 cluster_Analysis Analysis Bleomycin Intratracheal Bleomycin Instillation Dosing Oral Dosing (b.i.d.) Compound 28 or Vehicle Harvest Lung Harvest Hydroxyproline Hydroxyproline Assay (Collagen Content) Harvest->Hydroxyproline Histology Histopathology (Ashcroft Score) Harvest->Histology

Caption: Workflow for the bleomycin-induced mouse lung fibrosis model.

III. Anticancer Activity

The pyridine core is a versatile scaffold for developing anticancer agents, with derivatives showing activity through various mechanisms, including microtubule polymerization inhibition and antitumor activity in leukemia models.

A. Microtubule Polymerization Inhibitors: Pyridine-Pyrimidine Amides

A class of pyridine-pyrimidine amides has been identified as potent inhibitors of microtubule polymerization, a clinically validated anticancer mechanism.[5]

These compounds have demonstrated efficacy in in vivo models of solid tumors.[5] While the exact structure is not specified as a this compound, it represents a closely related pyridine class with demonstrated in vivo anticancer potential.

Compound ClassAnimal ModelTumor ModelRoute of AdministrationEfficacy
Pyridine-pyrimidine amidesMiceSolid Tumor XenograftsOralSupported for further development

Pharmacokinetic studies revealed that this scaffold is metabolically stable, orally bioavailable, and has high cellular permeability, all desirable properties for an anticancer drug.[5]

B. Antileukemic Agents: Pyridine-2-carboxaldehyde Thiosemicarbazones

Substituted pyridine-2-carboxaldehyde thiosemicarbazones have been evaluated for their antineoplastic activity in murine leukemia models.[6]

The most active compounds demonstrated significant life extension and produced long-term survivors in a challenging leukemia model.[6]

CompoundAnimal ModelTumor ModelDosing RegimenEfficacy (% T/C)Long-Term Survivors (60-day)
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneMiceL1210 Leukemia10 mg/kg, i.p., daily for 6 days25540%
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneMiceL1210 Leukemia40 mg/kg, i.p., daily for 6 days24640%

% T/C = (Median survival time of treated group / Median survival time of control group) x 100. A T/C > 125 is considered significant activity.

  • Animal Model: DBA/2 or BDF1 mice are typically used.

  • Tumor Implantation: A known number of L1210 leukemia cells (e.g., 10^5) are implanted intraperitoneally (i.p.).

  • Compound Administration: Treatment with the test compound begins 24 hours after tumor implantation and continues for a specified period (e.g., daily for 6 days).

  • Efficacy Measurement: The primary endpoint is the median survival time of the mice. The % T/C value is calculated to determine the compound's effectiveness in extending lifespan.

  • Long-Term Survivors: Animals surviving beyond a defined period (e.g., 60 days) are recorded as long-term survivors.

Summary and Future Directions

The this compound scaffold and its close analogues represent a promising starting point for the development of novel therapeutics. The reviewed studies demonstrate significant in vivo efficacy in models of inflammation, fibrosis, and cancer.

  • For Anti-Inflammatory Applications: The 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine class shows oral activity comparable to established COX-2 inhibitors, warranting further investigation into its safety profile and potential for chronic inflammatory conditions.[3]

  • For Anti-Fibrotic Therapies: The identification of PAT-1251 as a clinical candidate highlights the potential of 4-(aminomethyl)pyridine derivatives as potent LOXL2 inhibitors.[4] This represents a first-in-class opportunity for treating fibrotic diseases.

  • For Oncology: The demonstrated efficacy of related pyridine derivatives in both solid tumor and leukemia models underscores the versatility of this scaffold.[5][6] Future work should focus on optimizing potency, refining selectivity, and elucidating detailed mechanisms of action.

This comparative guide illustrates the therapeutic potential of this chemical class. The provided protocols and data serve as a valuable resource for researchers aiming to build upon these findings and develop the next generation of pyridine-based medicines.

References

The 4-Amino-2-(methylsulfonyl)pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its presence in numerous FDA-approved drugs.[1] Within this class, the 4-Amino-2-(methylsulfonyl)pyridine moiety has emerged as a privileged structure, particularly in the design of specific and potent enzyme inhibitors. The strategic placement of an amino group at the 4-position and a powerful hydrogen bond acceptor, the methylsulfonyl group, at the 2-position, creates a unique electronic and steric profile ideal for targeting ATP-binding sites, most notably in protein kinases.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues and closely related isosteres. Drawing upon key findings from seminal studies on cyclin-dependent kinase (CDK) inhibitors and other related targets, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights to guide future drug discovery efforts.

The Core Scaffold: An Anchor for Potency and Selectivity

The 4-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The amino group typically forms one or more critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding pocket. This interaction serves as a primary anchor for the inhibitor. The methylsulfonyl group at the 2-position, a strong electron-withdrawing group and hydrogen bond acceptor, further enhances binding affinity and can contribute to selectivity by interacting with specific amino acid residues near the hinge.

Due to a wealth of public data on a closely related scaffold, much of our detailed SAR understanding is drawn from a potent series of 2,4-diaminopyrimidine CDK inhibitors, which effectively function as isosteres of the 4-aminopyridine core. The principles of molecular recognition and the impact of substitutions observed in this series are highly translatable to the this compound scaffold.

Comparative Analysis of Analogue Performance

The biological activity of this class of compounds is profoundly influenced by substitutions at the 2- and 4- positions of the core ring, as well as modifications to the sulfonyl moiety itself. The following sections provide a detailed comparison based on experimental data from key studies.

Part 1: Modifications at the 2-Position Linker and Sulfonyl Group

A pivotal study in the development of cyclin-dependent kinase (CDK) inhibitors explored analogues based on a [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidine] core.[2] This scaffold provides a robust dataset for understanding the role of the group attached to the 2-position of the core ring.

Table 1: SAR of Modifications at the 2-Position Amino Linker and Sulfonyl Group (CDK Inhibition)

Compound IDR Group at 2-PositionCDK1 Kᵢ (µM)CDK2 Kᵢ (µM)CDK4 Kᵢ (µM)HCT116 IC₅₀ (µM)Reference
Reference (R547) 1-Methanesulfonylpiperidin-4-ylamino0.0010.0030.0010.08[2]
Analogue APiperidin-4-ylamino (No SO₂Me)>10>10>10>10[2]
Analogue B1-Acetylpiperidin-4-ylamino0.0250.0300.0040.45[2]
Analogue C1-Isopropylsulfonylpiperidin-4-ylamino0.0020.0040.0010.11[2]
Analogue D1-Cyclopropylsulfonylpiperidin-4-ylamino0.0010.0020.0010.09[2]

Expertise & Experience: Causality Behind the SAR

The data unequivocally demonstrates the criticality of the sulfonyl group for potent kinase inhibition.

  • The Indispensable Sulfonyl Moiety : Removal of the methanesulfonyl group (Analogue A) results in a complete loss of activity (>10,000-fold decrease in potency).[2] This highlights the sulfonyl group's essential role, likely involving strong hydrogen bonding or dipolar interactions within a specific sub-pocket of the ATP-binding site.

  • Sulfonamide vs. Acetamide : Replacing the methanesulfonyl group with an acetyl group (Analogue B) restores some activity but remains significantly less potent than the sulfonyl analogue.[2] This suggests that while a hydrogen bond acceptor is tolerated, the specific geometry and electronic nature of the sulfone are optimal for high-affinity binding.

  • Steric Tolerance on the Sulfur : Expanding the alkyl group on the sulfonyl moiety from methyl to isopropyl (Analogue C) or cyclopropyl (Analogue D) is well-tolerated, with inhibitory activities remaining in the low nanomolar range.[2] This indicates that the binding pocket accommodating this group has sufficient space to accept bulkier substituents, a feature that can be exploited to fine-tune physicochemical properties like solubility and metabolic stability.

SAR_Part1 Core 4-Amino-2-(R)-Pyridine/Pyrimidine Core R_SO2Me R_SO2Me Core->R_SO2Me Optimal R_SO2iPr R_SO2iPr Core->R_SO2iPr Well-Tolerated R_Ac R_Ac Core->R_Ac Sub-optimal R_H R_H Core->R_H Inactive

Part 2: Modifications at the 4-Position Amino Group

The 4-amino group is the primary hinge-binding motif. Its role is often considered structurally conserved, yet subtle modifications can significantly impact activity and selectivity. While extensive data on modifying the 4-amino group of the exact this compound scaffold is limited, SAR from related 2-aminopyridine and 4-aminoquinazoline series provides valuable insights.

Key Principles for 4-Amino Group Modification:

  • Primary Amine is Often Essential : In most kinase inhibitors, the unsubstituted -NH₂ group is crucial for forming two hydrogen bonds with the kinase hinge. Methylation to a secondary amine (-NHMe) can sometimes be tolerated but often leads to a loss of one hydrogen bond and reduced potency. Tertiary amines (-NMe₂) are generally not tolerated as they cannot act as hydrogen bond donors.

  • Acylation/Sulfonylation is Detrimental : Acylating or sulfonylating the 4-amino group typically leads to a complete loss of hinge-binding capability and, consequently, inhibitory activity. This is because the modification prevents the group from acting as a hydrogen bond donor.

  • Bioisosteric Replacement : In some cases, the amine can be replaced by other small, hydrogen-bond-donating groups, but this is highly target-dependent and often leads to significant changes in the binding mode.

SAR_Part2 cluster_core Core Scaffold cluster_R_prime Substituent 'R'' at 4-Position Pyridine Pyridine Ring Sulfonyl 2-SO₂Me Amino 4-R' NH2 -NH₂ (Primary Amine) Activity: Optimal Amino->NH2 Forms 2 H-bonds with kinase hinge NHMe -NHMe (Secondary Amine) Activity: Reduced Amino->NHMe Forms 1 H-bond (Potential steric clash) NMe2 -NMe₂ (Tertiary Amine) Activity: Inactive Amino->NMe2 No H-bond donation NHAc -NH-C(O)Me (Amide) Activity: Inactive Amino->NHAc No H-bond donation

Experimental Protocols & Methodologies

Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols are representative of the methods used to generate the data discussed in this guide.

General Synthetic Workflow

The synthesis of this compound analogues typically follows a multi-step sequence, starting from a readily available pyridine precursor. The key steps involve the introduction of the amino and sulfonyl functionalities.

Protocol: Synthesis of a Generic this compound Analogue

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr) for Thiol Introduction.

    • To a solution of 2,4-dichloropyridine in a suitable solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) at room temperature.

    • The reaction is typically regioselective, with the more activated 4-position being substituted first, but substitution at the 2-position is desired. Reaction conditions (temperature, solvent) can be optimized to favor substitution at the 2-position. A more common route involves starting with a 4-aminopyridine derivative.

    • Alternative starting material: Begin with 4-amino-2-chloropyridine. React with sodium thiomethoxide to yield 4-amino-2-(methylthio)pyridine. This is often a more reliable and regioselective approach.

  • Step 2: Oxidation of Thioether to Sulfone.

    • Dissolve the 4-amino-2-(methylthio)pyridine from Step 1 in a suitable solvent like dichloromethane (DCM) or methanol.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents for full oxidation to the sulfone) or Oxone®, portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product. Purify by column chromatography.

  • Step 3: Functionalization (if required).

    • The 4-amino group can be further functionalized via reactions such as Buchwald-Hartwig amination if a more complex substituent is desired, though this is less common for hinge-binding motifs.

Synthesis_Workflow Start 4-Amino-2-chloropyridine Intermediate1 4-Amino-2-(methylthio)pyridine Start->Intermediate1 NaSMe (SₙAr) Final This compound Intermediate1->Final m-CPBA or Oxone® (Oxidation)

Biochemical Kinase Assay Protocol (Illustrative)
  • Assay Principle : Kinase activity is measured by quantifying the phosphorylation of a substrate peptide. This can be done using various technologies, such as ADP-Glo™, LanthaScreen™, or radioisotope incorporation ([γ-³²P]ATP).

  • Reagents :

    • Kinase enzyme (e.g., CDK2/Cyclin E).

    • Substrate peptide (e.g., Histone H1).

    • ATP (at or near the Kₘ concentration).

    • Test compounds (serially diluted in DMSO).

    • Assay buffer (containing MgCl₂, DTT, etc.).

  • Procedure :

    • Add assay buffer, substrate, and test compound to a 384-well plate.

    • Add the kinase enzyme to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Add ATP to start the phosphorylation. Incubate for a defined period.

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP produced).

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its close isosteres represent a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed herein underscore a clear logic for inhibitor design:

  • The 4-amino group is a robust hinge-binding anchor, and its primary amine character should generally be preserved.

  • The 2-sulfonyl group is a critical potency determinant, likely engaging in key interactions in a specific sub-pocket. The sulfur atom allows for steric modifications (e.g., methyl, isopropyl, cyclopropyl) that can be used to optimize secondary interactions and ADME properties without sacrificing core potency.

Future work in this area will likely focus on leveraging the steric tolerance around the sulfonyl group to build in additional selectivity against off-target kinases and to improve pharmacokinetic profiles. The insights provided in this guide, grounded in authoritative experimental data, offer a validated framework for the rational design of the next generation of inhibitors based on this powerful scaffold.

References

spectroscopic analysis to confirm the structure of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide

Subject: Structural Elucidation of Substituted Pyridines: A Case Study on 2-Amino-4-methylpyridine as a Proxy for 4-Amino-2-(methylsulfonyl)pyridine

To Our Valued Research Community,

As scientists, we often encounter challenges in sourcing comprehensive analytical data for novel or less-common compounds. This guide was initially intended to provide a detailed spectroscopic analysis of This compound . However, a thorough search of scientific literature and spectral databases has revealed a lack of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific molecule at the time of this publication.

In the spirit of scientific advancement and to provide a valuable resource, we have pivoted this guide to focus on a closely related and structurally analogous compound: 2-Amino-4-methylpyridine . The spectroscopic principles and analytical workflows detailed herein are directly applicable to the structural confirmation of this compound, should the data become available. This guide will serve as a robust template for researchers, scientists, and drug development professionals, demonstrating a best-practice approach to spectroscopic structural elucidation.

We will objectively compare the expected spectroscopic features of 2-Amino-4-methylpyridine with other aminopyridine alternatives, supported by experimental data from reputable sources. Our commitment to scientific integrity, expertise, and trustworthiness remains paramount.

Introduction: The Importance of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to erroneous interpretations of biological activity, safety concerns, and ultimately, the failure of a promising therapeutic candidate. Spectroscopic analysis provides the foundational evidence for structural confirmation. This guide will walk you through a multi-technique approach to confidently elucidate the structure of substituted pyridines, using 2-Amino-4-methylpyridine as our primary example.

The choice of spectroscopic methods is dictated by the need to probe different aspects of the molecule's constitution. We will employ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

By integrating the data from these techniques, we can build a comprehensive and self-validating picture of the molecular structure.

Molecular Structure and Key Features

Before delving into the spectroscopic data, let's visualize the structure of our model compound, 2-Amino-4-methylpyridine, and a key comparative compound, 4-aminopyridine.

Figure 1: Molecular Structures of 2-Amino-4-methylpyridine and 4-Aminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number, type, and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-methylpyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for compounds with exchangeable protons like amines, DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for the observation of N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

The ¹H NMR spectrum of 2-Amino-4-methylpyridine is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6~7.81d~5.21H
H5~6.37d~5.21H
H3~6.20s-1H
NH₂~4.68br s-2H
CH₃~2.16s-3H

Data sourced from ChemicalBook.[1]

Causality Behind Experimental Choices:

  • Choice of Solvent: Chloroform-d₃ (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the amine protons may exchange with residual water, leading to a broad signal or no signal at all. Using DMSO-d₆ can help in observing these protons more clearly.

  • Field Strength: A higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) provides better resolution, which is crucial for separating closely spaced signals and accurately determining coupling constants.

In 4-aminopyridine, the symmetry of the molecule results in a simpler ¹H NMR spectrum with two distinct aromatic signals. The absence of a methyl group further simplifies the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of ~200-220 ppm is standard for most organic compounds.

The ¹³C NMR spectrum of 2-Amino-4-methylpyridine will show distinct signals for each of the six carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~159
C6~148
C4~147
C5~112
C3~108
CH₃~21

Note: These are predicted values and may vary slightly in an experimental spectrum.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the proposed structure. Furthermore, advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon connectivities, respectively, leaving no room for structural ambiguity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.

  • Sample Preparation: Place a small amount of the solid 2-Amino-4-methylpyridine directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans

    • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to sample analysis.

The IR spectrum of 2-Amino-4-methylpyridine will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as fingerprint region absorptions characteristic of the substituted pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)~3450Medium
N-H Stretch (symmetric)~3300Medium
C-H Stretch (aromatic)3100-3000Medium-Weak
C-H Stretch (aliphatic)3000-2850Medium-Weak
N-H Bend (scissoring)~1640Strong
C=C/C=N Ring Stretch1600-1450Strong-Medium
C-N Stretch1350-1250Medium

Data for aminopyridines can be found in various spectroscopic databases.[2][3]

cluster_0 Spectroscopic Workflow cluster_1 Data Integration Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Structure Backbone 13C_NMR 13C_NMR Sample->13C_NMR Carbon Framework IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Structural_Confirmation Structural_Confirmation 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Figure 2: Integrated Spectroscopic Analysis Workflow.

Mass Spectrometry (MS): The Molecular Weight Puzzle Piece

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can further support the proposed structure.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: 70 eV (standard for library matching).

    • Mass Range: A scan range of m/z 50-300 is appropriate.

    • Source Temperature: ~200-250 °C.

The mass spectrum of 2-Amino-4-methylpyridine will show a molecular ion peak (M⁺) corresponding to its molecular weight (108.14 g/mol ).

Ion m/z Interpretation
[M]⁺108Molecular Ion
[M-1]⁺107Loss of a hydrogen atom
[M-27]⁺81Loss of HCN
[M-28]⁺80Loss of H₂CN

Data sourced from ChemicalBook and NIST WebBook.[3][4]

Authoritative Grounding: The fragmentation pattern is key. For substituted pyridines, characteristic losses include HCN (27 u) and radicals from the substituents. These fragmentation pathways are well-documented in mass spectrometry literature and provide strong evidence for the pyridine ring structure.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of a molecule like this compound or our model compound, 2-Amino-4-methylpyridine, is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. The ¹H and ¹³C NMR spectra provide the detailed framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and offers corroborating structural information through fragmentation analysis.

This guide has provided a template for the rigorous spectroscopic analysis required in modern chemical research. The principles and protocols outlined for 2-Amino-4-methylpyridine can be directly applied to the analysis of this compound once experimental data is acquired. The emphasis on understanding the "why" behind experimental choices and the integration of data from multiple sources ensures a robust and defensible structural assignment, which is the cornerstone of good science.

References

A Comparative Guide to the Reactivity of 4-Aminopyridine and 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 4-Aminopyridine and 4-Amino-2-(methylsulfonyl)pyridine. By examining the profound electronic influence of the methylsulfonyl substituent, we aim to provide chemists with the foundational understanding required to select the appropriate reagent and predict its behavior in complex synthetic applications.

Introduction: A Tale of Two Pyridines

4-Aminopyridine (4-AP) is a well-established building block in medicinal chemistry and materials science.[1] Characterized by the electron-donating amino group at the C4 position, it is a highly nucleophilic and basic heterocycle. Its applications range from catalysis to its use as an active pharmaceutical ingredient, notably as a potassium channel blocker.[1][2][3]

In contrast, this compound is a lesser-documented analogue where a powerful electron-withdrawing methylsulfonyl (-SO₂Me) group has been installed at the C2 position. This single modification dramatically inverts the electronic character of the pyridine ring, transforming it from an electron-rich nucleophile into a highly electron-deficient electrophile. This guide will dissect the resulting differences in reactivity, providing a framework for their strategic deployment in synthesis.

The Decisive Factor: Electronic Effects of Substituents

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing sulfonyl group dictates the electron density at every position of the heterocyclic core, influencing basicity, nucleophilicity, and susceptibility to aromatic substitution reactions.

4-Aminopyridine: An Electron-Rich System

In 4-aminopyridine, the amino group acts as a strong activating group. Through resonance, its lone pair of electrons increases the electron density of the pyridine ring, particularly at the C2, C6, and the ring nitrogen positions. This electron-donating effect enhances the nucleophilicity of both the exocyclic amino group and the endocyclic ring nitrogen.

This compound: An Electron-Deficient System

The methylsulfonyl group is one of the most potent electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack and, more importantly, activates it towards nucleophilic attack. It exerts its influence through two mechanisms:

  • Inductive Effect (-I): The highly electronegative oxygen atoms pull electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The sulfur atom can expand its valence shell, allowing the delocalization of the ring's π-electrons and the amino group's lone pair onto the sulfonyl oxygens. This effect drastically reduces electron density across the entire molecule.

The net result is a severely electron-deficient pyridine ring, which profoundly diminishes the basicity and nucleophilicity of both nitrogen atoms.

Caption: Contrasting electronic effects of substituents.

Comparative Reactivity Analysis

The opposing electronic natures of these two molecules lead to divergent chemical behaviors.

Basicity and Nucleophilicity of Nitrogen Centers

A molecule's basicity (thermodynamic) and nucleophilicity (kinetic) are directly related to the availability of its lone pair electrons.

  • 4-Aminopyridine: This is a strong base for a pyridine derivative, with a pKa of 9.17 for its conjugate acid.[2] The electron-donating amino group increases the electron density on the ring nitrogen, making it more available for protonation. Both the exocyclic amino group and the endocyclic ring nitrogen are potent nucleophiles.[4][5][6][7]

Property4-AminopyridineThis compoundRationale for Difference
Structure 4-Aminopyridinethis compoundPresence of a strong electron-withdrawing -SO₂Me group.
pKa (Conjugate Acid) 9.17[2]Predicted to be significantly lower (e.g., < 5)The -SO₂Me group destabilizes the positive charge of the pyridinium ion.
Nucleophilicity High (N = 15.20)[5]Very LowElectron density is withdrawn from both N atoms, making lone pairs less available.
Primary Reactivity Nucleophilic (at N atoms)Electrophilic (at C2, susceptible to SNAr)Governed by the dominant electronic effect of the substituents.

Table 1: Summary of Physicochemical and Reactivity Properties.

Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in common chemical reactions. Here, the two pyridines exhibit nearly opposite strengths and weaknesses.

Reactions at the Amino Group (Acylation, Alkylation, Cross-Coupling)

These reactions rely on the nucleophilicity of the 4-amino group.

  • 4-Aminopyridine: Readily undergoes N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[8][9][10][11][12][13][14][15][16][17] Its high nucleophilicity ensures facile reaction, often under mild conditions.

  • This compound: Is expected to be a challenging substrate for these transformations. The diminished nucleophilicity of the amino group would likely require more forcing conditions (higher temperatures, stronger bases, more active catalysts) to achieve comparable yields, if the reaction is viable at all. Competing side reactions may also become more prevalent.

G cluster_0 Comparative Workflow: N-Acylation cluster_1 4-Aminopyridine cluster_2 This compound reagents Acetic Anhydride, Pyridine, 0°C to rt AP_start 4-Aminopyridine AMS_start This compound AP_prod N-(pyridin-4-yl)acetamide AP_start->AP_prod Fast Reaction, High Yield AMS_prod Expected Product AMS_start->AMS_prod Slow/No Reaction, Requires Forcing Conditions

Caption: Predicted workflow for a comparative N-acylation experiment.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-deficient aromatic systems.

  • 4-Aminopyridine: Being electron-rich, it is completely unreactive towards SNAr. Nucleophilic attack on the pyridine ring is highly disfavored.

  • This compound: This molecule is primed for SNAr. The methylsulfonyl group is not only a powerful activating group but also an excellent leaving group. Nucleophiles will readily attack the C2 position, displacing the methylsulfinate anion.[18][19][20] This provides a powerful synthetic route to introduce a wide variety of substituents (e.g., amines, alkoxides, thiolates) at the C2 position, a transformation that is impossible with 4-AP.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as halogenation or nitration, require an electron-rich aromatic ring.

  • 4-Aminopyridine: The ring is activated by the amino group and can undergo EAS, although the pyridine nitrogen's intrinsic electron-withdrawing nature makes it less reactive than aniline. Reactions with halogens can be complex, sometimes leading to protonation or charge-transfer complexes before substitution occurs.[21][22]

  • This compound: The ring is profoundly deactivated by the sulfonyl group. Electrophilic aromatic substitution is extremely unlikely to occur under standard conditions. Any attempt would likely require exceptionally harsh conditions, risking decomposition of the starting material.

Experimental Protocols

To provide a practical context, here are representative, self-validating protocols for reactions where each molecule is expected to excel.

Protocol 1: N-Acetylation of 4-Aminopyridine

This protocol leverages the high nucleophilicity of 4-AP's amino group.

  • Setup: To a stirred solution of 4-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of dichloromethane (DCM) in an ice bath (0 °C), add triethylamine (1.5 mL, 10.8 mmol).

  • Reaction: Add acetyl chloride (0.8 mL, 11.2 mmol) dropwise over 5 minutes. A precipitate may form.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent. The reaction is typically complete within this timeframe.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-4-yl)acetamide as a white solid. Purity can be confirmed by ¹H NMR and melting point analysis.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol exploits the electrophilic nature of the C2 position.

  • Setup: In a sealed tube, combine this compound (1.0 g, 5.37 mmol), benzylamine (0.64 g, 5.91 mmol), and potassium carbonate (1.48 g, 10.7 mmol) in 15 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting sulfone.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product, N²-benzyl-2,4-diaminopyridine, can be further purified by recrystallization from ethanol or by column chromatography. The structure should be confirmed by NMR and mass spectrometry.

Conclusion and Strategic Recommendations

4-Aminopyridine and this compound are not interchangeable reagents; they are synthetic complements with antithetical reactivity profiles.

  • Choose 4-Aminopyridine when:

    • You require a strong nitrogen nucleophile.

    • The synthetic goal involves N-alkylation, N-acylation, or N-arylation.

    • You are performing reactions where a basic catalyst or additive is needed.

  • Choose this compound when:

    • The synthetic goal is to introduce a nucleophile at the C2 position of a 4-aminopyridine scaffold.

    • You need an electron-deficient building block that is resistant to electrophilic attack.

    • The strategy involves a Nucleophilic Aromatic Substitution (SNAr) disconnection.

By understanding the fundamental electronic principles that govern their behavior, researchers can harness the distinct reactivity of each molecule to achieve their synthetic objectives with greater precision and efficiency.

References

A Senior Application Scientist's Guide to Biological Target Validation for Kinase Inhibitors Derived from Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of methodologies for the biological target validation of kinase inhibitors, with a focus on compounds derived from a 4-amino-substituted heterocyclic scaffold. We will use the potent cyclin-dependent kinase (CDK) inhibitor, R547, which features a 4-amino-2-(methylsulfonyl-piperidylamino)pyrimidine core, as our primary case study. Its target validation will be compared against established kinase inhibitors targeting different nodes of oncogenic signaling: Lapatinib (a dual EGFR/HER2 inhibitor), Selumetinib (a MEK1/2 inhibitor), and Capivasertib (an AKT inhibitor).

The objective is to provide a framework for robust target validation, emphasizing the causality behind experimental choices and the integration of orthogonal assays to build a compelling case for a compound's mechanism of action.

The Central Role of Target Engagement in Drug Discovery

The journey of a small molecule from a screening hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action. A critical initial phase of this journey is target validation, which seeks to unequivocally demonstrate that the compound interacts with its intended biological target in a relevant cellular context and that this interaction leads to the desired physiological effect. For kinase inhibitors, a class of drugs that has revolutionized cancer therapy, precise target validation is paramount to understanding both on-target efficacy and potential off-target liabilities.

This guide will dissect the key experimental pillars of target validation, providing not just the "how" but, more importantly, the "why" behind each methodological choice.

Case Study: R547 - A Potent Inhibitor of Cyclin-Dependent Kinases

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). Specifically, it demonstrates high affinity for CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with Ki values in the low nanomolar range (1-3 nM).[1][2] Its discovery was a significant step towards developing therapies that target the cell cycle dysregulation inherent in many cancers.[1][3] The core structure, a diaminopyrimidine with a substituted 4-piperidine moiety at the C2-amino position and a 2-methoxybenzoyl group at the C5 position, was identified as crucial for its CDK inhibitory activity.[3]

The validation of CDKs as the bona fide targets of R547 is a multi-faceted process that we will explore in comparison to other well-characterized kinase inhibitors.

Comparative Kinase Inhibitors

To provide a comprehensive perspective on target validation strategies, we will compare the experimental approaches for R547 with the following approved or clinical-stage kinase inhibitors:

  • Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of HER2-positive breast cancer.[4][5]

  • Selumetinib: A selective, allosteric inhibitor of MEK1 and MEK2, components of the MAPK/ERK pathway.[6][7]

  • Capivasertib (AZD5363): A potent, orally bioavailable inhibitor of all three isoforms of the AKT kinase.[8][9]

These comparators represent different kinase families and mechanisms of inhibition, offering a broad view of the target validation landscape.

The Experimental Workflow for Robust Target Validation

A robust target validation strategy integrates biochemical, biophysical, and cellular assays to build a coherent and compelling narrative around a compound's mechanism of action. The following sections detail a logical workflow, explaining the purpose and methodology of each key experiment.

G cluster_0 Early Validation cluster_1 Cellular Target Engagement cluster_2 In Vivo Validation A Biochemical Assays (Kinase Activity) B Kinome Profiling (Selectivity) A->B Initial Potency & Selectivity C Cellular Thermal Shift Assay (CETSA) B->C D Target Phosphorylation Inhibition C->D Confirming Intracellular Binding & Activity E In Vivo Target Engagement D->E F Pharmacodynamic (PD) Biomarkers E->F Linking Target Occupancy to Biological Effect G A Treat cells with compound or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells and centrifuge to separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western blot for target protein C->D E Plot melting curves to determine thermal shift D->E G cluster_0 CDK Pathway (R547) cluster_1 MAPK Pathway (Selumetinib) CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes R547 R547 R547->CDK4_6 inhibits Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Selumetinib Selumetinib Selumetinib->MEK inhibits

References

A Comparative Benchmarking Guide to 4-Amino-2-(methylsulfonyl)pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of core scaffolds is a critical decision point in the discovery pipeline. The aminopyridine moiety, a privileged structure in medicinal chemistry, has given rise to numerous clinical candidates, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical comparison of 4-Amino-2-(methylsulfonyl)pyridine , a compound of growing interest, against other 2-substituted aminopyridine analogs in the context of a Cyclin-Dependent Kinase 2 (CDK2) inhibition assay. Our focus is not merely on the results but on the causality behind the experimental choices, providing a framework for robust evaluation of similar compounds.

The Rationale: Why Focus on the 2-Substituted Aminopyridine Scaffold for Kinase Inhibition?

The 2-aminopyridine scaffold serves as a versatile "hinge-binding" motif for many kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved segment of the ATP-binding pocket. The substituent at the 2-position, in this case, a methylsulfonyl group, plays a significant role in modulating the compound's electronic properties, solubility, and potential for additional interactions within the binding site. The electron-withdrawing nature of the sulfonyl group can influence the basicity of the pyridine nitrogen, which may reduce off-target effects at aminergic G-protein coupled receptors.

This guide will benchmark the performance of this compound against a curated set of analogs, each bearing a different electron-withdrawing group at the 2-position. This comparative approach allows for a nuanced understanding of how subtle structural changes can impact biological activity and metabolic stability.

Comparative Performance in a CDK2 Inhibition Assay

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. The following data summarizes the in vitro inhibitory activity and metabolic stability of our lead compound and its analogs.

Compound ID2-SubstituentIC50 (nM) vs. CDK2/Cyclin A[1]Metabolic Stability (t½ in HLM, min)
AP-SO2Me -SO2CH3 75 55
AP-CF3-CF395>60
AP-CN-CN12025
AP-Cl-Cl25015

Analysis of Performance Data:

  • Potency (IC50): this compound (AP-SO2Me) demonstrates potent inhibition of CDK2, with an IC50 value of 75 nM. Its performance is comparable to the trifluoromethyl analog (AP-CF3), suggesting that the sulfonyl moiety is well-tolerated within the ATP binding pocket and likely engages in favorable interactions. The cyano (AP-CN) and chloro (AP-Cl) analogs show progressively weaker inhibition, indicating that the size, geometry, and electronic nature of the substituent at the 2-position are critical for optimal activity.

  • Metabolic Stability: The methylsulfonyl and trifluoromethyl groups offer a significant advantage in terms of metabolic stability, as measured by the half-life in human liver microsomes (HLM). These groups are generally less susceptible to oxidative metabolism compared to the cyano or chloro substituents. This enhanced stability is a crucial parameter for developing orally bioavailable drug candidates.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a luminescent kinase assay that quantifies ATP consumption, providing an indirect measure of kinase activity.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme complex

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP and substrate (e.g., Histone H1)

  • Test compounds (serially diluted in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of each serially diluted test compound into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation: Prepare a solution of CDK2/Cyclin A in kinase buffer at a concentration that yields a robust signal within the linear range of the assay.

  • Reaction Initiation: Add 5 µL of the enzyme solution to each well, followed by 5 µL of a solution containing ATP and the Histone H1 substrate at their pre-determined optimal concentrations.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes (HLM).

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Add a small volume of the test compound (at a final concentration of 1 µM) to the master mix and vortex gently.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing the Scientific Framework

Diagrams are essential for conceptualizing complex biological and experimental processes.

kinase_pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CyclinA Cyclin A CyclinA->CDK2 Activates CDK2->S Promotes G1/S Transition p21 p21/p27 p21->CDK2 Inhibits Inhibitor 4-Amino-2- (methylsulfonyl)pyridine Inhibitor->CDK2 Inhibition

Caption: CDK2 signaling pathway and point of inhibition.

experimental_workflow start Start: Compound Synthesis (AP-SO2Me & Analogs) plate_compounds Serial Dilution & Plate Compounds start->plate_compounds hlm_assay Metabolic Stability Assay (Human Liver Microsomes) start->hlm_assay kinase_assay In Vitro Kinase Assay (CDK2/Cyclin A) plate_compounds->kinase_assay read_luminescence Read Luminescence kinase_assay->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50 data_analysis Comparative Data Analysis calc_ic50->data_analysis lcms_analysis LC-MS/MS Analysis hlm_assay->lcms_analysis calc_thalf Calculate Half-life (t½) lcms_analysis->calc_thalf calc_thalf->data_analysis conclusion Conclusion: Identify Lead Compound data_analysis->conclusion

Caption: Workflow for compound evaluation.

Concluding Remarks

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds is a critical, final step in any experimental workflow, ensuring the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Amino-2-(methylsulfonyl)pyridine, a compound whose structural motifs—an aminopyridine core and a methylsulfonyl group—necessitate rigorous disposal protocols. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven safety practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer a likely hazard profile from analogous structures like 4-aminopyridine. The aminopyridine class of compounds is characterized by high acute toxicity.

Key Hazards Associated with Aminopyridines:

  • High Acute Toxicity: Often classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1][2]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

The presence of the methylsulfonyl group is not expected to mitigate these hazards. Therefore, all handling and disposal procedures must assume the compound is highly toxic, corrosive, and an environmental hazard.

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Source
Acute Toxicity, OralH300: Fatal if swallowed[1][2]
Acute Toxicity, Dermal/InhalationH311+H331: Toxic in contact with skin or if inhaled[1][3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][3]
Aquatic Hazard, ChronicH411: Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high toxicity and corrosive nature of this compound, a robust PPE protocol is the first line of defense. All operations involving the handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood.[4][5]

Mandatory PPE includes:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Dispose of contaminated gloves in accordance with applicable laws.[2]

  • Eye and Face Protection: Safety glasses with side shields and a face shield are required.[2][4]

  • Body Protection: A chemical-resistant lab coat or a full protective suit.[2]

  • Respiratory Protection: If there is a risk of generating dust, an air-purifying respirator with appropriate cartridges (e.g., P100) must be used. All personnel requiring respirators must be medically cleared and fit-tested.[1][5]

Waste Segregation and Collection: The Foundation of Proper Disposal

The principle of waste segregation is fundamental to laboratory safety. Never mix this compound waste with other waste streams.[1][6] This prevents unforeseen chemical reactions and ensures the final disposal method is appropriate and effective.

Step-by-Step Collection Protocol:

  • Select a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[5][7] For corrosive materials, avoid metal containers.[6]

  • Label the Container: The container must be marked with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]

  • Collect Waste:

    • Solid Waste: Collect pure, unadulterated compound, as well as any lab materials (e.g., weigh boats, contaminated gloves, wipes) directly contaminated with the solid.

    • Liquid Waste: If the compound is in solution, collect it in a designated, compatible liquid waste container. Do not mix with other solvent waste streams.[7]

  • Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[5][6] Store it in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[4][5]

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response can mitigate the risk. The procedure for cleaning a spill depends on its scale.

For Small Spills (manageable by trained lab personnel):

  • Evacuate and Ventilate: Ensure the area is clear of non-essential personnel and that the chemical fume hood is functioning properly.[2]

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent).[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container. Avoid creating dust.[2]

  • Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) office of the incident.[5]

For Large Spills:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the laboratory.[5]

  • Isolate the Area: Close the doors to the lab and prevent re-entry.

  • Call for Emergency Assistance: Contact your institution's EHS or local emergency services (911).[5] Provide them with the chemical name and a copy of the SDS.

Disposal Pathway: From the Lab to Final Disposition

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] This compound is classified as a hazardous waste and must be managed by a licensed professional waste disposal service.

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical.

Caption: Disposal decision workflow for this compound.

The most common and recommended final disposal method for pyridine-based hazardous waste is high-temperature incineration at a licensed facility.[8] This process ensures the complete destruction of the toxic organic molecule.

Final Disposal Steps:

  • Request Pickup: When your waste container is full or you no longer need it, complete a hazardous material pickup request form as required by your institution's EHS department.[5][6]

  • Professional Handling: Your institution's trained EHS personnel will collect the waste and consolidate it for shipment.

  • Manifest and Transport: The waste will be transported by a licensed hazardous waste hauler, with all required regulatory documentation, to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: At the TSDF, the waste will be incinerated under controlled conditions to ensure complete destruction and to prevent the release of harmful byproducts into the atmosphere.[8]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

Mastering the Bench: A Safety and Handling Guide for 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of drug discovery, the introduction of novel chemical entities into the workflow is a daily reality. Among these, heterocyclic compounds like 4-Amino-2-(methylsulfonyl)pyridine are of significant interest. However, with great potential comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on the science, secure in the knowledge that safety is paramount.

A Proactive Approach to Safety: Understanding the Hazard Profile

The aminopyridine moiety is the primary driver of the toxicological profile. Structurally similar compounds, such as 4-Aminopyridine, are known to be highly toxic and are classified as fatal if swallowed.[1] They can also cause significant skin and eye irritation, as well as respiratory tract irritation.[1][2] The mechanism of toxicity for aminopyridines often involves the blockade of potassium channels, which can lead to neurological and cardiovascular effects. The methylsulfonyl group is generally less reactive, but it can influence the molecule's solubility and metabolic pathways. Therefore, it is prudent to handle this compound with the assumption that it possesses a high degree of acute toxicity.

Key Assumed Hazards:

  • High Acute Oral Toxicity: Potential for fatality if ingested.

  • Skin and Eye Irritation: May cause significant irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Hazard Classification (Assumed)GHS PictogramSignal WordHazard Statement (Assumed)
Acute Toxicity, OralSkull and CrossbonesDangerH300: Fatal if swallowed
Skin IrritationExclamation MarkWarningH315: Causes skin irritation
Eye IrritationExclamation MarkWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityExclamation MarkWarningH335: May cause respiratory irritation

The Core of Safe Handling: A Multi-layered PPE and Engineering Control Strategy

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The following is a step-by-step guide to establishing a safe working environment for handling this compound.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Station and Safety Shower: An easily accessible and tested eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a common choice in a laboratory setting, but it is crucial to check the manufacturer's specifications for compatibility with pyridine derivatives. Double gloving is recommended when handling the solid compound. Gloves must be inspected before use and disposed of immediately if contaminated.[1]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities of the solid or when there is a risk of splashing.[1]

  • Body Protection: A buttoned, long-sleeved lab coat is required. For operations with a higher risk of contamination, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If there is a potential for dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[1]

Operational Plan: From Receipt to Disposal

A meticulous operational plan minimizes the risk of exposure and ensures the integrity of your research.

Receipt and Storage
  • Inspect: Upon receipt, inspect the container for any damage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Spill and Emergency Procedures

Small Spills (Solid):

  • Evacuate the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the material in a sealed, labeled container for disposal.

  • Decontaminate the area with a suitable solvent and then wash with soap and water.

Large Spills:

  • Evacuate the laboratory and alert others.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: A Responsible Conclusion to Your Research

Chemical waste disposal must be handled with the utmost care to protect both personnel and the environment.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Licensed Disposal: Dispose of all chemical waste through a licensed professional waste disposal service.[3] Do not dispose of this material down the drain.[1]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound, fostering a culture of safety that empowers scientific innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.